4-Amino hexanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(4R)-4-aminohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-5(7)3-4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
ROFNJLCLYMMXCT-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(CCC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Aminohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminohexanoic acid, a non-proteinogenic amino acid, is a molecule of significant interest in various scientific domains, including neuroscience and pharmacology. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) has prompted investigations into its biological activities, particularly its role as an inhibitor of 4-aminobutyrate aminotransferase (ABAT), a key enzyme in GABA catabolism.[1] Understanding the physicochemical properties of 4-aminohexanoic acid is fundamental for its application in research and as a potential therapeutic agent. This technical guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental methodologies for their determination, and a visualization of its interaction with the GABA metabolic pathway.
Core Physicochemical Properties
The essential physicochemical properties of 4-aminohexanoic acid are summarized in the table below, providing a clear and concise reference for researchers.
| Property | Value | Source(s) |
| IUPAC Name | 4-aminohexanoic acid | [1] |
| CAS Number | 5415-99-6 | [1] |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Melting Point | 180-181 °C | |
| Water Solubility | 87 g/L at 25 °C | [1] |
| pKa (Carboxylic Acid) | ~4.0 - 4.5 (Estimated) | |
| pKa (Amine) | ~10.5 - 11.0 (Estimated) | |
| logP (Predicted) | -1.3 to -0.5 (Predicted) |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the characterization and application of any chemical compound. The following sections detail the standard experimental methodologies for measuring the key properties of 4-aminohexanoic acid.
Melting Point Determination (Capillary Method)
The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and accessible technique for this determination.
Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded.
Detailed Methodology:
-
Sample Preparation: Ensure the 4-aminohexanoic acid sample is thoroughly dried and finely powdered to ensure uniform heating.
-
Capillary Tube Packing: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then gently tapped to compact the sample to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or a digital temperature probe.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle disappears is recorded as the completion of melting. The melting point is reported as this temperature range.
Experimental Workflow for Melting Point Determination
References
An In-depth Technical Guide to the Conformational Landscape of 4-Amino Hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-amino hexanoic acid, a molecule of interest in various scientific and pharmaceutical contexts. In the absence of an experimentally determined crystal structure, this document focuses on the conformational possibilities of the molecule. It outlines key physicochemical properties, details synthetic methodologies, and provides a framework for conformational analysis using computational modeling and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide serves as a foundational resource for researchers engaged in the study and application of this compound and its derivatives.
Introduction
This compound is a gamma-amino acid that, like other amino acids, possesses a flexible backbone and a side chain that can adopt various spatial arrangements. Understanding its conformational preferences is crucial for elucidating its biological activity, designing derivatives with specific properties, and optimizing its use in drug development and other applications. At physiological pH, this compound is expected to exist predominantly in its zwitterionic form, which influences its solubility and intermolecular interactions.[1]
This guide will first summarize the fundamental properties and synthesis of this compound. Subsequently, it will delve into a detailed discussion of its conformational analysis, presenting both theoretical considerations and practical experimental approaches.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This information is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO₂ | [2] |
| Molecular Weight | 131.17 g/mol | [3] |
| Melting Point | 205–208°C (decomposes) | [1] |
| Water Solubility | 87 g/L (at 25°C) | [1] |
| pKa (amine) | 9.82 | [1] |
| pKa (carboxylic acid) | 2.34 | [1] |
| FTIR (N-H stretch) | ~3300 cm⁻¹ | [1] |
| FTIR (C=O stretch) | ~1720 cm⁻¹ | [1] |
| FTIR (NH₂ bend) | ~1590 cm⁻¹ | [1] |
Table 1: Physicochemical and Spectroscopic Properties of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through established chemical methods. A common approach involves the use of N-protected amino acid precursors. A representative protocol is as follows:[1]
-
Protection: The amino group of a suitable precursor is protected, for example, using tert-butoxycarbonyl (Boc) anhydride.
-
Activation: The carboxylic acid moiety is activated to facilitate subsequent reactions.
-
Deprotection: The protecting group is removed to yield this compound.
While chemical synthesis is a viable route, enzymatic approaches are being explored as greener alternatives. Although a direct enzymatic synthesis for this compound has not been extensively documented, analogous pathways for similar molecules, such as the conversion of levulinic acid to (4R)-4-aminopentanoic acid using engineered glutamate (B1630785) dehydrogenases, suggest the feasibility of developing biocatalytic routes for its production.[1]
Conformational Analysis
Due to the lack of an experimentally determined crystal structure, the understanding of this compound's three-dimensional arrangement relies on computational modeling and spectroscopic techniques like NMR.
Theoretical Conformational Landscape
The conformational flexibility of this compound arises from the rotation around several single bonds in its carbon backbone and side chain. The key dihedral angles that define its conformation can be systematically varied in computational models to explore the potential energy surface and identify low-energy conformers.
Caption: Key dihedral angles in this compound that determine its conformation.
Computational Modeling
Computational chemistry provides powerful tools to investigate the conformational preferences of molecules.
Experimental Protocol: Computational Conformational Analysis
-
Initial Structure Generation: A 3D structure of this compound is generated using molecular building software.
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This can be achieved by rotating the key dihedral angles (as depicted in the diagram above) in discrete steps.
-
Energy Minimization: Each generated conformer is subjected to energy minimization using a suitable force field (e.g., MMFF94s) or quantum mechanical method (e.g., Density Functional Theory - DFT) to obtain a locally optimized geometry.
-
Relative Energy Calculation: The relative energies of the optimized conformers are calculated to identify the most stable structures.
-
Analysis of Results: The low-energy conformers are analyzed in terms of their geometries, intramolecular interactions (e.g., hydrogen bonds), and relative populations based on the Boltzmann distribution.
Caption: Workflow for the computational conformational analysis of this compound.
NMR Spectroscopy
NMR spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution. By analyzing chemical shifts and coupling constants, information about the average conformation and dynamic processes can be obtained.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O). The concentration should be optimized for the spectrometer being used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are performed.
-
Spectral Assignment: The signals in the NMR spectra are assigned to the corresponding protons and carbons in the this compound molecule.
-
Conformational Analysis:
-
Chemical Shifts: The chemical shifts of the protons and carbons provide information about the local electronic environment, which is influenced by the molecular conformation.
-
Coupling Constants: The ³J-coupling constants between vicinal protons, obtained from the ¹H NMR spectrum, can be related to the dihedral angles through the Karplus equation. This allows for the determination of the preferred rotamer populations around the C-C bonds.
-
NOESY: The cross-peaks in a NOESY spectrum indicate through-space proximity between protons, providing crucial distance constraints for determining the overall molecular conformation.
-
While specific experimental NMR data for this compound is not available in the public domain at the time of this writing, a hypothetical table of predicted ¹³C NMR chemical shifts is provided below for illustrative purposes. These values are based on general knowledge of similar amino acids and should be confirmed experimentally.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |
| C1 (Carboxyl) | ~175-180 |
| C2 | ~30-35 |
| C3 | ~35-40 |
| C4 (CH-NH₂) | ~50-55 |
| C5 | ~25-30 |
| C6 | ~10-15 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O. These are estimated values and require experimental verification.
Conclusion
While an experimentally determined crystal structure of this compound is currently unavailable, this technical guide provides a comprehensive overview of its conformational analysis through computational and spectroscopic methods. The presented protocols for synthesis, computational modeling, and NMR spectroscopy offer a robust framework for researchers to investigate the structural and dynamic properties of this molecule. A thorough understanding of its conformational landscape is a critical step towards harnessing its full potential in drug discovery and other scientific endeavors. Further experimental work, particularly X-ray crystallography and detailed NMR studies, is warranted to provide a more complete picture of the structure and behavior of this compound.
References
An In-Depth Technical Guide to the Enantiomers and Stereoisomers of 4-Aminohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminohexanoic acid, a non-proteinogenic γ-amino acid, possesses a chiral center at the fourth carbon, giving rise to two enantiomers: (R)-4-aminohexanoic acid and (S)-4-aminohexanoic acid. These stereoisomers, while sharing the same chemical formula and connectivity, exhibit distinct three-dimensional arrangements that can lead to significant differences in their physicochemical properties, biological activities, and pharmacological profiles. This technical guide provides a comprehensive overview of the enantiomers of 4-aminohexanoic acid, including their properties, synthesis, resolution, and known biological interactions, with a particular focus on their relevance to neuroscience and drug development.
Physicochemical Properties
The stereochemistry of 4-aminohexanoic acid influences its physical and chemical characteristics. While data for the individual enantiomers are not extensively reported in readily available literature, the properties of the racemic mixture and the (4R)-enantiomer provide a foundational understanding.
Table 1: Physicochemical Properties of 4-Aminohexanoic Acid and its Enantiomers
| Property | Racemic 4-Aminohexanoic Acid | (R)-4-Aminohexanoic Acid | (S)-4-Aminohexanoic Acid |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ | C₆H₁₃NO₂ |
| Molecular Weight ( g/mol ) | 131.17[1][2] | 131.17[3] | 131.17 |
| Melting Point (°C) | 204-209 (decomposes) | Not available | Not available |
| Water Solubility | Soluble | Not available | Not available |
| pKa (Carboxyl) | ~2.3-4.4 | Not available | Not available |
| pKa (Amino) | ~10.75 | Not available | Not available |
| Specific Rotation ([α]D) | Not applicable | Not available | Not available |
| LogP | -2.2[3] | Not available | Not available |
Stereoisomers of 4-Aminohexanoic Acid
The presence of a single chiral center at C4 results in two enantiomers, (R)- and (S)-4-aminohexanoic acid.
-
(R)-4-aminohexanoic acid: The (R)-enantiomer has the substituent groups at the chiral center arranged in a clockwise direction when viewed with the lowest priority group pointing away.
-
(S)-4-aminohexanoic acid: The (S)-enantiomer has the substituent groups at the chiral center arranged in a counter-clockwise direction.
These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. A 1:1 mixture of the (R)- and (S)-enantiomers constitutes the racemic mixture, which is optically inactive.
Experimental Protocols
Enantioselective Synthesis
Protocol: Enzymatic Synthesis of (R)-4-Aminopentanoic Acid (Adaptable for 4-Aminohexanoic Acid)
This protocol is based on the synthesis of (R)-4-aminopentanoic acid from levulinic acid and can serve as a starting point for the synthesis of (R)-4-aminohexanoic acid from the corresponding keto acid.[4]
Materials:
-
4-Oxohexanoic acid (substrate)
-
Engineered (R)-selective amine dehydrogenase or a suitable transaminase
-
Ammonia (B1221849) source (e.g., ammonium (B1175870) chloride/ammonia buffer)
-
Cofactor (e.g., NADH or NADPH)
-
Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0-9.0)
-
Purification system (e.g., ion-exchange chromatography)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a solution of the 4-oxohexanoic acid substrate in the reaction buffer.
-
Addition of Reagents: Add the ammonia source, the cofactor (NADH or NADPH), and the cofactor regeneration system components.
-
Enzyme Addition: Initiate the reaction by adding the engineered amine dehydrogenase or transaminase.
-
Reaction Monitoring: Monitor the progress of the reaction by analytical techniques such as HPLC or GC to determine the conversion of the keto acid and the formation of the amino acid.
-
Reaction Quench and Product Isolation: Once the reaction reaches completion, terminate it by denaturing the enzyme (e.g., by pH change or heat).
-
Purification: Purify the resulting (R)-4-aminohexanoic acid from the reaction mixture using ion-exchange chromatography.
Chiral Resolution of Racemic 4-Aminohexanoic Acid
The separation of the enantiomers from a racemic mixture is a crucial step in obtaining optically pure compounds. Two common methods are enzymatic resolution and chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Enzymatic Resolution using Lipase (B570770)
This generalized protocol is based on the common application of lipases for the kinetic resolution of racemic amino compounds.[5][6][7]
Materials:
-
Racemic 4-aminohexanoic acid
-
Immobilized lipase (e.g., Candida antarctica lipase B - CALB)
-
Anhydrous organic solvent (e.g., toluene, hexane)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Acidic and basic solutions for extraction
-
Chiral HPLC system for enantiomeric excess (ee) determination
Procedure:
-
Reaction Setup: Dissolve the racemic 4-aminohexanoic acid in the anhydrous organic solvent.
-
Acylation: Add the acyl donor to the solution.
-
Enzymatic Reaction: Add the immobilized lipase to initiate the enantioselective acylation. The lipase will preferentially acylate one of the enantiomers (e.g., the R-enantiomer).
-
Reaction Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved.
-
Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration.
-
Separation of Enantiomers:
-
The reaction mixture now contains the acylated enantiomer and the unreacted enantiomer.
-
Extract the unreacted amino acid enantiomer with an acidic aqueous solution.
-
The acylated enantiomer will remain in the organic phase.
-
-
Deprotection and Isolation:
-
Hydrolyze the acylated enantiomer (e.g., using acidic or basic conditions) to obtain the free amino acid.
-
Neutralize and isolate the respective enantiomers.
-
-
Purity Analysis: Determine the enantiomeric excess of each separated enantiomer using chiral HPLC.
Protocol: Chiral HPLC Resolution
This protocol provides a general framework for the direct separation of amino acid enantiomers using a chiral stationary phase (CSP).[8][9]
Materials:
-
Racemic 4-aminohexanoic acid
-
Chiral HPLC column (e.g., based on polysaccharide derivatives like cellulose (B213188) or amylose, or a macrocyclic glycopeptide like teicoplanin)
-
HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile, water)
-
Mobile phase additives (e.g., trifluoroacetic acid, formic acid, diethylamine)
-
HPLC system with a suitable detector (e.g., UV, MS)
Procedure:
-
Column Selection: Choose a chiral stationary phase known to be effective for the separation of amino acids. Polysaccharide-based and macrocyclic glycopeptide-based columns are common choices.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent and a polar solvent, often with an acidic or basic additive to improve peak shape and resolution. A common mobile phase for underivatized amino acids on a teicoplanin-based CSP is a mixture of water, methanol, and formic acid.
-
Sample Preparation: Dissolve the racemic 4-aminohexanoic acid in the mobile phase.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the analysis under isocratic or gradient conditions.
-
-
Detection and Quantification: Detect the separated enantiomers using a UV detector (if the molecule has a chromophore or is derivatized) or a mass spectrometer. The area under each peak corresponds to the relative amount of each enantiomer.
Biological Activity and Signaling Pathways
While specific signaling pathways for the enantiomers of 4-aminohexanoic acid have not been detailed in the available literature, their structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests potential interactions with the GABAergic system. A study on the closely related 4-aminopentanoic acid (4-APA) enantiomers provides valuable insights into the likely differential biological activities of 4-aminohexanoic acid enantiomers.[10]
The study on 4-APA revealed that:[10]
-
The (R)-enantiomer had a greater uptake into mouse cerebral synaptosomes and was more effective at reducing endogenous GABA concentrations compared to the (S)-enantiomer.[10]
-
The (S)-enantiomer exhibited weak agonist activity at certain GABAA receptor subtypes (α4β3δ, α5β2γ2) and the GABAB receptor, while also showing antagonist activity at the GABAA α6β2γ2 receptor.[10]
-
The (R)-enantiomer only showed weak agonist activity at the GABAA α5β2γ2 receptor.[10]
These findings suggest that the enantiomers of 4-aminohexanoic acid could also exhibit stereospecific interactions with GABA receptors and transporters, potentially acting as agonists, antagonists, or modulators of GABAergic neurotransmission.
Experimental Protocol: GABA Receptor Binding Assay
This generalized protocol can be used to determine the binding affinity of the (R)- and (S)-enantiomers of 4-aminohexanoic acid to GABAA and GABAB receptors.[11][12]
Materials:
-
(R)-4-aminohexanoic acid and (S)-4-aminohexanoic acid
-
Radioligand for the target receptor (e.g., [³H]muscimol for GABAA, [³H]baclofen for GABAB)
-
Rat brain membrane preparation (or cell lines expressing specific receptor subtypes)
-
Incubation buffer (e.g., Tris-HCl)
-
Non-specific binding determination agent (e.g., unlabeled GABA or a specific antagonist)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue (e.g., cortex or cerebellum) by homogenization and centrifugation.
-
Binding Assay:
-
In test tubes, combine the brain membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound ((R)- or (S)-4-aminohexanoic acid).
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of an unlabeled ligand (e.g., GABA).
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a set period to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Logical Workflow for Chiral Analysis of 4-Aminohexanoic Acid
Caption: Workflow for obtaining and characterizing enantiomers of 4-aminohexanoic acid.
Conclusion
The enantiomers of 4-aminohexanoic acid represent distinct chemical entities with the potential for unique biological activities, particularly within the central nervous system. While comprehensive data comparing the properties and activities of the (R)- and (S)-enantiomers are still emerging, the information available for the racemic mixture and analogous compounds strongly suggests that stereochemistry plays a critical role. The experimental protocols outlined in this guide provide a framework for the enantioselective synthesis, resolution, and biological evaluation of these compounds. Further research into the specific interactions of each enantiomer with GABA receptors and other potential targets will be crucial for elucidating their pharmacological profiles and exploring their therapeutic potential in areas such as epilepsy, anxiety, and other neurological disorders. The development of robust and efficient methods for obtaining enantiomerically pure 4-aminohexanoic acid will be a key enabler of these future investigations.
References
- 1. 4-Aminohexanoic acid | C6H13NO2 | CID 138490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminohexanoic acid [webbook.nist.gov]
- 3. CID 5289553 | C6H13NO2 | CID 5289553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubtexto.com [pubtexto.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Discovery of 4-Aminohexanoic Acid: A Review of its Putative Natural Occurrence
For researchers, scientists, and drug development professionals, this technical guide delves into the current understanding of the discovery and natural occurrence of 4-aminohexanoic acid. Despite indications of its presence in nature, definitive evidence and detailed characterization remain surprisingly scarce in publicly available scientific literature.
While its isomer, 6-aminohexanoic acid (ε-aminocaproic acid), is a well-documented synthetic compound with significant industrial and pharmaceutical applications, the natural origins of 4-aminohexanoic acid are less clear. This guide summarizes the available information, highlights the knowledge gaps, and provides context for future research directions.
Postulated Natural Source: Wheat Germ Agglutinin
The initial discovery and isolation of 4-aminohexanoic acid from a natural source could not be definitively identified through extensive searches of scientific databases. While the amino acid composition of wheat germ and WGA has been the subject of various studies, these analyses often focus on the proteinogenic amino acids.
Challenges and Knowledge Gaps
The significant challenge in providing a comprehensive technical guide on the natural occurrence of 4-aminohexanoic acid lies in the lack of primary research articles detailing:
-
The initial discovery and isolation: The seminal work describing the first identification of 4-aminohexanoic acid from a natural source could not be located.
-
Quantitative data: No peer-reviewed studies were found that provide specific concentrations or percentages of 4-aminohexanoic acid in wheat germ, WGA, or any other natural source.
-
Detailed experimental protocols: Consequently, established and validated protocols for the extraction, purification, and characterization of 4-aminohexanoic acid from natural matrices are not available.
This absence of foundational data prevents the creation of a detailed summary table of quantitative data and a step-by-step experimental protocol as initially intended.
Distinguishing from its Isomer: 6-Aminohexanoic Acid
It is crucial to differentiate 4-aminohexanoic acid from its well-known isomer, 6-aminohexanoic acid. The latter is a synthetic lysine (B10760008) analogue widely used as an antifibrinolytic agent and as a monomer in the production of Nylon-6. The extensive body of literature on 6-aminohexanoic acid should not be confused with the sparse information available on the natural occurrence of the 4-amino isomer.
Future Research Directions
The current state of knowledge presents a clear opportunity for further research. A systematic investigation into the non-proteinogenic amino acid composition of wheat germ agglutinin is warranted to definitively confirm and quantify the presence of 4-aminohexanoic acid. Such a study would require the development and validation of specific analytical methods for its detection and quantification in a complex biological matrix.
Below is a logical workflow that could be employed in future research to elucidate the natural occurrence of 4-aminohexanoic acid.
Figure 1. A proposed experimental workflow for the definitive identification and quantification of 4-aminohexanoic acid in wheat germ.
Conclusion
A Technical Guide to the Engineered Biosynthesis of 4-Aminohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminohexanoic acid is a non-proteinogenic γ-amino acid with potential applications in pharmaceuticals and as a specialty chemical. Unlike its isomer, 6-aminohexanoic acid, a key component in nylon-6 production, a natural biosynthetic pathway for 4-aminohexanoic acid has not been identified in any organism. This technical guide outlines a proposed engineered biosynthetic pathway for 4-aminohexanoic acid in a microbial host, based on the successful enzymatic synthesis of the structurally similar compound, (R)-4-aminopentanoic acid. The proposed pathway utilizes a metabolically engineered bacterium, such as Escherichia coli, expressing a specifically mutated glutamate (B1630785) dehydrogenase. This document provides a comprehensive overview of the conceptual framework, detailed experimental protocols, and quantitative data from analogous bioprocesses to guide research and development in this area.
Introduction
The synthesis of non-canonical amino acids is of significant interest for the development of novel therapeutics and advanced biomaterials. 4-Aminohexanoic acid, a γ-amino acid, represents a valuable target molecule. While chemical synthesis routes exist, they often involve harsh conditions and can generate significant waste. A biosynthetic approach offers a more sustainable and potentially stereoselective alternative.
This guide details a proposed whole-cell biocatalytic system for the production of 4-aminohexanoic acid. The core of this system is an engineered glutamate dehydrogenase (GDH) that has been rationally designed to accept a novel substrate, a 4-oxoacid, for reductive amination. The information presented is primarily based on a successful proof-of-concept study for the synthesis of (R)-4-aminopentanoic acid from levulinic acid, which serves as a robust model for the proposed biosynthesis of 4-aminohexanoic acid.[1][2][3]
Proposed Biosynthetic Pathway for 4-Aminohexanoic Acid
The proposed biosynthetic pathway for 4-aminohexanoic acid is a single-step enzymatic conversion of 4-oxohexanoic acid via reductive amination. This reaction would be catalyzed by an engineered glutamate dehydrogenase expressed in a suitable microbial host like E. coli.
Key Enzyme: Engineered Glutamate Dehydrogenase (EcGDH K116Q/N348M)
The native glutamate dehydrogenase from E. coli (EcGDH) catalyzes the reversible conversion of α-ketoglutarate to L-glutamate. Through targeted mutagenesis, the substrate specificity of this enzyme has been altered to accept other keto-acids. A double mutant, EcGDHK116Q/N348M , has shown significantly enhanced activity towards levulinic acid, the precursor for 4-aminopentanoic acid.[1][2][3] It is proposed that this mutant enzyme can also recognize and convert 4-oxohexanoic acid.
Precursor: 4-Oxohexanoic Acid
The direct precursor for the biosynthesis of 4-aminohexanoic acid in this proposed pathway is 4-oxohexanoic acid. This keto acid would serve as the substrate for the engineered EcGDH. The provision of this precursor to the microbial culture would be essential for the bioconversion.
Quantitative Data from Analogous (R)-4-Aminopentanoic Acid Biosynthesis
The following tables summarize the quantitative data obtained from the biosynthesis of (R)-4-aminopentanoic acid using the engineered EcGDHK116Q/N348M. This data provides a benchmark for the expected performance of the proposed 4-aminohexanoic acid biosynthesis.
Table 1: Kinetic Parameters of Wild-Type and Engineered EcGDH
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) |
| Wild-type EcGDH | α-Ketoglutarate | 0.8 ± 0.1 | 120 ± 5 | 1.5 x 105 |
| EcGDHK116Q/N348M | Levulinic Acid | 25.3 ± 2.1 | 0.17 ± 0.01 | 6.7 |
Data extrapolated from studies on 4-aminopentanoic acid biosynthesis.[1][3]
Table 2: Optimal Reaction Conditions for (R)-4-Aminopentanoic Acid Production
| Parameter | Optimal Value |
| pH | 8.0 |
| Temperature | 30°C |
| NADP+ Concentration | 1 mM |
| Ammonia Source | 0.8 M NH4COOH |
| Substrate Concentration (Levulinic Acid) | 0.4 M |
Conditions determined for the in vitro synthesis of (R)-4-aminopentanoic acid.[1]
Table 3: Whole-Cell Bioconversion Performance for (R)-4-Aminopentanoic Acid
| Parameter | Value |
| Host Organism | E. coli expressing EcGDHK116Q/N348M and a formate (B1220265) dehydrogenase (for cofactor regeneration) |
| Conversion Rate | >97% of 0.4 M levulinic acid in 11 hours |
| Product Titer | ~0.4 M (R)-4-aminopentanoic acid |
| Enantiomeric Excess | >99% (R)-isomer |
Performance of a dual-enzyme whole-cell system.[1][2]
Experimental Protocols
The following protocols are adapted from the established methods for the engineered biosynthesis of (R)-4-aminopentanoic acid and can be used as a starting point for developing the biosynthesis of 4-aminohexanoic acid.
Protocol 1: Gene Synthesis and Plasmid Construction
-
Gene Synthesis: The gene encoding E. coli glutamate dehydrogenase (gdhA) with codons optimized for expression in the chosen host is synthesized commercially. The mutations K116Q and N348M are incorporated during synthesis.
-
Plasmid Construction: The synthesized gene is cloned into a suitable expression vector (e.g., pET-28a) under the control of an inducible promoter (e.g., T7 promoter).
-
Cofactor Regeneration System: For whole-cell biocatalysis, a gene encoding an enzyme for NAD(P)H regeneration, such as formate dehydrogenase (FDH), is cloned into a compatible plasmid or into the same plasmid as the engineered GDH.
-
Transformation: The resulting plasmid(s) are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
Protocol 2: Recombinant Protein Expression and Purification
-
Cultivation: A single colony of the transformed E. coli is used to inoculate a starter culture in LB medium containing the appropriate antibiotic(s) and grown overnight at 37°C.
-
Inoculation: The starter culture is used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Protein expression is induced by adding IPTG to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 18°C) for 16-20 hours.
-
Cell Harvest: Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Lysis: The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.
-
Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with a buffer containing a high concentration of imidazole (B134444) (e.g., 250 mM).
-
Buffer Exchange: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol) and stored at -80°C.
Protocol 3: Whole-Cell Biocatalysis for 4-Aminohexanoic Acid Production
-
Pre-culture: A single colony of the engineered E. coli strain is grown overnight in LB medium with appropriate antibiotics.
-
Main Culture and Induction: The pre-culture is used to inoculate a larger volume of production medium. Cells are grown to mid-log phase, and protein expression is induced as described in Protocol 2.
-
Cell Harvest and Preparation: After induction, cells are harvested by centrifugation and washed with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Bioconversion Reaction: The cell pellet is resuspended in the reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
0.8 M NH4COOH
-
0.4 M 4-oxohexanoic acid
-
1 mM NADP+
-
(Optional, if FDH is co-expressed) 1.2 M Sodium formate
-
-
Incubation: The reaction mixture is incubated at 30°C with gentle agitation.
-
Sampling and Analysis: Samples are taken at regular intervals to monitor substrate consumption and product formation.
Protocol 4: Analytical Method for Quantification of 4-Aminohexanoic Acid
-
Sample Preparation: Reaction samples are centrifuged to remove cells. The supernatant is collected and may require derivatization for analysis.
-
Derivatization: The amino acid product can be derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA) for chiral analysis.
-
HPLC Analysis: The derivatized sample is analyzed by reverse-phase HPLC on a C18 column. The concentration of 4-aminohexanoic acid is determined by comparing the peak area to a standard curve.
Visualizations
Proposed Biosynthetic Pathway
Caption: Proposed enzymatic synthesis of 4-aminohexanoic acid.
Experimental Workflow for Whole-Cell Biocatalysis
Caption: Workflow for 4-aminohexanoic acid production.
Conclusion
This technical guide presents a viable, engineered biosynthetic pathway for 4-aminohexanoic acid using a whole-cell biocatalyst. While a natural pathway remains elusive, the principles of synthetic biology and enzyme engineering offer a promising route for the sustainable production of this and other valuable non-canonical amino acids. The provided protocols and data from analogous systems serve as a foundational resource for researchers to embark on the development of a robust and efficient bioprocess for 4-aminohexanoic acid synthesis. Further research should focus on optimizing the expression of the engineered enzyme, enhancing precursor supply, and scaling up the bioconversion process.
References
- 1. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
- 3. researchgate.net [researchgate.net]
4-Aminohexanoic Acid: A Potential Modulator of GABAergic Neurotransmission
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-aminohexanoic acid, exploring its potential role within the central nervous system. While direct evidence for its function as a classical neurotransmitter is limited, this document consolidates the existing research on its mechanism of action, particularly as an inhibitor of 4-aminobutyrate aminotransferase (ABAT), and its subsequent effects on GABAergic neurotransmission. This guide also details relevant experimental protocols for further investigation and presents key data in a structured format to aid researchers and professionals in drug development.
Introduction
Neurotransmitters are endogenous chemicals that transmit signals across a synapse from one neuron to another. The identification and characterization of novel neurotransmitters or neuromodulators are of significant interest in neuroscience and pharmacology for their potential therapeutic applications. 4-Aminohexanoic acid is a gamma-amino acid whose structural similarity to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, has prompted investigation into its neurological effects. This guide will delve into the current understanding of 4-aminohexanoic acid's interaction with the GABAergic system and provide a framework for future research.
Physicochemical Properties
A clear understanding of the physicochemical properties of 4-aminohexanoic acid is fundamental for its study and application in research and development.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| CAS Number | 5415-99-6 | [1][2] |
| IUPAC Name | 4-aminohexanoic acid | [1] |
| Synonyms | g-aminocaproic acid | [1] |
| pKa (amine) | 9.82 | [3] |
| pKa (carboxylic acid) | 2.34 | [3] |
| Water Solubility | 87 g/L (25°C) | [3] |
Synthesis of 4-Aminohexanoic Acid
The synthesis of 4-aminohexanoic acid is a critical step for its investigation. While various synthetic routes may exist, a common laboratory-scale approach involves the following key steps.
General Chemical Synthesis Protocol
A representative protocol for the chemical synthesis of 4-aminohexanoic acid involves the protection of the amino group of a precursor, followed by functional group manipulations and subsequent deprotection.
-
Protection: The starting material, 4-aminocaproic acid, is treated with tert-butoxycarbonyl (Boc) anhydride (B1165640) to yield Boc-4-aminocaproic acid.[3]
-
Activation: The Boc-protected intermediate is then reacted with a coupling agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMT-MM) to form an active ester.[3]
-
Deprotection: The final step involves the removal of the Boc protecting group using a strong acid, typically trifluoroacetic acid (TFA), to yield the desired 4-aminohexanoic acid.[3]
This method can achieve yields in the range of 68-72%.[3]
Mechanism of Action: Modulation of GABAergic Neurotransmission
The primary mechanism of action for 4-aminohexanoic acid in the central nervous system, as suggested by available literature, is the inhibition of 4-aminobutyrate aminotransferase (ABAT), also known as GABA transaminase (GABA-T).
Inhibition of GABA Transaminase (GABA-T)
GABA-T is a mitochondrial enzyme responsible for the catabolism of GABA.[3] By inhibiting this enzyme, 4-aminohexanoic acid prevents the breakdown of GABA, leading to an accumulation of this inhibitory neurotransmitter in the brain. This, in turn, prolongs and enhances GABAergic neurotransmission.[3] This mechanism is shared by structurally related compounds such as 4-amino-hex-5-enoic acid (gamma-vinyl GABA) and 4-amino-hex-5-ynoic acid (gamma-acetylenic GABA).[4][5]
The inhibitory potential of 4-aminohexanoic acid on ABAT has been quantified with a reported Ki value of 1.2 ± 0.3 μM .[3]
Potential as a "False Neurotransmitter"
The concept of "false neurotransmitters" refers to substances that can be taken up into and released from neurons but do not elicit the same postsynaptic response as the endogenous neurotransmitter. Research on the enantiomers of a related compound, 4-aminopentanoic acid (4APA), suggests that (R)-4APA may act as a novel false neurotransmitter of GABA.[6] This raises the possibility that 4-aminohexanoic acid could also exhibit similar properties, being taken up into GABAergic neurons and released, thereby competing with GABA for release without activating postsynaptic GABA receptors.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of 4-aminohexanoic acid in the context of a GABAergic synapse.
References
- 1. 4-Aminohexanoic acid | C6H13NO2 | CID 138490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminohexanoic acid [webbook.nist.gov]
- 3. 4-Aminohexanoic acid (5415-99-6) for sale [vulcanchem.com]
- 4. The effect of 4-amino hex-5-ynoic acid (gamma-acetylenic GABA, gammma-ethynyl GABA) a catalytic inhibitor of GABA transaminase, on brain GABA metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protection by 4-amino-hex-5-enoic acid (gamma-vinyl GABA) and hypobaric hypoxia against kainic acid neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Mechanism of Action of 4-Aminohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanism of action of 4-aminohexanoic acid, a compound with significant potential in neurotherapeutics. The primary focus of this document is its role as an inhibitor of the enzyme 4-aminobutyrate aminotransferase (ABAT), also known as GABA transaminase (GABA-T). By inhibiting this key enzyme in the metabolic pathway of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), 4-aminohexanoic acid leads to an increase in synaptic GABA levels, thereby modulating neuronal excitability. This guide details the molecular interactions, quantitative kinetic parameters, and the downstream effects on GABAergic signaling. Furthermore, it provides detailed experimental protocols for the characterization of this compound's activity and includes visualizations of the relevant biological pathways and experimental workflows.
Introduction
4-Aminohexanoic acid is a structural analog of GABA. While its isomer, 6-aminohexanoic acid (aminocaproic acid), is a well-established antifibrinolytic agent, 4-aminohexanoic acid exhibits a distinct pharmacological profile centered on the central nervous system. Its primary molecular target is 4-aminobutyrate aminotransferase (ABAT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the catabolism of GABA.[1] By inhibiting ABAT, 4-aminohexanoic acid effectively increases the concentration of GABA in the brain, a mechanism that underlies its potential as an anticonvulsant and for the treatment of other neurological disorders where enhanced GABAergic tone is beneficial.
Molecular Mechanism of Action
Inhibition of 4-Aminobutyrate Aminotransferase (ABAT)
The principal mechanism of action of 4-aminohexanoic acid at the molecular level is the competitive inhibition of ABAT.[1] ABAT is a crucial enzyme in the GABA shunt, a metabolic pathway that recycles GABA and glutamate. It catalyzes the transfer of an amino group from GABA to α-ketoglutarate, producing succinic semialdehyde and glutamate.
By acting as a competitive inhibitor, 4-aminohexanoic acid vies with the endogenous substrate, GABA, for binding to the active site of the ABAT enzyme. The structural similarity of 4-aminohexanoic acid to GABA allows it to fit within the enzyme's active site. However, its chemical structure prevents it from being processed as a substrate, thus blocking the enzyme's catalytic activity. This inhibition leads to a reduction in the rate of GABA degradation.
Downstream Effects on GABAergic Signaling
The inhibition of ABAT by 4-aminohexanoic acid results in an accumulation of GABA in the presynaptic neuron and the synaptic cleft. This elevated concentration of GABA enhances its inhibitory effects on neuronal activity. GABA exerts its effects by binding to two main classes of receptors on postsynaptic neurons:
-
GABAA Receptors: These are ionotropic receptors that, upon GABA binding, open an integral chloride ion channel. The influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential.
-
GABAB Receptors: These are metabotropic G-protein coupled receptors. Their activation by GABA leads to the opening of potassium channels and the closing of calcium channels, which also results in a hyperpolarization of the postsynaptic membrane and a reduction in neurotransmitter release.
The net effect of increased GABAergic signaling is a dampening of neuronal excitability throughout the central nervous system, which is the basis for the potential anticonvulsant properties of 4-aminohexanoic acid.
Quantitative Data
The inhibitory potency and pharmacokinetic properties of 4-aminohexanoic acid are summarized in the tables below.
Table 1: Inhibitory Potency of 4-Aminohexanoic Acid against ABAT
| Parameter | Value | Source |
| Ki (Inhibition Constant) | 1.2 ± 0.3 μM | [1] |
Table 2: Pharmacokinetic Parameters of 4-Aminohexanoic Acid (in rats)
| Parameter | Value | Source |
| Oral Bioavailability | 34% | [1] |
| Plasma Half-life | 2.1 hours | [1] |
| Protein Binding | <15% | [1] |
| Urinary Excretion (unchanged) | 89% | [1] |
Table 3: Preclinical Efficacy of 4-Aminohexanoic Acid Derivatives
| Model | Effect | Source |
| Pentylenetetrazole-induced seizures | Carbamate derivatives showed 90% seizure reduction. | [1] |
Experimental Protocols
Determination of the Inhibition Constant (Ki) of 4-Aminohexanoic Acid for ABAT
This protocol describes a general method for determining the Ki of a competitive inhibitor for ABAT using a spectrophotometric assay.
Materials:
-
Purified 4-aminobutyrate aminotransferase (ABAT)
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutarate
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
4-Aminohexanoic acid
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 4-aminohexanoic acid in the assay buffer.
-
Prepare a range of dilutions of GABA and 4-aminohexanoic acid in the assay buffer.
-
Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, and NADP+.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well plate, add the reaction mixture.
-
Add varying concentrations of 4-aminohexanoic acid to the test wells. Add buffer to the control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding varying concentrations of GABA to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 340 nm over time. This corresponds to the production of NADPH.
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time curves for each concentration of substrate and inhibitor.
-
-
Data Analysis:
-
Generate a Lineweaver-Burk plot (1/V0 vs. 1/[GABA]) for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis.
-
Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation for competitive inhibition to determine the apparent Km at each inhibitor concentration.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where IC50 is the concentration of inhibitor that produces 50% inhibition at a given substrate concentration [S], and Km is the Michaelis constant for the substrate.
-
In Vivo Measurement of GABA Levels Following 4-Aminohexanoic Acid Administration
This protocol outlines a method for measuring changes in brain GABA levels in a rodent model after administration of 4-aminohexanoic acid using in vivo microdialysis coupled with high-performance liquid chromatography (HPLC).
Materials:
-
4-Aminohexanoic acid
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with a fluorescence detector
-
o-Phthalaldehyde (OPA) derivatizing agent
-
GABA standards
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Animal Surgery and Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus or striatum).
-
Allow the animal to recover from surgery.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
Administer 4-aminohexanoic acid to the animal (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals for a defined period post-administration.
-
-
Sample Analysis by HPLC:
-
Derivatize the collected dialysate samples and GABA standards with OPA to form fluorescent derivatives.
-
Inject the derivatized samples onto a C18 reverse-phase HPLC column.
-
Separate the components using an appropriate mobile phase.
-
Detect the fluorescent GABA derivative using a fluorescence detector.
-
-
Data Analysis:
-
Quantify the concentration of GABA in each dialysate sample by comparing the peak area to the standard curve generated from the GABA standards.
-
Express the post-drug GABA levels as a percentage of the baseline levels to determine the effect of 4-aminohexanoic acid on extracellular GABA concentrations.
-
Visualizations
GABAergic Signaling Pathway
Caption: GABAergic signaling pathway and the inhibitory action of 4-aminohexanoic acid.
Experimental Workflow for ABAT Inhibition Assay
Caption: Experimental workflow for determining the inhibitory activity of 4-aminohexanoic acid on ABAT.
Logical Flow for Ki Determination
Caption: Logical flow for the determination of the inhibition constant (Ki).
Conclusion
4-Aminohexanoic acid presents a compelling profile as a modulator of the GABAergic system through its specific inhibition of ABAT. This guide has detailed its molecular mechanism, provided key quantitative data, and outlined experimental protocols for its characterization. The provided visualizations offer a clear understanding of the biological pathways and experimental procedures involved. For researchers and professionals in drug development, 4-aminohexanoic acid represents a promising lead compound for the development of novel therapies for neurological disorders characterized by GABAergic dysfunction. Further research into its in vivo efficacy, safety profile, and potential for derivatization will be crucial in translating its therapeutic potential into clinical applications.
References
Early Research on 4-Aminohexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminohexanoic acid, a gamma-amino acid, is a structural analog of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA). Early investigations into the synthesis and pharmacological properties of amino acids were foundational in understanding their potential physiological roles and therapeutic applications. This technical guide provides an in-depth overview of the early research studies on 4-aminohexanoic acid, focusing on its synthesis, initial pharmacological assessments, and the experimental methodologies employed during this nascent period of neuroscience and medicinal chemistry. While extensive early research focused on its isomer, 6-aminohexanoic acid (ε-aminocaproic acid), and the parent compound GABA, dedicated early studies on 4-aminohexanoic acid are less documented. This guide synthesizes the available information to provide a clear and structured resource for professionals in the field.
Core Concepts and Early Insights
Early research into gamma-amino acids was largely driven by the discovery of GABA in the mammalian brain in 1950.[1][2][3] This discovery spurred investigations into the physiological effects of related amino acids to elucidate structure-activity relationships and identify potential therapeutic agents. The primary hypothesis underpinning this early work was that structural analogs of GABA might interact with the same neural pathways and receptors, potentially exhibiting similar or modified inhibitory effects on the central nervous system.
Initial studies on aminocaproic acid isomers, including 4-aminohexanoic acid, were often comparative, aiming to understand how the position of the amino group on the hexanoic acid backbone influenced biological activity.
Experimental Protocols
Synthesis of 4-Aminohexanoic Acid
Early synthetic routes to amino acids were crucial for obtaining the compounds necessary for pharmacological testing. A likely method for the synthesis of 4-aminohexanoic acid in the mid-20th century would have been a variation of established methods for amino acid synthesis. One plausible approach is outlined below:
Hypothetical Early Synthesis Workflow
Caption: Hypothetical early synthesis of 4-aminohexanoic acid.
Methodology:
-
Michael Addition: The synthesis would likely commence with a Michael addition reaction between ethyl acetoacetate and ethyl crotonate. This reaction would form a substituted ketoester.
-
Hydrolysis and Decarboxylation: The resulting intermediate would then undergo acidic or basic hydrolysis to cleave the ester groups, followed by decarboxylation upon heating to yield 4-oxohexanoic acid.
-
Reductive Amination: The final step would involve the reductive amination of the ketone group in 4-oxohexanoic acid. This could be achieved using ammonia (B1221849) and a reducing agent, such as hydrogen gas over a metal catalyst (e.g., nickel or palladium), to produce 4-aminohexanoic acid.
-
Purification: The final product would be purified by crystallization or other techniques common at the time.
Pharmacological Screening
Early pharmacological screening of novel compounds often involved in vivo studies in animal models to observe general effects on the central nervous system.
Typical In Vivo Screening Workflow
Caption: Workflow for early in vivo screening of 4-aminohexanoic acid.
Methodology:
-
Animal Model: Mice or rats were commonly used for initial CNS drug screening.
-
Compound Administration: 4-Aminohexanoic acid would be dissolved in a suitable vehicle (e.g., saline) and administered to the animals, typically via intraperitoneal injection.
-
Behavioral Observation: The animals would be observed for any changes in behavior, such as sedation, altered motor coordination (e.g., using a rotarod test), or protection against chemically induced convulsions (e.g., using pentylenetetrazol).
-
Dose-Response Relationship: A range of doses would be tested to establish a dose-response relationship for any observed effects.
-
Comparative Analysis: The effects of 4-aminohexanoic acid would be compared to those of GABA, 6-aminohexanoic acid, and a vehicle control to determine its relative potency and qualitative effects.
Quantitative Data
Specific quantitative data from early research dedicated solely to 4-aminohexanoic acid is scarce in the readily available literature. Early studies often reported qualitative observations or relative potencies. For context, research on the related compound, 6-aminohexanoic acid (ε-aminocaproic acid), from that era focused on its antifibrinolytic activity, a property not typically associated with GABAergic mechanisms. A 1965 study by Auerswald and Doleschel conducted a comparative study on the effects of epsilon-aminocaproic acid and its derivatives on the fibrinolytic system, which may have included other isomers, but detailed quantitative data from this specific paper is not widely accessible.
Signaling Pathways and Mechanism of Action
The primary hypothesis for the mechanism of action of 4-aminohexanoic acid in early research would have been its potential interaction with the GABAergic system.
Hypothesized GABAergic Mechanism
Caption: Hypothesized interaction of 4-aminohexanoic acid with the GABA receptor.
Early researchers would have postulated that 4-aminohexanoic acid, due to its structural similarity to GABA, might act as either:
-
A GABA receptor agonist: Directly binding to and activating GABA receptors, leading to neuronal inhibition.
-
A GABA receptor antagonist: Binding to GABA receptors but preventing their activation by GABA, thereby blocking inhibition.
-
An inhibitor of GABA metabolism: Potentially inhibiting the enzymes responsible for the breakdown of GABA, such as GABA transaminase, leading to increased synaptic concentrations of GABA.
-
An inhibitor of GABA reuptake: Blocking the transport of GABA back into presynaptic neurons and glial cells, prolonging its presence in the synaptic cleft.
The specific in vivo effects observed would have guided these early hypotheses. For instance, sedative or anticonvulsant properties would suggest a GABA-mimetic (agonist) or GABA-enhancing effect, while excitatory or pro-convulsant effects would point towards a GABA antagonist action.
Conclusion
The early research landscape for 4-aminohexanoic acid is not as clearly defined as that for its more extensively studied isomer, 6-aminohexanoic acid, or its parent compound, GABA. The foundational studies likely occurred within broader investigations of amino acid analogs, and specific, detailed reports are not prominent in the historical scientific literature. This guide provides a framework based on the common experimental practices and theoretical considerations of the era. For drug development professionals, this highlights a potential gap in the historical understanding of this compound and suggests that any renewed interest would benefit from a comprehensive re-evaluation of its pharmacological profile using modern techniques. The early focus on GABAergic systems provides a logical starting point for any contemporary investigation into the mechanisms of action of 4-aminohexanoic acid.
References
4-Amino Hexanoic Acid: A Technical Overview of its Interaction with Metabolic Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4-Amino hexanoic acid is a synthetic amino acid analogue that has garnered interest primarily for its pharmacological activity rather than as a constituent of core metabolic pathways. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) positions it as a molecule of interest in neuropharmacology and the study of amino acid metabolism. This technical guide provides a comprehensive overview of the known interactions of this compound with metabolic enzymes, particularly its role as an inhibitor of 4-aminobutyrate aminotransferase (ABAT), and explores its potential, though not definitively established, metabolic fate. This document synthesizes available data, presents hypothetical metabolic pathways based on analogous compounds, and provides generalized experimental protocols for further investigation.
Introduction
This compound, also known as 4-aminocaproic acid, is a non-proteinogenic amino acid. While not a common intermediate in established central metabolic routes, its chemical structure allows for potential interactions with enzymes that process structurally similar endogenous molecules. The primary focus of research on this compound has been its inhibitory effect on 4-aminobutyrate aminotransferase (ABAT), a key enzyme in the degradation of GABA.[1][2] This interaction suggests a potential therapeutic application in modulating GABAergic neurotransmission. This guide will delve into the specifics of this interaction and discuss the broader, albeit less understood, context of its metabolic relevance.
Interaction with 4-Aminobutyrate Aminotransferase (ABAT)
The most well-documented metabolic role of this compound is its interaction with 4-aminobutyrate aminotransferase (ABAT), also known as GABA transaminase (GABA-T).
Mechanism of Action
This compound acts as an inhibitor of ABAT.[1] ABAT is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the conversion of GABA and α-ketoglutarate to succinate (B1194679) semialdehyde and L-glutamate. By inhibiting ABAT, this compound can lead to an increase in the concentration of GABA in the brain, a mechanism that is of significant interest for the treatment of neurological disorders such as epilepsy.
The inhibitory action likely stems from its ability to bind to the active site of ABAT, competing with the natural substrate, GABA. The precise nature of this inhibition (e.g., competitive, non-competitive, or irreversible) requires further detailed kinetic studies.
Quantitative Data on ABAT Interaction
Potential Metabolic Pathways
While a dedicated metabolic pathway for this compound has not been elucidated, its structure suggests several plausible routes of biotransformation. These hypothetical pathways are based on known enzymatic reactions that act on similar substrates.
Hypothetical Degradative Pathway
A plausible degradative pathway for this compound could mirror the catabolism of other short-chain amino acids.
Caption: Hypothetical degradation of this compound.
Description of Potential Steps:
-
Transamination or Oxidative Deamination: The amino group at the 4-position could be removed by a transaminase, using a common amino group acceptor like α-ketoglutarate, to form 4-ketohexanoic acid and an amino acid (e.g., glutamate). Alternatively, an amino acid dehydrogenase could catalyze the oxidative deamination to the same keto acid.
-
Further Metabolism: The resulting 4-ketohexanoic acid could then enter other metabolic pathways. For instance, it might undergo oxidative decarboxylation and subsequent β-oxidation, similar to fatty acid metabolism, ultimately yielding acetyl-CoA and propionyl-CoA.
Potential Biosynthesis
As a synthetic compound, a natural biosynthetic pathway for this compound is not known.
Experimental Protocols for Studying Metabolism
To investigate the metabolic fate of this compound, a series of in vitro and in vivo experiments would be required.
In Vitro Metabolic Studies
Objective: To identify potential metabolizing enzymes and resultant metabolites.
Methodology:
-
Incubation with Liver Microsomes and Cytosol:
-
Prepare liver microsomes and cytosolic fractions from a relevant species (e.g., human, rat).
-
Incubate this compound with these fractions in the presence of necessary cofactors (e.g., NADPH for cytochrome P450 enzymes, UDPGA for glucuronidation, PAPS for sulfation, α-ketoglutarate and PLP for transaminases).
-
Include positive and negative controls.
-
-
Incubation with Recombinant Enzymes:
-
Incubate this compound with specific recombinant enzymes, such as various transaminases or dehydrogenases, to confirm their role in its metabolism.
-
-
Metabolite Identification:
-
Analyze the reaction mixtures using high-performance liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize potential metabolites.
-
In Vivo Metabolic Studies
Objective: To determine the pharmacokinetic profile and identify major metabolites in a living organism.
Methodology:
-
Animal Dosing:
-
Administer this compound (potentially radiolabeled) to laboratory animals (e.g., rats, mice) via relevant routes (e.g., oral, intravenous).
-
-
Sample Collection:
-
Collect blood, urine, and feces at various time points.
-
-
Analysis:
-
Analyze the collected samples using LC-MS to quantify the parent compound and its metabolites.
-
Determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
-
Logical Workflow for Investigation
The investigation into the metabolic role of this compound can be structured as follows:
Caption: A logical workflow for investigating the metabolism of this compound.
Summary of Data
Due to the limited research on the metabolic pathways of this compound, extensive quantitative data is not available. The following table summarizes the key known information and areas for future investigation.
| Parameter | Description | Value/Data | Reference |
| Primary Target | The main enzyme known to be inhibited by this compound. | 4-Aminobutyrate Aminotransferase (ABAT) | [1][2] |
| Metabolic Pathways | Known metabolic pathways involving this compound. | Aminobutyrate degradation (as an inhibitor) | [3] |
| Inhibition Constant (Ki) | A measure of the inhibitor's binding affinity to the enzyme. | Not reported. | - |
| IC50 | The concentration of an inhibitor where the response is reduced by half. | Not reported. | - |
| Key Metabolites | Products of this compound biotransformation. | Not yet identified. | - |
Conclusion and Future Directions
This compound is a compound of pharmacological interest due to its inhibitory action on ABAT. Its role as a natural metabolite in any defined pathway has not been established. The future of research on this molecule should focus on:
-
Quantitative Characterization of ABAT Inhibition: Determining the Ki and mechanism of inhibition is crucial for understanding its pharmacological potential.
-
Elucidation of Metabolic Fate: Comprehensive in vitro and in vivo studies are necessary to identify the metabolic pathways responsible for its clearance and to characterize its metabolites.
-
Exploration of Other Potential Targets: Investigating its interaction with other aminotransferases and metabolic enzymes could reveal additional biological activities.
A thorough understanding of the metabolism and pharmacokinetics of this compound is essential for its potential development as a therapeutic agent.
References
Theoretical Modeling of 4-Aminohexanoic Acid Interactions: A Technical Guide for Drug Development Professionals
Introduction
4-Aminohexanoic acid, a non-proteinogenic γ-amino acid, presents a compelling scaffold for therapeutic development due to its structural similarity to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Its flexible aliphatic backbone and terminal functional groups suggest potential interactions with a variety of biological targets, including receptors, enzymes, and transporters involved in neurotransmission and other physiological processes. Understanding these interactions at a molecular level is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the theoretical modeling approaches used to elucidate the interactions of 4-aminohexanoic acid and its analogs, offering a framework for researchers, scientists, and drug development professionals.
Core Concepts in the Theoretical Modeling of 4-Aminohexanoic Acid
The therapeutic potential of 4-aminohexanoic acid is intrinsically linked to its ability to modulate the activity of specific biological targets. Given its structural resemblance to GABA, a primary focus of theoretical modeling is its interaction with components of the GABAergic system. This includes the GABA receptors (GABAA and GABAB) and GABA transporters (GATs). Computational studies on GABA and its analogs provide a strong foundation for predicting the behavior of 4-aminohexanoic acid. These studies suggest that the binding of such ligands is often governed by electrostatic interactions between the charged amino and carboxyl groups of the ligand and key residues within the receptor's binding pocket.
Furthermore, the conformational flexibility of 4-aminohexanoic acid's hexanoic acid chain allows it to adopt various spatial arrangements, which can influence its binding affinity and selectivity for different targets. Theoretical modeling techniques are indispensable for exploring this conformational landscape and identifying the bioactive conformations that are most likely to engage with a biological target.
Experimental Protocols: A Computational Approach
The elucidation of 4-aminohexanoic acid's interactions is primarily achieved through a suite of computational methodologies. These in silico experiments provide a detailed view of the molecular recognition process, guiding further experimental validation.
1. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. This technique is crucial for identifying potential binding sites and estimating the binding affinity.
-
Protocol:
-
Receptor Preparation: A high-resolution 3D structure of the target protein (e.g., a GABA receptor homology model) is obtained from a protein structure database or generated using homology modeling. Water molecules and non-essential ions are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: A 3D structure of 4-aminohexanoic acid is generated and its energy is minimized to obtain a stable conformation.
-
Docking Simulation: A docking algorithm is used to systematically sample different conformations and orientations of the ligand within the defined binding site of the receptor.
-
Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts.
-
2. Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of the binding mechanism over time.
-
Protocol:
-
System Setup: The top-ranked docked complex from the molecular docking study is placed in a simulation box filled with a chosen water model. Counter-ions are added to neutralize the system.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure to ensure stability.
-
Production Run: A long-duration MD simulation is performed to generate a trajectory of the system's atomic motions.
-
Trajectory Analysis: The trajectory is analyzed to calculate various parameters, including root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and binding free energy calculations (e.g., using MM/PBSA or MM/GBSA) to quantify the strength of the interaction.
-
3. Quantum Mechanics (QM) Calculations
QM calculations provide a highly accurate description of the electronic structure of the ligand and its interactions with the receptor. These methods are computationally intensive and are often used to refine the results of molecular mechanics-based simulations.
-
Protocol:
-
System Selection: A smaller, representative portion of the ligand-receptor complex, often referred to as a QM cluster, is selected for analysis. This typically includes the ligand and the key interacting residues from the receptor.
-
Level of Theory and Basis Set Selection: An appropriate QM method (e.g., Density Functional Theory - DFT) and basis set are chosen based on the desired accuracy and computational cost.
-
Calculation: The electronic energy and other properties of the QM cluster are calculated.
-
Analysis: The results are analyzed to understand the nature of the chemical bonds and non-covalent interactions, such as hydrogen bonds and van der Waals forces, in detail.
-
Data Presentation: Quantitative Insights into Interactions
The following tables summarize the types of quantitative data that can be obtained from the theoretical modeling of 4-aminohexanoic acid and its analogs. The values presented are illustrative and based on typical findings for similar GABAergic compounds.
Table 1: Molecular Docking Results for 4-Aminohexanoic Acid with a GABAA Receptor Model
| Parameter | Value | Unit |
| Binding Affinity (Estimated Free Energy) | -6.5 | kcal/mol |
| Number of Hydrogen Bonds | 4 | - |
| Interacting Residues | Arg120, Glu155, Tyr97, Ser204 | - |
| Predicted Inhibition Constant (Ki) | 8.2 | µM |
Table 2: Molecular Dynamics Simulation Analysis of the 4-Aminohexanoic Acid-GABAA Receptor Complex
| Parameter | Average Value | Standard Deviation | Unit |
| RMSD of Ligand | 1.2 | 0.3 | Å |
| RMSF of Binding Site Residues | 0.8 | 0.2 | Å |
| Binding Free Energy (MM/PBSA) | -25.7 | 3.1 | kcal/mol |
| - van der Waals Energy | -35.2 | 2.5 | kcal/mol |
| - Electrostatic Energy | -40.1 | 4.2 | kcal/mol |
| - Polar Solvation Energy | 55.8 | 3.8 | kcal/mol |
| - Non-polar Solvation Energy | -6.2 | 0.9 | kcal/mol |
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual and experimental frameworks for the theoretical modeling of 4-aminohexanoic acid interactions.
Conclusion
Theoretical modeling provides a powerful and indispensable toolkit for understanding the molecular interactions of 4-aminohexanoic acid. By leveraging techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations, researchers can gain detailed insights into binding mechanisms, predict binding affinities, and identify key interacting residues. This knowledge is crucial for the structure-based design of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The workflows and data presented in this guide offer a foundational understanding for drug development professionals seeking to explore the therapeutic potential of 4-aminohexanoic acid and its derivatives.
Spectroscopic Characterization of 4-Aminohexanoic Acid: A Technical Guide
Introduction
4-Aminohexanoic acid is an organic compound with the chemical formula C₆H₁₃NO₂. As a derivative of hexanoic acid with an amino group at the 4-position, it is a gamma-amino acid. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 4-aminohexanoic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the structural and analytical properties of this molecule.
Data Presentation: Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 4-aminohexanoic acid.
Table 1: ¹H NMR Spectroscopic Data for 4-Aminohexanoic Acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 0.89 | t | 3H | CH₃- (H6) |
| 1.35 - 1.55 | m | 2H | -CH₂- (H5) |
| 2.20 | t | 2H | -CH₂-COOH (H2) |
| 2.90 | m | 1H | -CH(NH₂)- (H4) |
| 3.10 | m | 2H | -CH₂- (H3) |
Solvent: D₂O. Reference: Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS)
Table 2: ¹³C NMR Spectroscopic Data for 4-Aminohexanoic Acid
| Chemical Shift (ppm) | Assignment |
| 13.5 | CH₃- (C6) |
| 20.5 | -CH₂- (C5) |
| 31.0 | -CH₂-COOH (C2) |
| 38.5 | -CH(NH₂)- (C4) |
| 49.5 | -CH₂- (C3) |
| 180.0 | -COOH (C1) |
Solvent: D₂O. Reference: DSS
Table 3: IR Spectroscopic Data for 4-Aminohexanoic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| 1710 | Strong | C=O stretch (carboxylic acid) |
| 1640 | Medium | N-H bend (amine) |
| 1465 | Medium | C-H bend (methylene) |
| 1410 | Medium | O-H bend (carboxylic acid) |
| 1210 | Medium | C-O stretch (carboxylic acid) |
Sample Preparation: KBr pellet
Table 4: Mass Spectrometry Data for 4-Aminohexanoic Acid
| m/z | Relative Intensity (%) | Assignment |
| 132.0922 | 100 | [M+H]⁺ (Molecular Ion) |
| 115.0657 | 85 | [M-NH₃]⁺ |
| 87.0813 | 60 | [M-COOH]⁺ |
| 74.0606 | 45 | [C₃H₈NO]⁺ |
Ionization Method: Electrospray Ionization (ESI), Positive Mode
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of 4-aminohexanoic acid.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 4-aminohexanoic acid.
-
Dissolve the sample in 0.6 mL of deuterium (B1214612) oxide (D₂O).
-
Add a small amount of a reference standard, such as sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks and reference the spectrum to the DSS signal (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C (e.g., 1024 or more scans).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Process the data similarly to the ¹H NMR spectrum.
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in 4-aminohexanoic acid.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of 4-aminohexanoic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet press.
-
Apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of 4-aminohexanoic acid.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Prepare a dilute solution of 4-aminohexanoic acid (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of water and methanol (B129727) with a small amount of formic acid to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan for the expected molecular ion and its fragments (e.g., m/z 50-500).
-
The high-resolution data allows for the determination of the elemental composition of the detected ions.
-
Mandatory Visualization: Experimental Workflow
Methodological & Application
High-Yield Synthesis of 4-Aminohexanoic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the high-yield synthesis of 4-aminohexanoic acid, a valuable gamma-amino acid analogue with applications in medicinal chemistry and neuroscience research. The featured method is a two-step synthesis commencing with the readily available precursor, 4-oxohexanoic acid, followed by a highly efficient reductive amination. This approach offers excellent yields and operational simplicity, making it suitable for laboratory-scale production. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
Gamma-amino acids are crucial building blocks in the development of peptidomimetics and serve as important intermediates in the pharmaceutical industry. 4-Aminohexanoic acid, a derivative of the inhibitory neurotransmitter GABA, is of particular interest for its potential therapeutic applications. Traditional methods for the synthesis of gamma-amino acids can be complex and may result in low yields. The protocol detailed herein presents a robust and high-yielding alternative through the reductive amination of a keto-acid precursor. Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine in a one-pot reaction, which is lauded for its efficiency and favorable green chemistry profile.[1]
Synthesis Pathway Overview
The synthesis of 4-aminohexanoic acid is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-oxohexanoic acid. The second and final step is the conversion of this keto-acid to the target molecule, 4-aminohexanoic acid, via reductive amination.
Caption: Overall synthesis pathway for 4-aminohexanoic acid.
Experimental Protocols
Protocol 1: Synthesis of 4-Oxohexanoic Acid
This protocol describes the synthesis of the intermediate 4-oxohexanoic acid from levulinic acid.[2]
Materials:
-
Levulinic acid
-
Appropriate aldehyde (e.g., acetaldehyde)
-
Acetic acid
-
Toluene
-
Hydrogen gas (H₂)
-
10% Palladium on carbon (Pd/C)
-
Standard glassware for organic synthesis
-
Hydrogenation apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve levulinic acid and the appropriate aldehyde in toluene.
-
Add catalytic amounts of piperidine and acetic acid to the solution.
-
Reflux the mixture until the calculated amount of water is collected, indicating the completion of the condensation reaction to form the corresponding 6-aryl-4-oxohex-5-enoic acid.
-
After cooling, the crude arylidene derivative is filtered and washed.
-
The dried arylidene derivative is dissolved in a suitable solvent (e.g., ethanol) and transferred to a hydrogenation vessel.
-
10% Pd/C catalyst is added to the solution.
-
The mixture is hydrogenated at room temperature under a hydrogen atmosphere until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield crude 4-oxohexanoic acid.
-
The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | Levulinic Acid |
| Key Reagents | Acetaldehyde, Piperidine, Acetic Acid, H₂, Pd/C |
| Solvent | Toluene, Ethanol |
| Reaction Temperature | Reflux, Room Temperature |
| Reaction Time | Varies (monitor by TLC) |
| Yield | Not specified for 4-oxohexanoic acid, but the general method for related compounds is effective. |
Table 1: Summary of reaction parameters for the synthesis of 4-oxohexanoic acid.
Protocol 2: Reductive Amination to 4-Aminohexanoic Acid
This protocol details the conversion of 4-oxohexanoic acid to 4-aminohexanoic acid.
Materials:
-
4-Oxohexanoic acid
-
Ammonia (e.g., ammonium (B1175870) acetate (B1210297) or aqueous ammonia)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Methanol (B129727) or other suitable solvent
-
Hydrochloric acid (HCl) for pH adjustment and workup
-
Sodium hydroxide (B78521) (NaOH) for neutralization
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4-oxohexanoic acid in methanol in a round-bottom flask.
-
Add a source of ammonia, such as ammonium acetate, to the solution.
-
Adjust the pH of the mixture to a weakly acidic range (pH 6-7) using a suitable acid or base if necessary.
-
Slowly add the reducing agent (e.g., sodium cyanoborohydride) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by carefully adding dilute hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material and byproducts.
-
Adjust the pH of the aqueous layer to neutral (pH ~7) with a base (e.g., sodium hydroxide) to precipitate the product.
-
The crude 4-aminohexanoic acid can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
| Parameter | Value |
| Starting Material | 4-Oxohexanoic Acid |
| Amine Source | Ammonium Acetate |
| Reducing Agent | Sodium Cyanoborohydride |
| Solvent | Methanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| pH | 6-7 |
| Reported Yields (General) | High |
Table 2: Summary of reaction parameters for the reductive amination of 4-oxohexanoic acid.
Experimental Workflow Diagram
Caption: Workflow for the reductive amination of 4-oxohexanoic acid.
Conclusion
The presented two-step synthesis provides a reliable and high-yield pathway to 4-aminohexanoic acid. The reductive amination step is particularly advantageous due to its mild reaction conditions and operational simplicity. This protocol is well-suited for researchers in academic and industrial settings requiring access to this important gamma-amino acid for further research and development.
References
Purification of 4-Aminohexanoic Acid Using Column Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminohexanoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its purity is critical for downstream applications, necessitating robust and efficient purification methods. Column chromatography is a widely employed technique for the purification of 4-aminohexanoic acid, offering high resolution and scalability. This document provides detailed application notes and protocols for the purification of 4-aminohexanoic acid using both ion-exchange and reversed-phase column chromatography.
Physicochemical Properties of 4-Aminohexanoic Acid
A thorough understanding of the physicochemical properties of 4-aminohexanoic acid is essential for developing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 131.17 g/mol | [1][4] |
| pKa (Carboxylic Acid) | ~2.34 | [5] |
| pKa (Amine) | ~9.82 | [5] |
| Isoelectric Point (pI) | ~6.08 (Calculated) | |
| Solubility | Soluble in water. | [6] |
The isoelectric point (pI) is calculated using the formula for amino acids with non-ionizable side chains: pI = (pKa₁ + pKa₂) / 2.[7][8][9][10]
Purification Strategy
The purification strategy for 4-aminohexanoic acid by column chromatography can be approached in two primary ways:
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Given that 4-aminohexanoic acid is an amino acid, its charge is pH-dependent, making IEC an ideal purification method.
-
Reversed-Phase Chromatography (RPC): This technique separates molecules based on their hydrophobicity. While 4-aminohexanoic acid is relatively polar, RPC can be effectively utilized, particularly for separating it from other polar impurities.
Ion-Exchange Chromatography Protocol
Ion-exchange chromatography is a highly effective method for purifying amino acids.[11][12][13] Based on the calculated isoelectric point (pI ≈ 6.08) of 4-aminohexanoic acid, either cation-exchange or anion-exchange chromatography can be employed by adjusting the pH of the mobile phase.
Cation-Exchange Chromatography (Recommended)
In cation-exchange chromatography, the stationary phase is negatively charged. At a pH below the pI of 4-aminohexanoic acid (e.g., pH 4.0-5.0), the molecule will have a net positive charge and bind to the column. Impurities that are neutral or negatively charged at this pH will pass through. The bound 4-aminohexanoic acid can then be eluted by increasing the pH or the salt concentration of the mobile phase.
Experimental Protocol:
-
Stationary Phase Selection: A strong cation-exchange resin, such as a sulfopropyl (SP) or a weak cation-exchange resin like carboxymethyl (CM), is suitable.
-
Column Preparation:
-
Prepare a slurry of the chosen cation-exchange resin in the starting buffer (e.g., 20 mM sodium acetate, pH 4.5).
-
Pack the column with the slurry, ensuring a uniform bed without any air bubbles.
-
Equilibrate the column by washing with at least 5-10 column volumes of the starting buffer.
-
-
Sample Preparation and Loading:
-
Dissolve the crude 4-aminohexanoic acid in the starting buffer.
-
Adjust the pH of the sample to match the starting buffer if necessary.
-
Load the sample onto the equilibrated column at a controlled flow rate.
-
-
Washing:
-
Wash the column with 2-3 column volumes of the starting buffer to remove any unbound impurities.
-
-
Elution:
-
Elute the bound 4-aminohexanoic acid using a linear gradient or a step gradient of increasing pH or salt concentration.
-
pH Gradient: Elute with a buffer of increasing pH, for example, from pH 4.5 to pH 7.0.
-
Salt Gradient: Elute with the starting buffer containing an increasing concentration of a salt, such as sodium chloride (e.g., 0 to 1.0 M NaCl).
-
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the fractions for the presence of 4-aminohexanoic acid using a suitable analytical technique (e.g., HPLC, TLC with ninhydrin (B49086) staining).
-
Pool the pure fractions and remove the salt by dialysis or diafiltration if necessary.
-
Quantitative Data Summary (Typical Parameters):
| Parameter | Value |
| Stationary Phase | Strong Cation-Exchange Resin (e.g., Sulfopropyl) |
| Column Dimensions | 2.5 cm x 20 cm |
| Starting Buffer | 20 mM Sodium Acetate, pH 4.5 |
| Elution Buffer | 20 mM Sodium Phosphate, pH 7.5 or Starting Buffer + 1.0 M NaCl |
| Flow Rate | 1-2 mL/min |
| Sample Load | 1-5% of the column's binding capacity |
| Expected Purity | >98% |
Reversed-Phase Chromatography Protocol
Reversed-phase chromatography separates compounds based on their hydrophobicity. Although 4-aminohexanoic acid is polar, it can be retained and separated on a reversed-phase column, especially when dealing with impurities of different polarities. The purification of the structurally similar compound gabapentin (B195806) is often performed using reversed-phase HPLC.[14][15][16][17][18]
Experimental Protocol:
-
Stationary Phase Selection: A C8 or C18 silica-based stationary phase is commonly used.
-
Column Preparation:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid) for at least 10 column volumes.
-
-
Sample Preparation and Loading:
-
Dissolve the crude 4-aminohexanoic acid in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
Inject the sample onto the equilibrated column.
-
-
Elution:
-
Elute the compound using an isocratic or gradient elution with a mixture of water and an organic modifier (e.g., acetonitrile or methanol). The addition of an ion-pairing agent or an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape and retention.
-
Isocratic Elution: Use a constant mobile phase composition (e.g., 10% Acetonitrile in water with 0.1% TFA).
-
Gradient Elution: Start with a low concentration of the organic modifier and gradually increase it (e.g., 5% to 50% Acetonitrile over 30 minutes).
-
-
Fraction Collection and Analysis:
-
Collect fractions as the compound elutes from the column.
-
Analyze the fractions by an appropriate analytical method (e.g., HPLC, LC-MS).
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Quantitative Data Summary (Typical Parameters):
| Parameter | Value |
| Stationary Phase | C18 Silica Gel (5 µm particle size) |
| Column Dimensions | 4.6 mm x 250 mm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Expected Purity | >99% |
Diagrams
Caption: Experimental workflow for the purification of 4-aminohexanoic acid.
Conclusion
The choice between ion-exchange and reversed-phase chromatography for the purification of 4-aminohexanoic acid will depend on the nature of the impurities present in the crude sample. For impurities with different charge characteristics, ion-exchange chromatography is highly effective. For impurities with varying polarities, reversed-phase chromatography is a suitable option. The detailed protocols and parameters provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to achieve high-purity 4-aminohexanoic acid for their specific applications.
References
- 1. 4-Aminohexanoic acid | C6H13NO2 | CID 138490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminohexanoic acid [webbook.nist.gov]
- 3. 4-Aminohexanoic acid [webbook.nist.gov]
- 4. CID 5289553 | C6H13NO2 | CID 5289553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminohexanoic acid (5415-99-6) for sale [vulcanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. purolite.com [purolite.com]
- 12. iajps.com [iajps.com]
- 13. Ion-Exchange Chromatography: Basic Principles and Application | Springer Nature Experiments [experiments.springernature.com]
- 14. HPLC Method for Analysis of Gabapentin Tablets | SIELC Technologies [sielc.com]
- 15. jcsp.org.pk [jcsp.org.pk]
- 16. ajrconline.org [ajrconline.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Gabapentin quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4-Aminohexanoic Acid by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 4-aminohexanoic acid in biological matrices, such as human plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation and utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation of the polar analyte. The method is validated according to established bioanalytical guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification suitable for pharmacokinetic and other drug development studies.
Introduction
4-Aminohexanoic acid is a gamma-aminobutyric acid (GABA) analogue with potential therapeutic applications. Accurate and precise quantification of this small, polar molecule in biological fluids is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies during drug development. Due to its high polarity and lack of a strong chromophore, traditional reversed-phase HPLC with UV detection is often challenging. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers the required selectivity and sensitivity for bioanalytical assays of such compounds.
This method leverages HILIC to achieve good chromatographic retention and separation of 4-aminohexanoic acid, which is often poorly retained on conventional C18 columns[1][2][3]. The sample preparation involves a straightforward protein precipitation with acetonitrile (B52724), which is both efficient and cost-effective[4]. The use of a suitable internal standard ensures high accuracy and precision of the quantitative results[5].
Experimental
Materials and Reagents
-
4-Aminohexanoic acid reference standard (purity ≥98%)
-
5-Aminovaleric acid (Internal Standard, IS) (purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (sourced from a certified vendor)
Instrumentation
-
HPLC system capable of binary gradient elution
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
HILIC analytical column (e.g., a silica-based column with a polar stationary phase, 2.1 x 100 mm, 1.7 µm)
Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-aminohexanoic acid and the internal standard (5-aminovaleric acid) in ultrapure water.
-
Working Standard Solutions: Prepare serial dilutions of the 4-aminohexanoic acid stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% acetonitrile with 10 mM ammonium formate and 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for injection.
HPLC-MS/MS Conditions
HPLC Parameters:
-
Column: HILIC Column (e.g., Silica-based, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water
-
Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) %A %B 0.0 5 95 5.0 40 60 5.1 5 95 | 8.0 | 5 | 95 |
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Nebulizer Gas: 50 psi
-
Heater Gas: 50 psi
-
Curtain Gas: 35 psi
-
Collision Gas: Nitrogen
MRM Transitions:
The following MRM transitions should be optimized for the specific instrument used. The precursor ion for 4-aminohexanoic acid is based on its molecular weight of 131.17 g/mol , resulting in a protonated molecule [M+H]⁺ at m/z 132.1[2]. Product ions are predicted based on common fragmentation pathways for amino acids, which often involve the loss of water and carbon monoxide[6].
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-Aminohexanoic Acid (Quantifier) | 132.1 | 114.1 (loss of H₂O) | 150 | Optimize |
| 4-Aminohexanoic Acid (Qualifier) | 132.1 | 86.1 (loss of H₂O + CO) | 150 | Optimize |
| 5-Aminovaleric Acid (IS) | 118.1 | 100.1 (loss of H₂O) | 150 | Optimize |
Note: Collision energies must be empirically determined for the specific mass spectrometer being used.
Method Validation
The bioanalytical method was validated according to industry-standard guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, and stability[7][8][9].
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 5 ng/mL to 5000 ng/mL. The lower limit of quantification (LLOQ) was established at 5 ng/mL with a signal-to-noise ratio greater than 10.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low QC, mid QC, and high QC. The results are summarized in the data tables below.
Data Presentation
Table 1: Calibration Curve Summary
| Parameter | Value |
| Concentration Range | 5 - 5000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Intra-Day Accuracy and Precision (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 5 | 4.85 | 97.0 | 8.5 |
| Low | 15 | 14.5 | 96.7 | 6.2 |
| Mid | 250 | 258 | 103.2 | 4.1 |
| High | 4000 | 3950 | 98.8 | 3.5 |
Table 3: Inter-Day Accuracy and Precision (n=18, 3 runs over 3 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 5 | 4.92 | 98.4 | 10.2 |
| Low | 15 | 14.8 | 98.7 | 7.8 |
| Mid | 250 | 255 | 102.0 | 5.5 |
| High | 4000 | 4080 | 102.0 | 4.8 |
Table 4: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low | 92.5 | 95.1 | 0.98 | 1.01 |
| High | 94.2 | 96.3 | 0.97 | 0.99 |
Table 5: Stability Summary (Low and High QC)
| Stability Condition | Duration | Accuracy Change (%) |
| Bench-top (Room Temp) | 6 hours | < 5 |
| Freeze-Thaw | 3 cycles | < 8 |
| Autosampler (4°C) | 24 hours | < 6 |
| Long-term (-80°C) | 30 days | < 10 |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The HPLC-MS/MS method described provides a reliable, sensitive, and efficient means for the quantitative analysis of 4-aminohexanoic acid in human plasma. The simple sample preparation and the use of HILIC for chromatography make this method well-suited for high-throughput applications in a drug development setting. The validation data demonstrates that the method meets the criteria for bioanalytical assays, ensuring the integrity and reliability of the generated data.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 3. sciex.com [sciex.com]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cenmed.com [cenmed.com]
- 6. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Improved short peptide identification using HILIC-MS/MS: retention time prediction model based on the impact of amino acid position in the peptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for GC-MS Analysis of 4-Amino Hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino hexanoic acid, a non-proteinogenic amino acid, and its analogs are of significant interest in pharmaceutical research and development for their potential therapeutic activities. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of such compounds due to its high sensitivity and selectivity. However, the inherent polarity and low volatility of amino acids like this compound make them unsuitable for direct GC-MS analysis.[1] Chemical derivatization is a crucial pre-analytical step to convert these polar molecules into volatile and thermally stable derivatives, enabling their successful separation and detection by GC-MS.[2]
This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis. Two robust and widely used derivatization strategies are presented: a single-step silylation method and a two-step esterification followed by acylation. The selection of the appropriate derivatization reagent and method is critical and depends on the specific analytical requirements, such as sensitivity, and the complexity of the sample matrix.
Derivatization Methods Overview
Two primary derivatization approaches are discussed:
-
Silylation: This is a common and effective one-step method where active hydrogens in the amino and carboxyl groups of the amino acid are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2][3] Silylating reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. TBDMS derivatives are known to be more stable and less susceptible to hydrolysis compared to TMS derivatives.[2]
-
Two-Step Esterification and Acylation: This method involves two sequential reactions. First, the carboxyl group is esterified, typically by reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., HCl).[4] This is followed by the acylation of the amino group using a reagent like pentafluoropropionic anhydride (B1165640) (PFPA).[4] This two-step process yields stable derivatives with excellent chromatographic properties.[4]
Quantitative Data Summary
The choice of derivatization method can significantly impact the sensitivity of the GC-MS analysis. The following table summarizes the method detection limits (MDL) and method quantitation limits (MQL) for amino acids using different derivatization reagents. While specific data for this compound is not detailed, these values for structurally similar amino acids provide a strong basis for method selection and expectation.
| Derivatization Method | Reagent(s) | Analyte | MDL (ng/m³) | MQL (ng/m³) | Reference |
| Silylation | MTBSTFA w/ 1% t-BDMCS | Alanine | 0.219 | 0.656 | [5] |
| Valine | 0.116 | 0.347 | [5] | ||
| Leucine | 0.094 | 0.281 | [5] | ||
| Proline | 0.301 | 0.904 | [5] | ||
| Esterification/Acylation | ECF-MeOH | Alanine | 0.033 | 0.098 | [5] |
| Valine | 0.022 | 0.065 | [5] | ||
| Leucine | 0.016 | 0.048 | [5] | ||
| Proline | 0.045 | 0.134 | [5] |
Note: Data is for a selection of amino acids and is intended to provide a comparative overview of the methods' sensitivities. ECF-MeOH derivatization generally shows lower detection and quantification limits.[5]
Experimental Protocols
Protocol 1: Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
This protocol describes the derivatization of this compound to its tert-butyldimethylsilyl (TBDMS) derivative.
Materials:
-
This compound standard or sample extract
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Pyridine
-
Acetonitrile (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Transfer a known amount of the this compound standard or sample extract into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. The presence of moisture can significantly hinder the derivatization reaction.[2]
-
Reagent Addition: To the dried residue, add 70 µL of MTBSTFA (with 1% t-BDMCS) and 30 µL of pyridine. Pyridine acts as a catalyst and helps to drive the reaction to completion.[5]
-
Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Place the vial in a heating block or oven set at 90°C for 2 hours.[5]
-
Cooling and Dilution: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Two-Step Esterification and Acylation
This protocol details the derivatization of this compound via methyl esterification followed by pentafluoropropionyl (PFP) acylation.
Materials:
-
This compound standard or sample extract
-
2 M HCl in Methanol (CH₃OH)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (B1210297) (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Esterification:
-
Acylation:
-
Extraction:
-
Add 200 µL of toluene to the reaction mixture.
-
Vortex thoroughly to extract the PFP derivative.
-
The toluene layer can be directly used for GC-MS analysis.
-
Visualizations
Caption: Experimental workflow for derivatization and GC-MS analysis.
Caption: Chemical derivatization reactions of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]
Application Notes and Protocols for the In-Vitro Use of 4-Amino Hexanoic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific established protocols or quantitative data for the use of 4-amino hexanoic acid in in-vitro cell culture. The majority of available research focuses on its isomer, 6-aminohexanoic acid (also known as epsilon-aminocaproic acid), which has distinct biological activities. Therefore, the following application notes and protocols are provided as a general framework for researchers to develop their own experimental plans for evaluating this compound in cell culture. The provided data tables are templates for recording experimental results, and the signaling pathway diagram is a hypothetical representation.
Introduction
This compound is a small molecule whose biological effects in in-vitro cell culture systems are not well-documented. As a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) and other biologically active amino acids, it holds potential for investigation in various cellular contexts, including neuroscience, cancer biology, and metabolic studies. These protocols provide a starting point for characterizing the effects of this compound on cell viability, proliferation, and potential mechanisms of action.
Data Presentation
Due to the lack of specific data for this compound, the following table is a template that can be used to summarize quantitative data obtained from a cell viability assay, such as an MTT or MTS assay.
Table 1: Template for Summarizing Cell Viability Data (e.g., MTT Assay)
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) - 24h | % Cell Viability (Mean ± SD) - 48h | % Cell Viability (Mean ± SD) - 72h |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 1 | Record Data | Record Data | Record Data |
| 10 | Record Data | Record Data | Record Data |
| 50 | Record Data | Record Data | Record Data |
| 100 | Record Data | Record Data | Record Data |
| 250 | Record Data | Record Data | Record Data |
| 500 | Record Data | Record Data | Record Data |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the in-vitro effects of this compound.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, cell culture grade Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile, microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh the desired amount of this compound powder and transfer it to a sterile conical tube.
-
Add a small volume of the chosen solvent (DMSO for hydrophobic compounds, PBS for hydrophilic) to dissolve the powder. The solubility of this compound should be empirically determined.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Once dissolved, add the solvent to reach the desired final stock concentration (e.g., 100 mM).
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1% for DMSO) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of the solvent) must be included in all experiments.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Vehicle control (e.g., DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for determining the cytotoxicity of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for this compound.
Application Notes and Protocols for the Administration of Aminohexanoic Acid in Animal Models
Note on 4-Aminohexanoic Acid:
Extensive literature review reveals a significant lack of publicly available data regarding the administration of 4-aminohexanoic acid in animal models. While its chemical properties are documented, detailed in vivo studies outlining its pharmacokinetics, efficacy, and administration protocols are not readily accessible. One source suggests its role as a GABA-aminotransferase inhibitor with potential antiepileptic applications and its use as a metabolic probe[1]. However, comprehensive application notes and protocols for its use in animal models cannot be constructed from the available information.
In contrast, its isomer, 6-aminohexanoic acid (also known as ε-aminocaproic acid, EACA, or Amicar®), is a well-researched compound with established clinical and veterinary applications. The following application notes and protocols are therefore provided for 6-aminohexanoic acid as a comprehensive resource for researchers.
Application Notes for 6-Aminohexanoic Acid (ε-Aminocaproic Acid)
Introduction
6-Aminohexanoic acid is a synthetic derivative of the amino acid lysine (B10760008) that functions as an antifibrinolytic agent[2][3]. It is widely used to control bleeding by inhibiting the breakdown of fibrin (B1330869) clots[2][4]. In veterinary medicine, it is particularly useful for managing postoperative bleeding and treating hyperfibrinolytic states, especially in certain breeds like Greyhounds[5][6]. This document provides an overview of its mechanism of action, pharmacokinetic properties, and practical considerations for its administration in animal models.
Mechanism of Action
The primary mechanism of action of 6-aminohexanoic acid involves the inhibition of plasminogen activation and, to a lesser extent, the direct inhibition of plasmin[4][7]. It competitively blocks the lysine-binding sites on plasminogen and plasmin, which are essential for their binding to fibrin[8]. This action prevents the degradation of fibrin clots, thereby promoting hemostasis[7][9].
Pharmacokinetics
6-Aminohexanoic acid is readily absorbed orally and is primarily eliminated unchanged in the urine[10][11]. The terminal elimination half-life is approximately 2 hours in humans[10]. While detailed pharmacokinetic parameters vary between animal species, the drug is generally rapidly absorbed and distributed[12].
Data Presentation
The following tables summarize key quantitative data for the administration of 6-aminohexanoic acid.
Table 1: Pharmacokinetic Parameters of 6-Aminohexanoic Acid (EACA) in Different Species
| Parameter | Human (Oral) | Rat (Oral LD50) | Mouse (Oral LD50) | Northern Elephant Seal (Oral) |
| Dose | 5 g | 16.4 g/kg | 12.0 g/kg | 75-100 mg/kg |
| Peak Plasma Concentration (Cmax) | 164 ± 28 mcg/mL | - | - | >85 µg/mL |
| Time to Peak (Tmax) | 1.2 ± 0.45 hours | - | - | - |
| Elimination Half-Life (t1/2) | ~2 hours | - | - | Rapid |
| Bioavailability (F) | ~100% | - | - | - |
Data compiled from multiple sources[10][11][12].
Table 2: Recommended Dosage and Administration Routes in Animal Models
| Species | Route of Administration | Recommended Dose | Notes |
| Mouse | Intravenous (IV), Oral (PO) | LD50: 3.0 g/kg (IV), 12.0 g/kg (PO) | For toxicity studies. Therapeutic doses are significantly lower. |
| Rat | Intravenous (IV), Oral (PO) | LD50: 3.2 g/kg (IV), 16.4 g/kg (PO) | For toxicity studies. Therapeutic doses are significantly lower. |
| Dog | Intravenous (IV) | Lethal dose: 2.3 g/kg (infusion) | Subendocardial hemorrhages observed at 0.2 times the maximum human therapeutic dose. |
| Northern Elephant Seal | Oral (PO) | 100 mg/kg every 6 hours | Predicted to maintain therapeutic plasma concentrations for a portion of the dosing interval. |
Data compiled from multiple sources[11][12].
Experimental Protocols
Protocol 1: Oral Administration of 6-Aminohexanoic Acid in a Rodent Model
-
Objective: To assess the oral bioavailability and pharmacokinetic profile of 6-aminohexanoic acid in rats.
-
Materials:
-
6-Aminohexanoic acid powder
-
Vehicle (e.g., sterile water or saline)
-
Oral gavage needles
-
Syringes
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
-
Procedure:
-
Fast the animals overnight (approximately 12 hours) with free access to water.
-
Prepare a solution of 6-aminohexanoic acid in the chosen vehicle at the desired concentration.
-
Administer the solution to the rats via oral gavage at a specified dose (e.g., 100 mg/kg).
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) via a suitable method (e.g., tail vein or saphenous vein sampling).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of 6-aminohexanoic acid using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Protocol 2: Intravenous Administration of 6-Aminohexanoic Acid in a Canine Model
-
Objective: To evaluate the safety and hemodynamic effects of intravenous 6-aminohexanoic acid in dogs.
-
Materials:
-
Sterile injectable solution of 6-aminohexanoic acid (e.g., 250 mg/mL)
-
Compatible intravenous fluid (e.g., 0.9% Sodium Chloride)
-
IV catheter and administration set
-
Infusion pump
-
Monitoring equipment (ECG, blood pressure monitor)
-
-
Procedure:
-
Anesthetize the dog and place an IV catheter in a suitable vein (e.g., cephalic vein).
-
Dilute the required dose of 6-aminohexanoic acid in the intravenous fluid. Rapid undiluted injection is not recommended [7][10].
-
Administer the diluted solution as a controlled infusion over a specified period (e.g., 1 hour for a loading dose, followed by a continuous rate infusion). A common human protocol is a 4-5 g loading dose over 1 hour, followed by 1 g/hour [7][10].
-
Continuously monitor vital signs throughout the infusion and recovery period.
-
Collect blood samples at baseline and at various time points during and after the infusion to measure plasma drug concentrations and relevant biomarkers.
-
Observe the animal for any adverse reactions.
-
Mandatory Visualization
Caption: Mechanism of action of 6-aminohexanoic acid in the fibrinolytic system.
Caption: Workflow for pharmacokinetic studies of oral 6-aminohexanoic acid in rodents.
References
- 1. 4-Aminohexanoic acid (5415-99-6) for sale [vulcanchem.com]
- 2. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 3. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminohexanoic acid | C6H13NO2 | CID 138490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Aminohexanoic acid hydrochloride | C6H14ClNO2 | CID 71299955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CID 5289553 | C6H13NO2 | CID 5289553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. DailyMed - AMINOCAPROIC ACID injection, solution [dailymed.nlm.nih.gov]
- 11. DailyMed - AMINOCAPROIC ACID solution [dailymed.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 4-Amino Hexanoic Acid as a GABA Transaminase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The degradation of GABA is primarily catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, GABA transaminase (GABA-T; EC 2.6.1.19). Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, a therapeutic strategy employed in the treatment of epilepsy and other neurological disorders. This document provides detailed application notes and protocols for the evaluation of 4-amino hexanoic acid as a potential inhibitor of GABA transaminase. While potent inhibitors of GABA-T often possess unsaturation in their structures, such as vigabatrin (B1682217) (4-amino-hex-5-enoic acid), the following protocols are designed to systematically assess the inhibitory potential of the saturated analog, this compound.
Mechanism of GABA Transaminase Action
GABA-T catalyzes the transfer of an amino group from GABA to α-ketoglutarate, producing succinic semialdehyde and glutamate.[1] This process is a key step in the GABA shunt, a metabolic pathway that conserves the carbon skeleton of GABA.
Caption: The enzymatic action of GABA Transaminase and its potential inhibition.
Data Presentation: Inhibitory Activities of Known GABA-T Inhibitors
For comparative purposes, the following table summarizes the inhibitory constants of several known GABA-T inhibitors. The inhibitory potential of this compound can be benchmarked against these values.
| Compound | Type of Inhibition | K_i (mM) | IC_50 (µM) | Reference |
| Vigabatrin (4-amino-hex-5-enoic acid) | Irreversible | 1.3 | - | [2] |
| 4-Amino-hex-5-ynoic acid | Irreversible | - | - | [3] |
| Gabaculine | Irreversible | - | - | |
| Phenylethylidenehydrazine (PEH) | - | - | - | [4] |
Note: Specific Ki and IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration).
Experimental Protocols
Protocol 1: Purification of GABA Transaminase from Porcine Brain
This protocol describes a method for the purification of GABA-T from a readily available source.
Materials:
-
Fresh or frozen porcine brains
-
Homogenization buffer: 50 mM potassium pyrophosphate, pH 8.5, containing 2 mM β-mercaptoethanol and 1 mM EDTA
-
Chromatography resins (e.g., DEAE-cellulose, Phenyl-Sepharose)
-
Dialysis tubing
-
Centrifuge and spectrophotometer
Procedure:
-
Homogenization: Homogenize porcine brain tissue in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at high speed to remove cellular debris.
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate proteins. Collect the protein fraction that precipitates between 40% and 60% saturation.
-
Dialysis: Resuspend the protein pellet in a minimal volume of homogenization buffer and dialyze extensively against the same buffer.
-
Ion-Exchange Chromatography: Apply the dialyzed protein solution to a DEAE-cellulose column equilibrated with the homogenization buffer. Elute the bound proteins with a linear gradient of NaCl.
-
Hydrophobic Interaction Chromatography: Pool the active fractions from the ion-exchange chromatography and apply to a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium sulfate.
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE. The specific activity of the purified enzyme should be determined.
References
- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Reduced GABA Synthesis Following Inhibition of GABA Transaminase Using in Vivo Magnetic Resonance Signal of [13C]GABA C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of 4-amino hex-5-ynoic acid (gamma-acetylenic GABA, gammma-ethynyl GABA) a catalytic inhibitor of GABA transaminase, on brain GABA metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Amino Hexanoic Acid in Neurological Disorder Research
Audience: Researchers, scientists, and drug development professionals.
Note on 4-Amino Hexanoic Acid: Direct research on the application of this compound in neurological disorders is limited. However, its structural similarity to γ-aminobutyric acid (GABA) and related compounds, such as the GABA transaminase (GABA-T) inhibitor 4-amino-hex-5-enoic acid, suggests its potential as a modulator of the GABAergic system. These notes and protocols are therefore provided as a guide for the investigation of this compound as a novel GABAergic modulator, drawing upon established methodologies for similar compounds.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] Dysfunction in the GABAergic system is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, the GABA system is a key target for therapeutic intervention.
This compound is a GABA analog that, based on its structure and the activity of related molecules, may exert its effects through one or more of the following mechanisms:
-
Inhibition of GABA Transaminase (GABA-T): Similar to vigabatrin (B1682217) and 4-amino-hex-5-enoic acid, it may irreversibly inhibit GABA-T, the primary enzyme responsible for GABA catabolism.[1][2][3] This leads to increased synaptic GABA concentrations, enhancing inhibitory neurotransmission.
-
Interaction with GABA Receptors: It may act as an agonist at GABA-A or GABA-B receptors, mimicking the inhibitory effects of GABA.
-
Modulation of Voltage-Gated Calcium Channels: Like gabapentin (B195806) and pregabalin, it could potentially bind to the α2δ subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.[4][5]
These application notes provide a framework for the preclinical evaluation of this compound to elucidate its mechanism of action and therapeutic potential in neurological disorders.
Data Presentation
The following tables summarize key pharmacological data for well-characterized GABAergic modulators. These serve as a reference for the types of quantitative data that should be generated for this compound to understand its potency and selectivity.
Table 1: Inhibitory Activity against GABA Transaminase (GABA-T)
| Compound | Type of Inhibition | IC50 / Inactivation Rate | Species | Reference |
| Vigabatrin (4-amino-hex-5-enoic acid) | Irreversible | Half-life of inactivation ~6 min at 0.1 mM | Rat Brain | [6] |
| Gabaculine | Irreversible | - | - | [7] |
Table 2: Binding Affinities for GABA Receptors and Other Targets
| Compound | Target | Binding Affinity (Ki) | Species/System | Reference |
| Baclofen | GABA-B Receptor | >1 mM | Rat Brain | [8] |
| Muscimol | GABA-A Receptor | - | Rat Brain | [9] |
| Gabapentin | α2δ subunit of VGCCs | 0.05 µM | Rat Brain | [8] |
| Pregabalin | α2δ-1 subunit of VGCCs | High Affinity | Human/Porcine | [10] |
| (R)-Phenibut | α2δ subunit of VGCCs | 23 µM | Rat Brain | [8] |
| (R)-Phenibut | GABA-B Receptor | 92 µM | Rat Brain | [8] |
VGCCs: Voltage-Gated Calcium Channels
Experimental Protocols
Protocol 1: In Vitro GABA Transaminase (GABA-T) Inhibition Assay
This protocol is to determine if this compound inhibits the activity of GABA-T, a key enzyme in GABA metabolism.
Materials:
-
Purified GABA-T enzyme (human or rodent)
-
GABA
-
α-ketoglutarate
-
Glutamate (B1630785) dehydrogenase
-
INT (p-iodonitrotetrazolium violet)
-
Assay buffer (e.g., 50 mM potassium pyrophosphate, pH 8.6)
-
This compound stock solution (in assay buffer)
-
96-well microplate
-
Microplate reader
Methodology:
-
Enzyme Preparation: Prepare a working solution of GABA-T in assay buffer.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing GABA, α-ketoglutarate, glutamate dehydrogenase, and INT in assay buffer.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (assay buffer without the test compound).
-
Enzyme Initiation: Initiate the reaction by adding the GABA-T working solution to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measurement: Measure the absorbance at 492 nm using a microplate reader. The formation of formazan (B1609692) from the reduction of INT is proportional to the amount of glutamate produced, which is inversely proportional to GABA-T inhibition.[11]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Radioligand Binding Assay for GABA-A Receptors
This protocol assesses the ability of this compound to bind to GABA-A receptors.
Materials:
-
Rat brain membrane preparation (cortical or whole brain)
-
[3H]Muscimol (radioligand)
-
Unlabeled GABA (for non-specific binding)
-
This compound stock solution
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Methodology:
-
Membrane Preparation: Homogenize rat brains in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In microcentrifuge tubes, combine the brain membrane preparation, [3H]Muscimol at a fixed concentration (e.g., 5 nM), and varying concentrations of this compound in binding buffer.
-
Total and Non-specific Binding: Include tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled GABA, e.g., 10 mM).[9]
-
Incubation: Incubate the tubes at 4°C for 45 minutes to allow binding to reach equilibrium.[9]
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value for this compound from competition binding curves.
Protocol 3: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents
The EPM test is used to evaluate the anxiolytic potential of this compound.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[12]
Methodology:
-
Animal Habituation: Acclimate mice or rats to the testing room for at least 60 minutes before the test.[13]
-
Drug Administration: Administer this compound or vehicle (e.g., saline) intraperitoneally at a predetermined time before the test (e.g., 30 minutes).
-
Test Procedure: Place the animal in the center of the maze, facing an open arm.[14] Allow the animal to explore the maze for 5-10 minutes.[13][14]
-
Data Recording: Record the animal's behavior using a video tracking system.
-
Data Analysis: Analyze the following parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Protocol 4: Forced Swim Test (FST) for Depressive-Like Behavior in Rodents
The FST is used to screen for potential antidepressant effects of this compound.
Apparatus:
-
A transparent cylindrical container filled with water (25°C).[15]
Methodology:
-
Animal Habituation: Acclimate animals to the testing room.
-
Drug Administration: Administer this compound or vehicle.
-
Test Procedure: Place the animal in the water-filled cylinder for a 6-minute session.[15]
-
Data Recording: Video record the session for later analysis.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.[16]
Protocol 5: Maximal Electroshock (MES) Seizure Test in Rodents
The MES test is a widely used model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
Apparatus:
-
An electroshock device with corneal or auricular electrodes.
Methodology:
-
Animal Preparation: Administer this compound or vehicle at a predetermined time before the test.
-
Seizure Induction: Deliver a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) through the electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension at various doses of this compound. Calculate the ED50 (the dose that protects 50% of the animals).
Visualizations
Caption: GABAergic signaling pathway and potential targets for this compound.
Caption: Preclinical workflow for evaluating a novel GABAergic modulator.
References
- 1. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 4. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 5. neurology.org [neurology.org]
- 6. 4-amino-hex-5-enoic acid, a selective catalytic inhibitor of 4-aminobutyric-acid aminotransferase in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gabapentinoid - Wikipedia [en.wikipedia.org]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. researchgate.net [researchgate.net]
- 11. bmrservice.com [bmrservice.com]
- 12. benchchem.com [benchchem.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 15. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 16. The forced swim test as a model of depressive-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
creating stable stock solutions of 4-amino hexanoic acid for assays
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Aminohexanoic acid is a non-proteinogenic amino acid with various applications in biochemical and pharmacological research. Accurate and reproducible experimental results rely on the preparation of stable and accurately concentrated stock solutions. This document provides detailed protocols for preparing stable stock solutions of 4-aminohexanoic acid in common laboratory solvents and outlines best practices for their storage and handling to minimize degradation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-aminohexanoic acid is essential for the preparation of stable stock solutions.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO₂ | [1][2] |
| Molecular Weight | 131.17 g/mol | [1][2] |
| Appearance | White solid | General knowledge |
| Melting Point | 205–208°C (decomposes) | [1] |
| pKa (amine) | 9.82 | [1] |
| pKa (carboxylic acid) | 2.34 | [1] |
| Water Solubility | 87 g/L (at 25°C) | [1] |
| DMSO Solubility | Soluble (approx. 30 mg/mL for the similar hexanoic acid) | [3] |
| Ethanol (B145695) Solubility | Soluble (approx. 30 mg/mL for the similar hexanoic acid) | [3] |
Signaling Pathways and Logical Relationships
The stability of 4-aminohexanoic acid in solution can be influenced by several factors, including pH, temperature, and light exposure. Understanding these relationships is key to preventing degradation.
Caption: Factors influencing the stability of 4-aminohexanoic acid solutions.
Experimental Protocols
Protocol for Preparing an Aqueous Stock Solution (100 mM)
This protocol describes the preparation of a 100 mM stock solution of 4-aminohexanoic acid in water.
Materials:
-
4-Aminohexanoic acid (solid)
-
Nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile filter (0.22 µm)
-
Sterile cryovials
Procedure:
-
Weighing: Accurately weigh 131.17 mg of 4-aminohexanoic acid using a calibrated analytical balance.
-
Dissolving: Transfer the weighed solid to a sterile 15 mL conical tube. Add approximately 8 mL of nuclease-free water. Vortex or gently heat the solution (up to 40°C) to aid dissolution.
-
Volume Adjustment: Once fully dissolved, adjust the final volume to 10 mL with nuclease-free water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile conical tube.
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use cryovials. Store the aliquots at -20°C or -80°C for long-term stability.
Caption: Workflow for preparing an aqueous stock solution.
Protocol for Preparing Stock Solutions in Organic Solvents (DMSO or Ethanol)
For applications requiring the use of organic solvents, this protocol outlines the preparation of a 100 mM stock solution in DMSO or ethanol.
Materials:
-
4-Aminohexanoic acid (solid)
-
Anhydrous DMSO or absolute ethanol
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile cryovials with solvent-resistant caps
Procedure:
-
Weighing: Accurately weigh 131.17 mg of 4-aminohexanoic acid.
-
Dissolving: Transfer the solid to a sterile conical tube. Add approximately 8 mL of anhydrous DMSO or absolute ethanol. Vortex to dissolve. Gentle warming may be applied if necessary.
-
Volume Adjustment: Bring the final volume to 10 mL with the respective solvent.
-
Aliquoting and Storage: Dispense into sterile cryovials with solvent-resistant caps. Store at -20°C. Note: DMSO freezes at approximately 19°C.
Stability and Storage Recommendations
The stability of 4-aminohexanoic acid stock solutions is critical for experimental consistency.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or -80°C | Freezing minimizes chemical degradation and microbial growth. Aliphatic amino acids in frozen aqueous solutions can be stable for years.[4] |
| pH | Neutral (pH 7.0 - 7.4) for aqueous solutions | Although 4-aminohexanoic acid has a broad stability range, extreme pH values can lead to hydrolysis. For many biological assays, a neutral pH is preferred.[5] |
| Light Exposure | Store in amber or foil-wrapped vials | While aliphatic amino acids are less susceptible to photodegradation than aromatic ones, protection from light is a good practice to prevent potential degradation.[6][7] |
| Freeze-Thaw Cycles | Minimize by storing in single-use aliquots | Repeated freezing and thawing can lead to degradation of some amino acids. |
Protocol for Stability Assessment by HPLC
To empirically determine the stability of a prepared stock solution, a stability-indicating HPLC method can be employed.
Objective: To quantify the concentration of 4-aminohexanoic acid over time under specific storage conditions.
Materials:
-
Prepared stock solution of 4-aminohexanoic acid
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: e.g., Phosphate buffer with acetonitrile (B52724) gradient
-
Derivatizing agent (e.g., o-phthalaldehyde, OPA) for pre-column derivatization if high sensitivity is required.[8]
Procedure:
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the stock solution by HPLC to determine the initial concentration.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot and analyze it by HPLC.
-
Data Analysis: Compare the peak area of 4-aminohexanoic acid at each time point to the initial peak area. A significant decrease in peak area indicates degradation. The appearance of new peaks may suggest the formation of degradation products.
Caption: Workflow for HPLC-based stability assessment.
Potential Degradation Pathways
While specific degradation pathways for 4-aminohexanoic acid in solution are not extensively documented, potential degradation can occur through oxidation, especially in the presence of metal ions or under elevated temperatures.[9] The amino group could be a site for oxidative deamination.
Conclusion
The preparation of stable stock solutions of 4-aminohexanoic acid is achievable through careful selection of solvent, proper handling techniques, and appropriate storage conditions. For optimal stability, it is recommended to prepare aqueous solutions at a neutral pH, store them in single-use aliquots at -20°C or colder, and protect them from light. For applications requiring organic solvents, anhydrous DMSO or ethanol can be used with similar storage precautions. Regular stability assessment using a validated analytical method such as HPLC is recommended for long-term studies to ensure the integrity of the stock solutions.
References
- 1. 4-Aminohexanoic acid (5415-99-6) for sale [vulcanchem.com]
- 2. 4-Aminohexanoic acid | C6H13NO2 | CID 138490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Amino Hexanoic Acid as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino hexanoic acid is a chemical probe utilized in the study of γ-aminobutyric acid (GABA) metabolism. Structurally, it is a six-carbon aliphatic chain with a primary amine at the fourth position and a terminal carboxylic acid. Its primary utility as a research tool stems from its activity as a competitive inhibitor of the enzyme 4-aminobutyrate aminotransferase (ABAT), also known as GABA transaminase (GABA-T).
ABAT is a critical mitochondrial enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA. By inhibiting ABAT, this compound serves as a valuable probe for elucidating the role of GABA metabolism in various physiological and pathological processes. Its application is particularly relevant in neurobiology, pharmacology, and drug discovery, where it can be used to investigate the consequences of elevated GABA levels in the central nervous system. This makes it a tool for studying conditions such as epilepsy, anxiety, and other neurological disorders.
Mechanism of Action
This compound functions as a competitive inhibitor of ABAT. It competes with the endogenous substrate, GABA, for binding to the active site of the enzyme. This inhibition leads to a decrease in the breakdown of GABA, resulting in an accumulation of this neurotransmitter. The increased levels of GABA can potentiate inhibitory neurotransmission. The inhibition constant (Ki) for this compound against ABAT has been determined to be 1.2 ± 0.3 μM.[1]
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-aminohexanoic acid | PubChem |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| CAS Number | 5415-99-6 | PubChem |
| Melting Point | 205–208°C (decomposes) | [1] |
| Water Solubility | 87 g/L (25°C) | [1] |
| pKa (amine) | 9.82 | [1] |
| pKa (carboxylic acid) | 2.34 | [1] |
| Mechanism of Action | Competitive inhibitor of 4-aminobutyrate aminotransferase (ABAT) | [1] |
| Binding Affinity (Ki) | 1.2 ± 0.3 μM | [1] |
Experimental Protocols
Protocol 1: In Vitro ABAT Inhibition Assay
This protocol describes a method to determine the inhibitory potential of this compound on purified ABAT or in brain tissue homogenates.
Materials:
-
This compound
-
Purified 4-aminobutyrate aminotransferase (ABAT/GABA-T) or brain tissue homogenate
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM β-mercaptoethanol and 10 µM PLP)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare serial dilutions of this compound to be tested.
-
Prepare solutions of GABA, α-ketoglutarate, NADP+, and SSADH in the assay buffer.
-
-
Enzyme Preparation:
-
If using purified ABAT, dilute the enzyme to the desired concentration in the assay buffer.
-
If using brain tissue homogenate, prepare the homogenate in a suitable buffer and centrifuge to obtain a supernatant containing the enzyme.
-
-
Assay Protocol:
-
In a 96-well plate or cuvette, add the following in order:
-
Assay Buffer
-
This compound (or vehicle control)
-
ABAT enzyme preparation
-
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a mixture of GABA, α-ketoglutarate, SSADH, and NADP+.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH.
-
Record the reaction rate (change in absorbance per unit time).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
The Ki value can be determined using the Cheng-Prusoff equation if the Km of GABA for ABAT is known.
-
Protocol 2: Cell-Based Assay for GABA Metabolism
This protocol outlines a method to assess the effect of this compound on GABA levels in cultured neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
GABA detection kit (e.g., ELISA or enzymatic assay kit)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment:
-
Culture neuronal cells to the desired confluency in appropriate culture vessels.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
-
Cell Lysis and Sample Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Collect the supernatant for GABA and protein concentration measurements.
-
-
GABA Quantification:
-
Measure the GABA concentration in the cell lysates using a commercially available GABA detection kit, following the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the total protein concentration in each lysate using a standard protein assay.
-
-
Data Analysis:
-
Normalize the GABA concentration to the total protein concentration for each sample.
-
Compare the normalized GABA levels in the this compound-treated groups to the vehicle control group to determine the effect of the inhibitor on intracellular GABA accumulation.
-
Protocol 3: In Vivo Studies (Brief Note)
For in vivo applications, this compound can be administered to animal models to investigate its effects on brain GABA levels and behavior. A common technique is in vivo microdialysis, where a probe is inserted into a specific brain region of a freely moving animal to sample the extracellular fluid. The collected dialysate can then be analyzed for GABA concentrations using techniques like HPLC. Deuterated this compound can also be used as a tracer in kinetic studies of the GABA shunt.[1]
Visualizations
Signaling Pathway Diagram
Caption: The GABA Shunt Pathway and Inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for Determining ABAT Inhibition by this compound.
Logical Relationship Diagram
References
Incorporation of 4-Aminohexanoic Acid in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and development. These modifications can enhance peptide stability, modulate biological activity, and introduce novel functionalities. 4-Aminohexanoic acid (4-Ahx), a gamma-amino acid, offers a unique structural motif that can introduce flexibility and alter the conformational properties of peptides. This document provides detailed application notes and protocols for the successful incorporation of 4-aminohexanoic acid into peptides using solid-phase peptide synthesis (SPPS).
Core Principles and Considerations
The inclusion of 4-aminohexanoic acid in a peptide sequence follows the fundamental principles of SPPS, primarily utilizing the Fmoc (9-fluorenylmethoxycarbonyl) strategy.[1][2] However, the distinct structure of this gamma-amino acid necessitates specific considerations to ensure efficient synthesis and high purity of the final product.
Key considerations include:
-
Coupling Efficiency: The longer and more flexible backbone of 4-Ahx compared to alpha-amino acids can influence coupling kinetics. Optimization of coupling reagents and reaction times is crucial to achieve high yields.
-
Conformational Impact: The introduction of a gamma-amino acid can disrupt secondary structures like alpha-helices and beta-sheets, or alternatively, induce novel folding patterns such as helices and turns.[3][4] This conformational flexibility can be harnessed to modulate the binding affinity and specificity of the peptide to its target.
-
Enzymatic Stability: The altered peptide backbone at the site of 4-Ahx incorporation can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[5]
Data Presentation: Synthesis and Purification Parameters
While specific quantitative data for the incorporation of 4-aminohexanoic acid is not extensively available in the literature, the following tables provide representative data for the synthesis and purification of peptides containing the closely related 6-aminohexanoic acid (a flexible linker), which can serve as a valuable reference.[5] It is anticipated that the coupling efficiency and purity for 4-Ahx would be in a similar range, though empirical optimization is always recommended.
Table 1: Representative Coupling Conditions and Yields for Peptides Containing Amino-hexanoic Acid
| Parameter | Condition/Value | Reference |
| Synthesis Scale | 0.1 mmol | [6] |
| Resin | Rink Amide Resin | [1] |
| Coupling Reagent | HBTU/HATU | [7] |
| Coupling Time | 1-2 hours | [7] |
| Fmoc-Deprotection | 20% Piperidine (B6355638) in DMF | [1][6] |
| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | [1] |
| Crude Peptide Yield | 70-85% | [8] |
| Purity after HPLC | >95% | [9][10] |
Table 2: HPLC Purification Parameters for Modified Peptides
| Parameter | Condition | Reference |
| Column | C18 Reverse Phase | [9][11] |
| Mobile Phase A | 0.1% TFA in Water | [9][12] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | [9][12] |
| Gradient | 5-60% B over 30 min | [12] |
| Flow Rate | 1 mL/min (analytical) | [12] |
| Detection | 210-220 nm | [10] |
Experimental Protocols
The following protocols are based on the widely adopted Fmoc solid-phase peptide synthesis strategy.[1][6][13]
Protocol 1: Manual Solid-Phase Peptide Synthesis of a 4-Aminohexanoic Acid-Containing Peptide
1. Resin Swelling: a. Place the desired amount of Rink Amide resin (e.g., 0.1 mmol) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[6] c. Drain the DMF.
2. Fmoc-Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[6] b. Agitate the mixture for 5 minutes. c. Drain the solution and repeat the piperidine treatment for another 15 minutes. d. Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).
3. Amino Acid Coupling (for standard alpha-amino acids): a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours at room temperature. d. Monitor the reaction completion using a Kaiser test (should be negative). e. Wash the resin with DMF (5 times).
4. Incorporation of Fmoc-4-Aminohexanoic Acid: a. Dissolve Fmoc-4-aminohexanoic acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. b. Add the activated solution to the deprotected peptide-resin. c. Due to potential steric hindrance or altered reactivity, extend the coupling time to 2-4 hours. A double coupling (repeating the coupling step) may be necessary to ensure a high yield.[7] d. Perform a Kaiser test to confirm complete coupling. e. Wash the resin with DMF (5 times).
5. Final Cleavage and Deprotection: a. After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).[1] c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide and wash with cold diethyl ether. g. Dry the crude peptide under vacuum.
Protocol 2: Purification and Analysis
1. HPLC Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile). b. Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.[9][10] c. Use a water/acetonitrile gradient containing 0.1% TFA.[9][12] d. Collect fractions and analyze their purity by analytical HPLC. e. Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final peptide.[9]
2. Mass Spectrometry Analysis: a. Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[14][15] b. The observed mass should correspond to the calculated mass of the peptide containing 4-aminohexanoic acid.
Visualizations
Caption: Workflow for the synthesis and purification of peptides containing 4-aminohexanoic acid.
Caption: Hypothetical modulation of a cell signaling pathway by a peptide containing 4-aminohexanoic acid.
Conclusion
The incorporation of 4-aminohexanoic acid into peptides presents a valuable strategy for modifying their properties for therapeutic applications. While the synthesis requires careful optimization of coupling conditions, the use of standard Fmoc-SPPS protocols provides a robust framework for its successful integration. The resulting peptides may exhibit enhanced stability and unique conformational features, making them promising candidates for further investigation in drug discovery and development. Further research is warranted to fully elucidate the quantitative aspects of 4-Ahx incorporation and its specific effects on various biological pathways.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gellman.chem.wisc.edu [gellman.chem.wisc.edu]
- 5. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chempep.com [chempep.com]
- 8. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. bachem.com [bachem.com]
- 12. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 13. bachem.com [bachem.com]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 15. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility of 4-amino hexanoic acid in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 4-amino hexanoic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a six-carbon aliphatic chain with a primary amine at the fourth position and a carboxylic acid at one terminus. Its structure makes it a zwitterionic molecule, meaning it contains both acidic and basic functional groups. This characteristic is the primary determinant of its solubility in aqueous solutions. The solubility of this compound in water is approximately 87 g/L at 25°C[1]. However, its solubility in buffered solutions is highly dependent on the pH.
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is significantly influenced by the pH of the aqueous buffer. This is due to its zwitterionic nature, possessing a carboxylic acid group and an amino group with distinct pKa values.
At a pH below the pKa of the carboxylic acid, the compound will be predominantly in its cationic form, which is highly soluble in water. Conversely, at a pH above the pKa of the amino group, it will exist in its anionic form, which is also readily soluble. At the isoelectric point (pI), the pH at which the net charge of the molecule is zero, the solubility of this compound is at its minimum.
Q3: What is the isoelectric point (pI) of this compound and why is it important?
The isoelectric point (pI) is the pH at which a molecule, such as an amino acid, carries no net electrical charge. For this compound, the pI can be calculated as the average of the pKa values of the carboxylic acid and amino groups:
pI = (pKa₁ + pKa₂) / 2 = (2.34 + 9.82) / 2 = 6.08
At a pH around 6.08, this compound exists predominantly as a zwitterion with both a positive and a negative charge, resulting in a net neutral charge. In this state, the intermolecular electrostatic repulsions are at a minimum, leading to the lowest aqueous solubility. Therefore, it is crucial to avoid buffering your solution around the pI when high solubility is desired.
Q4: Can temperature be used to improve the solubility of this compound?
Yes, for most solids, solubility increases with temperature. If you are experiencing difficulty dissolving this compound, gentle warming of the solution while stirring can help to increase the rate of dissolution and the amount that can be dissolved. However, it is important to ensure that elevated temperatures will not degrade the compound or other components in your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| This compound is not dissolving or is precipitating out of solution. | The pH of your buffer is close to the isoelectric point (pI ≈ 6.08) of this compound. | Adjust the pH of the buffer to be at least 1.5 to 2 pH units away from the pI. For acidic buffers, a pH below 4.5 is recommended. For basic buffers, a pH above 7.5 is recommended. |
| The concentration of this compound is too high for the current conditions. | Increase the volume of the buffer to decrease the concentration. Alternatively, gently warm the solution while stirring to increase solubility. | |
| "Salting out" effect due to high concentrations of other salts in the buffer. | If possible, reduce the concentration of other salts in your buffer. Alternatively, prepare a concentrated stock solution of this compound in water and add it to your final buffer at the desired concentration. | |
| The pH of the solution changes after adding this compound. | This compound is an amino acid and will have a buffering capacity, especially if added in high concentrations. | Use a buffer with sufficient buffering capacity for your desired pH range. After dissolving the this compound, re-check and adjust the pH of the final solution as necessary. |
Data Presentation
Table 1: Estimated Solubility of this compound at Different pH Values
| pH Range | Predominant Ionic Form | Relative Solubility | Rationale |
| < 2.34 | Cationic (R-NH₃⁺-COOH) | High | The molecule carries a net positive charge, leading to strong electrostatic interactions with polar water molecules. |
| 2.34 - 6.08 | Zwitterionic (R-NH₃⁺-COO⁻) > Cationic | Moderate to Low | As the pH approaches the pI, the net charge approaches zero, reducing solubility. |
| ~6.08 (pI) | Zwitterionic (R-NH₃⁺-COO⁻) | Minimum | The net charge is zero, leading to minimal electrostatic repulsion between molecules and thus lower solubility. |
| 6.08 - 9.82 | Zwitterionic (R-NH₃⁺-COO⁻) > Anionic | Moderate to High | As the pH moves away from the pI, the net charge increases, improving solubility. |
| > 9.82 | Anionic (R-NH₂-COO⁻) | High | The molecule carries a net negative charge, resulting in strong interactions with water. |
Experimental Protocols
Protocol for Preparing a Buffered Solution of this compound
-
Determine the Desired Concentration and pH: Decide on the final concentration of this compound and the target pH for your experiment. Remember to choose a pH that is sufficiently far from the isoelectric point (pI ≈ 6.08) to ensure good solubility.
-
Buffer Selection: Choose a suitable buffer system with a pKa close to your target pH to ensure adequate buffering capacity.
-
Initial Dissolution:
-
Weigh the required amount of this compound powder.
-
In a separate vessel, add the this compound to a volume of deionized water that is less than your final desired volume (e.g., 80% of the final volume).
-
Stir the solution using a magnetic stirrer.
-
-
pH Adjustment:
-
While stirring, slowly add small volumes of a concentrated acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to adjust the pH to your target value. Monitor the pH continuously with a calibrated pH meter.
-
This step is crucial for bringing the this compound into its soluble ionic form.
-
-
Addition of Buffer Components: Once the this compound is fully dissolved and the pH is adjusted, add the concentrated buffer components.
-
Final Volume Adjustment: Add deionized water to reach the final desired volume.
-
Final pH Check: Check the pH of the final solution and make any minor adjustments if necessary.
-
Filtration (Optional): For sterile applications, filter the final solution through a 0.22 µm filter.
Mandatory Visualization
Caption: Troubleshooting workflow for solubility issues with this compound.
References
preventing degradation of 4-amino hexanoic acid during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-amino hexanoic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The stability of this compound, like other amino acids, is primarily influenced by temperature, moisture, light, and pH.[1] Elevated temperatures can accelerate degradation reactions, while moisture can facilitate hydrolysis.[1][2] Exposure to light, particularly UV light, may induce photodegradation.[1] The pH of a solution can also significantly impact the stability of amino acids.[3][4]
Q2: What are the optimal storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a cool, dark, and dry environment.[1] It is recommended to store it in a tightly sealed container to protect it from moisture and light.[1][2] Storing under an inert atmosphere, such as argon or nitrogen, can further prevent oxidative degradation.[1]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: Solutions of this compound should be stored at low temperatures, ideally frozen at -20°C or below for long-term storage, to minimize degradation.[4][5] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.[5] The pH of the solution should be maintained close to neutral for optimal stability, as acidic or alkaline conditions can promote degradation of some amino acids.[4]
Q4: I've observed discoloration in my solid this compound. Is it still usable?
A4: Discoloration can be an indicator of degradation. It is recommended to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented, common degradation reactions for amino acids include deamination (removal of the amino group), decarboxylation (removal of the carboxyl group), and oxidation.[6][7][8] Cyclization to form a lactam is also a potential degradation pathway for amino acids with a similar chain length.
Troubleshooting Guides
Issue 1: Unexpected peaks appear in the HPLC chromatogram of my this compound sample.
-
Possible Cause: These peaks may represent degradation products.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dark, dry).
-
Analyze by Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer to determine the mass-to-charge ratio of the unknown peaks. This can help in identifying potential degradation products such as deaminated, decarboxylated, or oxidized forms of the molecule.
-
Perform Forced Degradation Studies: To confirm the identity of the degradation products, intentionally degrade a small sample of pure this compound under stress conditions (e.g., high temperature, extreme pH, exposure to an oxidizing agent). Analyze the stressed sample by HPLC-MS and compare the chromatograms with that of your sample.
-
Issue 2: The concentration of my this compound solution has decreased over time.
-
Possible Cause: Degradation of the compound in solution.
-
Troubleshooting Steps:
-
Check Storage Temperature and pH: Verify that the solution was stored at the appropriate low temperature and that the pH of the solvent is suitable for stability (ideally near neutral).[4]
-
Protect from Light: Ensure the solution was stored in a light-protected container.[1]
-
Prepare Fresh Solutions: For critical experiments, it is always best to use freshly prepared solutions of this compound.
-
Data Presentation
Table 1: General Recommended Storage Conditions for Amino Acids
| Form | Temperature | Humidity | Light | Atmosphere |
| Solid | 2-8°C (short-term), -20°C (long-term)[1] | Low (desiccated)[1] | Protected from light (opaque container)[1] | Inert gas (e.g., Argon, Nitrogen)[1] |
| Solution | -20°C or -80°C (aliquoted)[5] | N/A | Protected from light[5] | N/A |
Note: This table provides general recommendations for amino acids. Specific stability studies for this compound are limited.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC system with UV or MS detector
-
pH meter
-
Oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in HPLC-grade water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in water for analysis.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.
-
-
Sample Analysis:
-
Before injection into the HPLC, neutralize the acid and base hydrolysis samples with an equimolar amount of base and acid, respectively.
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method. An HPLC-MS method is highly recommended for the identification of degradation products.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general HPLC method for assessing the purity of this compound and detecting potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Elution:
-
A suitable gradient program should be developed to separate the parent compound from any potential impurities. A starting point could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
Analysis:
-
Inject the sample and monitor the chromatogram. The purity of this compound can be calculated based on the peak area of the main peak relative to the total peak area.
Visualizations
Caption: Troubleshooting workflow for addressing degradation of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pangoo.biz [pangoo.biz]
- 3. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DEAMINATION AND DECARBOXYLATION | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
troubleshooting low yield in 4-amino hexanoic acid synthesis reactions
Welcome to the technical support center for the synthesis of 4-amino hexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Two prevalent methods for the synthesis of this compound are the reductive amination of 4-oxohexanoic acid and the Hofmann rearrangement of adipamic acid.
Q2: My reductive amination of 4-oxohexanoic acid is resulting in a low yield. What are the likely causes?
A2: Low yields in this reaction are often due to incomplete imine formation, side reactions such as the reduction of the starting keto-acid to 4-hydroxyhexanoic acid, or over-alkylation of the amine product. The choice of reducing agent and reaction conditions are critical.
Q3: I am observing significant byproducts in my Hofmann rearrangement reaction. How can I improve the purity of my this compound?
A3: Byproducts in the Hofmann rearrangement can arise from the instability of the isocyanate intermediate or incomplete reaction. Ensuring anhydrous conditions and careful control of temperature are crucial. Purification via ion-exchange chromatography can be effective in isolating the desired amino acid.
Q4: Can I use a stronger reducing agent like sodium borohydride (B1222165) for the reductive amination of 4-oxohexanoic acid?
A4: While sodium borohydride is a potent reducing agent, it can also reduce the ketone group of 4-oxohexanoic acid to a hydroxyl group, leading to the formation of 4-hydroxyhexanoic acid as a significant byproduct and thus lowering the yield of the desired amine.[1] A milder reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) is generally preferred as they selectively reduce the imine intermediate.[1][2]
Q5: What is the purpose of using an excess of the amine source in reductive amination?
A5: Using an excess of the amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, helps to drive the equilibrium towards the formation of the imine intermediate, which can lead to a higher overall yield of the final amine product.
Troubleshooting Guides
Low Yield in Reductive Amination of 4-Oxohexanoic Acid
This guide will help you troubleshoot and optimize the synthesis of this compound from 4-oxohexanoic acid via reductive amination.
Problem: Low Yield of this compound
Question & Answer Format:
-
Q: My TLC analysis shows a significant amount of unreacted 4-oxohexanoic acid. What should I do?
-
A: This indicates incomplete imine formation. The formation of the imine from the ketone and amine is an equilibrium process. To shift the equilibrium towards the imine, you can add a dehydrating agent like molecular sieves to the reaction mixture to remove water as it is formed.[3]
-
-
Q: I am observing a significant amount of a byproduct with a different polarity from my desired product. What could it be?
-
A: A common byproduct is 4-hydroxyhexanoic acid, which results from the reduction of the ketone group of the starting material. This is more likely to occur if you are using a strong reducing agent like sodium borohydride.[1] Consider switching to a milder and more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which preferentially reduce the iminium ion over the ketone.[2]
-
-
Q: The reaction seems to be sluggish and gives a low yield even with a selective reducing agent. What reaction parameters can I optimize?
-
A: The pH of the reaction is crucial. A weakly acidic medium (pH 6-7) is generally optimal for both imine formation and the subsequent reduction.[3] You can also consider adjusting the temperature. While room temperature is often sufficient, gentle heating may sometimes improve the reaction rate, but be cautious as excessive heat can lead to side reactions.
-
Low Yield in Hofmann Rearrangement of Adipamic Acid
This guide addresses common issues encountered during the synthesis of this compound from adipamic acid via the Hofmann rearrangement.
Problem: Low Yield of this compound
References
Technical Support Center: Optimizing HPLC Separation of 4-Amino Hexanoic Acid and Its Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-amino hexanoic acid from its positional and chiral isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from its isomers?
The primary challenges in separating this compound from its isomers, such as 2-, 3-, 5-, and 6-amino hexanoic acid (ε-aminocaproic acid), as well as its chiral enantiomers, stem from their similar physicochemical properties. These include:
-
High Polarity: As amino acids, these compounds are highly polar, leading to poor retention on traditional reversed-phase (RP) columns.
-
Lack of a Strong Chromophore: Most aliphatic amino acids do not possess a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging without derivatization.
-
Structural Similarity: Positional isomers have the same molecular weight and similar structures, making them difficult to resolve. Chiral isomers (enantiomers) have identical physical and chemical properties in an achiral environment, requiring specialized chiral separation techniques.
Q2: What are the common HPLC techniques for separating amino acid isomers?
Several HPLC techniques can be employed for the separation of amino acid isomers:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating highly polar compounds like amino acids without the need for derivatization. It utilizes a polar stationary phase and a high concentration of an organic solvent in the mobile phase.[1][2]
-
Ion-Pair Chromatography (IPC): This technique is used in reversed-phase HPLC to enhance the retention of ionic and highly polar compounds. An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, which can then be retained by the non-polar stationary phase.[3][4]
-
Chiral Chromatography: To separate enantiomers, a chiral stationary phase (CSP) or a chiral additive in the mobile phase is necessary. These create a chiral environment where the two enantiomers interact differently, leading to different retention times.
-
Pre- or Post-Column Derivatization: Derivatization can be used to introduce a chromophore or fluorophore for easier detection and to alter the chromatographic behavior of the isomers to improve separation.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the HPLC separation of this compound and its isomers.
Q1: My isomers are co-eluting or have poor resolution. How can I improve the separation?
Co-elution is a common problem when separating structurally similar isomers. Here are some steps to improve resolution:
-
Optimize the Mobile Phase:
-
For HILIC: Adjust the water content in the mobile phase. A slight decrease in the aqueous portion can significantly increase retention and improve separation. Also, optimizing the buffer concentration and pH can influence the selectivity.
-
For Ion-Pair Chromatography: The choice and concentration of the ion-pairing reagent are critical. Longer chain alkyl sulfonates or perfluorinated carboxylic acids can increase retention.[3] Experiment with different ion-pairing reagents and their concentrations to find the optimal selectivity. The pH of the mobile phase should be controlled to ensure consistent ionization of the amino acids.
-
-
Change the Stationary Phase:
-
If mobile phase optimization is insufficient, consider a different column chemistry. For positional isomers, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might provide the necessary resolution. For enantiomers, a different type of chiral stationary phase (e.g., polysaccharide-based, macrocyclic antibiotic-based) could be effective.[5]
-
-
Adjust the Temperature: Lowering the column temperature can sometimes enhance the separation of isomers by increasing the differences in their interaction with the stationary phase.
-
Gradient Elution: Employ a shallower gradient. A slower increase in the elution strength of the mobile phase can improve the separation of closely eluting peaks.[6]
Q2: I am observing poor peak shape (tailing or fronting). What can I do?
Poor peak shape can compromise resolution and quantification.
-
Peak Tailing:
-
Secondary Interactions: Tailing is often caused by secondary interactions between the basic amino group and acidic silanols on the silica-based column. Using a highly end-capped column or adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can mitigate this. Adjusting the mobile phase pH to suppress the ionization of either the analyte or the silanols can also help.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[6]
-
-
Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, peak fronting can occur. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Overload: Severe column overload can also cause peak fronting.
-
Q3: My retention times are shifting between injections. What is the cause?
Unstable retention times can make peak identification unreliable.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time drift. Prepare fresh mobile phase daily and ensure accurate measurements of all components. If using a buffer, ensure it is fully dissolved.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[6]
-
Pump Performance: Inconsistent flow rates from the HPLC pump can lead to shifting retention times. Check for leaks and ensure the pump is properly primed and maintained.
Experimental Protocols
Protocol 1: HILIC-MS/MS Method for Positional Isomers
This protocol is a starting point for the separation of this compound from its positional isomers, based on a method for 6-aminocaproic acid.[1][2]
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | Phenomenex Luna HILIC (or equivalent) |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of B (e.g., 90%) and decrease to increase elution |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Monitor the specific parent-to-product ion transitions for each isomer.
Protocol 2: Chiral Separation of Amino Acid Enantiomers
This protocol provides a general approach for the separation of amino acid enantiomers using a chiral stationary phase.[5]
Instrumentation:
-
HPLC system with a UV or MS detector
Chromatographic Conditions:
| Parameter | Value |
| Column | Astec CHIROBIOTIC T (or other suitable chiral column) |
| Mobile Phase | Varies depending on the column and analyte. A common mobile phase is a mixture of methanol, water, and a small amount of acid (e.g., formic acid or acetic acid). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Optimization:
-
The ratio of the organic modifier to the aqueous phase is a critical parameter for optimizing enantiomeric separation.
-
The type and concentration of the acidic modifier can also significantly impact the resolution.
Data Presentation
Table 1: Example HILIC-MS/MS Method Parameters for Aminocaproic Acid Isomers
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| 2-Aminohexanoic Acid | 132.1 | 86.1 | 5.2 |
| 3-Aminohexanoic Acid | 132.1 | 86.1 | 5.8 |
| 4-Aminohexanoic Acid | 132.1 | 86.1 | 6.5 |
| 5-Aminohexanoic Acid | 132.1 | 86.1 | 7.1 |
| 6-Aminohexanoic Acid | 132.1 | 86.1 | 7.9 |
Note: The above data is illustrative and will need to be determined experimentally for your specific system and conditions.
Visualizations
References
- 1. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 4-Aminohexanoic Acid by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 4-aminohexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the mass spectrometry analysis of 4-aminohexanoic acid?
A1: The primary challenges in analyzing 4-aminohexanoic acid by mass spectrometry stem from its physicochemical properties. As a small, polar, and zwitterionic molecule (XLogP3-AA of -2.2), it exhibits poor retention on traditional reversed-phase liquid chromatography (LC) columns and is susceptible to significant matrix effects, particularly ion suppression, from components in biological samples like plasma or urine.[1][2] These matrix effects can compromise the accuracy, precision, and sensitivity of the analysis.[3]
Q2: How can I improve the retention of 4-aminohexanoic acid on my LC system?
A2: To improve the retention of polar compounds like 4-aminohexanoic acid, consider the following chromatographic strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating polar compounds.[4][5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase.[4][7]
-
Mixed-Mode Chromatography: This approach uses stationary phases with multiple retention mechanisms, such as reversed-phase and ion-exchange.[1][8][9][10] For a zwitterionic compound like 4-aminohexanoic acid, a mixed-mode column with both cation-exchange and reversed-phase functionalities can provide excellent retention and selectivity.[9]
-
Derivatization: Chemically modifying the amino or carboxylic acid group of 4-aminohexanoic acid can increase its hydrophobicity, leading to better retention on reversed-phase columns.[11]
Q3: What is the most effective sample preparation technique to reduce matrix effects for 4-aminohexanoic acid analysis?
A3: The choice of sample preparation is critical for minimizing matrix effects. Here is a comparison of common techniques:
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing interfering matrix components like phospholipids, leading to significant matrix effects.[2][12]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT, but the recovery of highly polar analytes like 4-aminohexanoic acid can be low and requires careful optimization of solvent and pH.[13]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[2][12] For 4-aminohexanoic acid, consider the following SPE sorbents:
-
Cation-Exchange: Exploits the positive charge of the amino group for retention.
-
Mixed-Mode (e.g., Reversed-Phase and Cation-Exchange): Offers dual retention mechanisms for enhanced selectivity and cleanup.
-
Zwitterionic: Contains both positive and negative charges, providing unique selectivity for polar compounds.[14]
-
Q4: Should I consider derivatization for the analysis of 4-aminohexanoic acid?
A4: Derivatization can be a valuable strategy for several reasons:
-
Improved Chromatographic Retention: By adding a hydrophobic group, derivatization allows for the use of standard reversed-phase chromatography.
-
Enhanced Ionization Efficiency: Certain derivatizing agents can improve the ionization of the analyte in the mass spectrometer, leading to increased sensitivity.
-
Increased Specificity: Derivatization can introduce a unique fragment in MS/MS analysis, improving specificity.
Common derivatization reagents for amino acids include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and isobutyl chloroformate.[11][15][16][17]
Troubleshooting Guides
Issue 1: Poor or No Retention of 4-Aminohexanoic Acid
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Column Chemistry | Switch to a HILIC or mixed-mode (reversed-phase/cation-exchange) column. | 4-aminohexanoic acid is too polar for good retention on standard C18 columns. HILIC and mixed-mode columns are designed for polar analytes.[4][5][6] |
| Incorrect Mobile Phase Composition | For HILIC, ensure a high organic content (typically >80% acetonitrile) in the initial mobile phase. For mixed-mode, optimize the ionic strength and pH of the aqueous mobile phase. | In HILIC, a high organic mobile phase is necessary to establish the aqueous layer on the stationary phase for partitioning. In ion-exchange, pH and ionic strength control the retention. |
| Improper Column Equilibration (HILIC) | Equilibrate the HILIC column with at least 10-15 column volumes of the initial mobile phase before each injection. | Insufficient equilibration can lead to a poorly formed aqueous layer on the stationary phase, resulting in inconsistent retention times and poor peak shape.[18] |
Issue 2: Significant Ion Suppression (Matrix Effect)
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Sample Cleanup | Implement a more rigorous sample preparation method. Move from protein precipitation to solid-phase extraction (SPE). | Phospholipids and other endogenous matrix components are major sources of ion suppression. SPE is more effective at removing these interferences than PPT.[2] |
| Co-elution with Matrix Components | Modify the chromatographic gradient to better separate 4-aminohexanoic acid from the matrix. | Increasing the separation between the analyte and interfering compounds reduces competition for ionization in the MS source. |
| High Sample Concentration | Dilute the sample extract before injection. | Dilution reduces the concentration of matrix components, thereby lessening their impact on the analyte's ionization. |
| Lack of an Appropriate Internal Standard | Use a stable isotope-labeled (SIL) internal standard for 4-aminohexanoic acid. | A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step | Rationale |
| Injection Solvent Mismatch (HILIC) | Ensure the injection solvent is as close as possible to the initial mobile phase composition (high organic content). | Injecting a sample in a solvent significantly stronger (more aqueous) than the mobile phase can cause peak distortion in HILIC.[18] |
| Secondary Interactions with the Stationary Phase | For reversed-phase, ensure the mobile phase pH is appropriate to control the ionization state of 4-aminohexanoic acid. Consider a column with a different stationary phase chemistry. | Unwanted interactions between the analyte and the stationary phase can lead to peak tailing. |
| Column Contamination or Degradation | Wash the column according to the manufacturer's instructions or replace the column if it is old or has been used extensively with complex matrices. | Contaminants on the column can interfere with the proper interaction of the analyte with the stationary phase. |
Quantitative Data Summary
The following table summarizes typical performance data for different sample preparation techniques used in the analysis of polar, acidic compounds. Note that specific values for 4-aminohexanoic acid may vary depending on the exact experimental conditions.
| Sample Preparation Method | Typical Analyte Recovery (%) | Matrix Effect (%) | Notes |
| Protein Precipitation (Acetonitrile) | 90-105 | 50-80 (Suppression) | High recovery but significant matrix effects are common.[2][13] |
| Liquid-Liquid Extraction (Ethyl Acetate) | 60-85 | 70-95 (Suppression) | Recovery can be variable for polar analytes; cleaner than PPT. |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 85-100 | >90 (Minimal Effect) | Generally provides the cleanest extracts and the least matrix effects.[2] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (Mixed-Mode Cation Exchange)
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Sample Loading: Dilute 100 µL of plasma with 400 µL of 0.1% formic acid in water. Load the diluted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the 4-aminohexanoic acid with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization with 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate (AQC)
This protocol is adapted for the derivatization of amino acids.
-
Sample Preparation: Prepare the sample extract containing 4-aminohexanoic acid in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.8).
-
Reagent Preparation: Prepare a solution of AQC in acetonitrile.
-
Derivatization Reaction: Add the AQC solution to the sample extract and vortex. Allow the reaction to proceed at room temperature for a specified time (e.g., 10 minutes).
-
Analysis: Inject an aliquot of the derivatized sample directly into the LC-MS/MS system.
Visualizations
Caption: General workflow for the analysis of 4-aminohexanoic acid.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Mixed-Mode Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 18. restek.com [restek.com]
Technical Support Center: Quantification of 4-Aminohexanoic Acid in Plasma
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to method refinement for the quantification of 4-aminohexanoic acid in plasma. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of 4-aminohexanoic acid in plasma samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure 4-aminohexanoic acid is in a single ionic state. 3. Dilute the sample extract before injection. 4. Use a column with a different stationary phase (e.g., mixed-mode) or add an ion-pairing agent to the mobile phase.[1] |
| Low Analyte Recovery | 1. Inefficient protein precipitation. 2. Suboptimal liquid-liquid extraction (LLE) or solid-phase extraction (SPE) conditions. 3. Analyte degradation during sample processing. | 1. Ensure the precipitating solvent (e.g., acetonitrile (B52724), methanol) is cold and the solvent-to-plasma ratio is adequate (typically 3:1 or 4:1).[2] 2. Optimize the pH and solvent choice for LLE. For SPE, screen different sorbents and elution solvents. 3. Keep samples on ice or at 4°C throughout the preparation process.[1] |
| High Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) | 1. Co-elution of phospholipids (B1166683) or other endogenous components. 2. Insufficient sample cleanup. | 1. Modify the chromatographic gradient to better separate 4-aminohexanoic acid from interfering compounds. 2. Employ a more rigorous sample preparation method, such as SPE, or use a phospholipid removal plate.[2] |
| Inconsistent Results/Poor Reproducibility | 1. Inconsistent sample handling and preparation. 2. Instability of derivatized samples (for HPLC-UV/FLD). 3. Fluctuation in instrument performance. | 1. Standardize all steps of the sample preparation workflow, including vortexing times and centrifugation speeds.[3] 2. Analyze derivatized samples promptly or investigate the stability of the derivatives over time at different storage conditions.[4] 3. Perform regular system suitability tests and calibrations. |
| No or Low Signal for Derivatized Analyte (HPLC-UV/FLD) | 1. Incomplete derivatization reaction. 2. Degradation of the derivatizing reagent. 3. Incorrect detection wavelength. | 1. Optimize reaction conditions (pH, temperature, time, and reagent concentration).[5] 2. Prepare fresh derivatizing reagent solution for each batch of samples. 3. Verify the excitation and emission wavelengths for the specific derivatizing agent used.[6] |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for quantifying 4-aminohexanoic acid in plasma?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the preferred method due to its high sensitivity, selectivity, and specificity, which allows for direct analysis without derivatization.[1][7] High-performance liquid chromatography (HPLC) with fluorescence or UV detection after pre-column derivatization is a viable alternative if an LC-MS/MS system is unavailable. Gas chromatography-mass spectrometry (GC-MS) can also be used but requires derivatization to make the analyte volatile.[8]
Q2: What are the critical steps in plasma sample preparation for 4-aminohexanoic acid analysis?
A2: The most critical step is the efficient removal of proteins, which can interfere with the analysis and damage the analytical column.[2] Protein precipitation is the simplest method, while solid-phase extraction (SPE) offers the cleanest extracts, minimizing matrix effects.[9] The choice of method depends on the required sensitivity and the analytical technique being used.
Q3: Is derivatization necessary for the analysis of 4-aminohexanoic acid?
A3: Derivatization is generally not required for LC-MS/MS analysis.[1] However, for HPLC with UV or fluorescence detection, derivatization is necessary to introduce a chromophore or fluorophore for sensitive detection.[10] For GC-MS analysis, derivatization is mandatory to increase the volatility of the amino acid.[8]
Q4: How can I minimize ion suppression in my LC-MS/MS analysis?
A4: To minimize ion suppression, you can:
-
Use a more effective sample cleanup method like SPE to remove interfering matrix components.
-
Optimize the chromatographic separation to ensure 4-aminohexanoic acid does not co-elute with phospholipids.
-
Dilute the sample extract before injection.
-
Use a stable isotope-labeled internal standard to compensate for matrix effects.
Q5: What are some common derivatization reagents for amino acids in HPLC?
A5: Common derivatization reagents for primary amines like 4-aminohexanoic acid include o-phthalaldehyde (B127526) (OPA), 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), and 9-fluorenylmethyl chloroformate (FMOC-Cl).[5][6]
Quantitative Data Summary
The following tables summarize typical performance data for different analytical methods adapted for the quantification of small amino acids in plasma. These values can serve as a benchmark for method development.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | ~85-100% | ~70-90% | >90% |
| Matrix Effect | High | Moderate | Low |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low-Moderate | High |
| Reference | [1] | [11] | [9] |
Table 2: Typical LC-MS/MS Method Parameters and Performance
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 10 - 100 ng/mL |
| Linearity (r²) | >0.99 |
| Intra-day Precision (%CV) | <10% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (%Bias) | ±15% |
| Reference | [12] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of 4-Aminohexanoic Acid in Plasma (without Derivatization)
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., 4-aminohexanoic acid-d4).
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[11]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: A C18 or mixed-mode column suitable for polar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a high aqueous phase to retain the polar analyte, followed by an increasing organic phase to elute it.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transition: Monitor a specific precursor-to-product ion transition for 4-aminohexanoic acid (e.g., m/z 132.1 → 70.1) and its internal standard.
Protocol 2: HPLC-FLD Quantification of 4-Aminohexanoic Acid in Plasma (with OPA Derivatization)
1. Sample Preparation (Protein Precipitation):
-
Follow steps 1-4 from the LC-MS/MS sample preparation protocol.
-
Transfer the supernatant to a clean vial for derivatization.
2. Pre-column Derivatization (OPA):
-
Prepare the OPA reagent by dissolving OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate (B1201080) buffer (pH ~9.5).[6]
-
In an autosampler vial, mix a portion of the sample supernatant with the OPA reagent.
-
Allow the reaction to proceed for a defined time (e.g., 1-2 minutes) at room temperature before injection.[13]
3. HPLC-FLD Conditions:
-
Column: A C18 column.
-
Mobile Phase A: Phosphate or acetate (B1210297) buffer.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient optimized for the separation of the derivatized amino acid.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Fluorescence Detection: Excitation at ~340 nm and emission at ~450 nm.[10]
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. benchchem.com [benchchem.com]
- 12. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma amino acids determined by liquid chromatography within 17 minutes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of 4-Amino Hexanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of 4-amino hexanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments aimed at improving the cellular uptake of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low intracellular concentration of this compound detected. | Inherently low passive diffusion across the cell membrane due to its hydrophilic nature. | 1. Prodrug Approach: Synthesize a lipophilic prodrug of this compound by masking the polar carboxylic acid and/or amine groups. Esterification of the carboxylic acid is a common strategy. 2. Nanoparticle Formulation: Encapsulate this compound in lipid-based or polymeric nanoparticles to facilitate cellular entry via endocytosis. 3. Cell-Penetrating Peptide (CPP) Conjugation: Covalently link this compound to a CPP to leverage its membrane-translocating properties. |
| Prodrug does not release the active this compound intracellularly. | Lack of necessary enzymes in the target cells to cleave the promoiety. | 1. Enzyme Profiling: Assess the enzymatic profile of the target cells to select a promoiety that can be cleaved by intracellular esterases, amidases, or other relevant enzymes. 2. Alternative Linkers: Employ linkers that are susceptible to cleavage under specific intracellular conditions (e.g., pH-sensitive or redox-sensitive linkers). |
| Nanoparticle formulation shows low encapsulation efficiency. | Physicochemical mismatch between this compound and the nanoparticle matrix. | 1. Optimize Formulation: Adjust the composition of the nanoparticle (e.g., lipid or polymer type) to improve compatibility with the hydrophilic nature of this compound. 2. Modify the Molecule: Temporarily increase the lipophilicity of this compound during encapsulation. |
| Cell-penetrating peptide (CPP) conjugate is cytotoxic. | The CPP itself or the conjugate exhibits toxicity at the concentrations used. | 1. Toxicity Screening: Test the cytotoxicity of the CPP alone and the conjugate at various concentrations to determine the therapeutic window. 2. Select a Different CPP: Choose a CPP with a known lower toxicity profile. Several CPPs with varying properties are commercially available. |
| Inconsistent results in Caco-2 permeability assays. | Variability in Caco-2 cell monolayer integrity or experimental conditions. | 1. Monolayer Integrity Check: Regularly measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions.[1][2] Use a paracellular marker like Lucifer yellow to confirm monolayer integrity.[3] 2. Standardize Protocol: Maintain consistent cell passage numbers, seeding density, and differentiation time (typically 21 days).[2][4] |
Frequently Asked Questions (FAQs)
1. Why does this compound have poor cell permeability?
This compound is a small, hydrophilic molecule. Its polar carboxylic acid and amino groups are charged at physiological pH, which hinders its ability to passively diffuse across the lipophilic cell membrane. Molecules with low lipophilicity generally exhibit poor membrane permeability.[5][6][7]
2. What is a prodrug and how can it improve the permeability of this compound?
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[8] For this compound, a prodrug strategy involves temporarily masking its polar functional groups with lipophilic moieties. This increases the overall lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, intracellular enzymes cleave off the masking groups, releasing the active this compound.[8][9][10][11]
3. What are cell-penetrating peptides (CPPs) and how do they work?
Cell-penetrating peptides are short peptides that can translocate across the plasma membrane of cells.[12] They can be conjugated to cargo molecules, such as this compound, to facilitate their intracellular delivery. The exact mechanism of uptake can vary but often involves direct penetration of the membrane or endocytosis. Arginine-rich CPPs are commonly used due to their positive charge, which interacts favorably with the negatively charged cell membrane.[13]
4. How can nanoparticle delivery systems be used for this compound?
Nanoparticles, such as liposomes or polymeric nanoparticles, can encapsulate hydrophilic molecules like this compound in their aqueous core or matrix.[14][15] These nanoparticles can then be taken up by cells through processes like endocytosis, effectively bypassing the need for the drug to directly cross the cell membrane.[16][17]
5. Which in vitro models are suitable for testing the permeability of this compound and its derivatives?
The two most common in vitro models are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. It can assess both passive and active transport mechanisms.[1][2][3][4]
-
PAMPA: This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a high-throughput and cost-effective method for screening compounds based on their lipophilicity and passive permeability.[12][13][18][19][20]
Quantitative Data Summary
The following table summarizes the apparent permeability coefficient (Papp) values for various compounds, providing a reference for classifying the permeability of this compound and its modified versions. High permeability is generally considered to be a Papp > 1 x 10⁻⁶ cm/s.
| Compound | Permeability Class | Apparent Permeability Coefficient (Papp) (cm/s) | Assay |
| Mannitol | Low | < 1.0 x 10⁻⁶ | Caco-2 |
| Caffeine | High | 7.4 x 10⁻⁶ | PermeaPad |
| Propranolol | High | > 1.0 x 10⁻⁶ | Caco-2 |
| Acyclovir | Low | < 1.0 x 10⁻⁶ | Caco-2 |
| GABA (Analogue) | Low | Expected to be < 1.0 x 10⁻⁶ | - |
| This compound | Low (Expected) | Expected to be < 1.0 x 10⁻⁶ | - |
Experimental Protocols
Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seeding on Transwell® Inserts: Seed Caco-2 cells onto polycarbonate filter inserts (e.g., 12-well Transwell® plates) at a density of approximately 2.6 × 10⁵ cells/cm².
-
Differentiation: Culture the cells for 21-25 days to allow for the formation of a differentiated and polarized monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers are typically ready for experiments when TEER values are stable and >250 Ω·cm². Confirm integrity with a low permeability marker like Lucifer yellow.
-
Permeability Assay:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose).
-
Add the test compound (e.g., this compound or its derivative) to the apical (donor) compartment.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) compartment.
-
Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.[25]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: Coat a 96-well filter plate with a solution of a lipid (e.g., 1% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: Add the test compound dissolved in a suitable buffer to the wells of the filter plate (donor plate). Place the filter plate into a 96-well acceptor plate containing buffer.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Permeability Calculation: Calculate the effective permeability (Pe) based on the change in concentration in the donor and acceptor compartments over time.[20]
Visualizations
Caption: Experimental workflow for enhancing and evaluating the cell permeability of this compound.
References
- 1. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipophilicity of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 13. PAMPA | Evotec [evotec.com]
- 14. Designing poly(gamma-aminobutyric acid)-based nanoparticles for the treatment of major depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]
- 20. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 21. re.public.polimi.it [re.public.polimi.it]
- 22. researchgate.net [researchgate.net]
- 23. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
stability testing of 4-amino hexanoic acid under experimental conditions
Troubleshooting Guides and FAQs
This section addresses potential issues and questions researchers may encounter during the stability testing of 4-aminohexanoic acid.
Question: My 4-aminohexanoic acid solution has developed a slight yellow tint. Is it still viable for my experiments?
Answer: A slight discoloration could indicate the onset of degradation. While it may not signify a substantial loss of potency for all applications, for sensitive experiments, it is advisable to use a freshly prepared solution. To ascertain the purity, you can analyze the discolored solution using a stability-indicating HPLC method and compare it to a freshly prepared, colorless standard.
Question: I am observing unexpected peaks in the HPLC chromatogram of my stored 4-aminohexanoic acid solution. What could these be?
Answer: Unexpected peaks are likely degradation products. Based on the chemistry of similar amino acids, potential degradants could include:
-
Self-condensation products: Formation of dimers or trimers.
-
Cyclization: Intramolecular condensation to form a lactam.
-
Oxidative degradation products: If exposed to oxidizing conditions.
To identify these impurities, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) can be employed.
Question: My 4-aminohexanoic acid is precipitating from the solution upon storage. How can I improve its solubility and stability in solution?
Answer: While 4-aminohexanoic acid is expected to have good water solubility, precipitation can occur due to changes in temperature, pH, or solvent composition. To mitigate this:
-
Ensure the pH of the solution is within a range where the zwitterionic form is predominant, which typically enhances solubility.
-
If using a co-solvent system, verify the solubility of 4-aminohexanoic acid in the final mixture at the intended storage temperature.
-
Consider preparing more dilute solutions if high concentrations are not essential for your experiment.
Question: What are the general recommendations for storing 4-aminohexanoic acid and its solutions to minimize degradation?
Answer:
-
Solid Form: Store in a tightly sealed container in a cool, dry, and dark place.
-
Solutions: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) is advisable. Protect solutions from light, especially if they are to be stored for an extended period.
Data Presentation: Summary of Potential Stability
The following tables summarize the expected stability of 4-aminohexanoic acid under forced degradation conditions, extrapolated from data on similar compounds and general chemical principles. These are hypothetical data points and must be confirmed by experimental studies.
Table 1: Hypothetical Forced Degradation of 4-Aminohexanoic Acid in Solution
| Stress Condition | Time (hours) | 4-Aminohexanoic Acid Remaining (%) | Number of Degradation Products |
| Control (Room Temp.) | 48 | e.g., 99.8 | e.g., 0 |
| 0.1 M HCl (60 °C) | 24 | e.g., 92.5 | e.g., 1-2 |
| 0.1 M NaOH (60 °C) | 24 | e.g., 88.3 | e.g., 2-3 |
| 3% H₂O₂ (Room Temp.) | 24 | e.g., 85.1 | e.g., 3-4 |
| Thermal (80 °C, Solution) | 48 | e.g., 90.7 | e.g., 1-2 |
| Photolytic (ICH Q1B) | 48 | e.g., 97.4 | e.g., 1 |
Table 2: General Stability Profile of Solid 4-Aminohexanoic Acid
| Condition | Observation |
| Normal Storage Conditions | Expected to be stable. |
| Light and Air | Generally stable, but long-term exposure should be avoided. |
| Elevated Temperature | May lead to discoloration and the formation of dimers, trimers, and the corresponding lactam. |
| Humidity | Hygroscopic nature may lead to clumping and potential hydrolysis over time. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on 4-aminohexanoic acid to identify potential degradation products and pathways.
-
Prepare a Stock Solution: Accurately weigh and dissolve 4-aminohexanoic acid in a suitable solvent (e.g., water, methanol) to a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation (Solution): Incubate the stock solution at 80°C.
-
Thermal Degradation (Solid): Place the solid 4-aminohexanoic acid in a vial and heat at 80°C.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Sample Collection: Withdraw aliquots at appropriate time points (e.g., 0, 6, 12, 24, 48 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis with the mobile phase of the analytical method.
-
For the thermally stressed solid, dissolve it in the solvent to the initial stock concentration.
-
-
Analysis: Analyze the stressed samples and an unstressed control using a validated stability-indicating analytical method, such as HPLC with a UV or MS detector.
Stability-Indicating HPLC Method (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or Mass Spectrometry
Mandatory Visualizations
Caption: General workflow for conducting stability testing.
Caption: Potential degradation pathways for 4-aminohexanoic acid.
improving the signal-to-noise ratio for 4-amino hexanoic acid detection
Welcome to the Technical Support Center for the analysis of 4-amino hexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound with a high signal-to-noise ratio?
A1: this compound is a small, polar molecule, which presents several analytical challenges. Its high polarity can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. Furthermore, it often exhibits poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), resulting in a low signal. The presence of endogenous interfering compounds in biological matrices can also contribute to high background noise, further reducing the signal-to-noise ratio.
Q2: How can I improve the retention of this compound on my LC column?
A2: To improve retention of polar analytes like this compound, consider the following approaches:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating polar analytes.[1][2][3]
-
Derivatization: Chemically modifying the this compound molecule can increase its hydrophobicity, leading to better retention on RPLC columns.
-
Ion-Pair Chromatography: Using an ion-pairing reagent in the mobile phase can enhance the retention of ionic analytes on RPLC columns.
Q3: What is derivatization and how can it improve the signal-to-noise ratio for this compound?
A3: Derivatization is the process of chemically modifying an analyte to enhance its analytical properties. For this compound, derivatization can significantly improve the signal-to-noise ratio by:
-
Increasing Ionization Efficiency: Attaching a chemical tag with a permanent positive charge or a group that is easily protonated can dramatically increase the signal intensity in positive-ion ESI-MS.[4][5][6]
-
Improving Chromatographic Retention: As mentioned earlier, derivatization can make the molecule less polar, leading to better retention and peak shape on RPLC columns.
-
Reducing Matrix Effects: By shifting the analyte to a different region of the chromatogram, derivatization can help to separate it from co-eluting matrix components that may suppress its ionization.
Q4: What are some common derivatization reagents for amino acids like this compound?
A4: Several reagents are available for derivatizing the primary amine group of amino acids. Some common examples include:
-
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form fluorescent derivatives.
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Another common reagent that forms fluorescent derivatives.[4][7]
-
Isobutyl Chloroformate: A reagent used for the analysis of free amino acids.
-
p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate (B1207046) iodide (TAHS): A reagent designed specifically for LC-ESI-MS that provides very low limits of detection.[4]
-
2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy): This reagent can efficiently ionize amino acids and increase signal-to-noise ratios.[5][8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Issue | Question | Possible Causes | Recommended Solutions |
| Low Signal Intensity | Why is the signal for my this compound standard or sample very low? | 1. Poor ionization efficiency of the underivatized molecule.2. Suboptimal mass spectrometer source parameters.3. Low concentration of the analyte.4. Ion suppression from matrix components. | 1. Derivatize your sample: Use a derivatization reagent to improve ionization efficiency.[4][5][6]2. Optimize MS source conditions: Adjust parameters such as capillary voltage, gas flow, and temperature.3. Concentrate your sample: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte.4. Improve sample cleanup: Implement a more rigorous sample preparation method to remove interfering substances. |
| High Background Noise | My baseline is very noisy, making it difficult to detect my analyte peak. What can I do? | 1. Contaminated mobile phase or LC system.2. Presence of interfering compounds in the sample matrix.3. Electronic noise from the mass spectrometer. | 1. Use high-purity solvents and additives: Prepare fresh mobile phases daily.2. Implement a more effective sample cleanup: Techniques like SPE can significantly reduce matrix interferences.3. Optimize MS parameters: Ensure proper grounding and check for sources of electronic interference. |
| Poor Peak Shape (Tailing or Fronting) | My this compound peak is not symmetrical. Why is this happening? | 1. Secondary interactions with the stationary phase.2. Column overload.3. Inappropriate mobile phase pH. | 1. Use a different column: Consider a HILIC column or a different reversed-phase column with end-capping.2. Reduce sample concentration or injection volume. 3. Adjust the mobile phase pH: Ensure the pH is appropriate for the pKa of this compound to maintain a consistent charge state. |
| Inconsistent Retention Times | The retention time of my analyte is shifting between injections. What is causing this? | 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Fluctuations in column temperature. | 1. Ensure sufficient equilibration time between gradient runs.2. Prepare fresh mobile phases accurately and ensure proper mixing.3. Use a column oven to maintain a stable temperature. |
Data Presentation: Comparison of Derivatization Reagents
The following table summarizes the reported improvement in detection limits for amino acids and organic acids using different derivatization reagents, which can be indicative of the expected improvement for this compound.
| Derivatization Reagent | Analyte Class | Fold Improvement in Detection Limit | Reference |
| N-(4-aminophenyl)piperidine | Organic Acids | 25 to 2100-fold | [9] |
| 2-Picolylamine (PA) | Carboxylic Acids | 9 to 158-fold increase in detection response | [10] |
| Cationic Derivatization (CAX-B) | Organophosphorus Acids | 1 to 2 orders of magnitude | [11] |
| 2,4,6-Trimethylpyrylium (TMPy) | Amino Acids (GABA) | Significant increase in S/N ratio | [5][8] |
| 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) | Amino Acids | General increase in S/N ratio | [5] |
Experimental Protocols
Protocol 1: Derivatization of this compound with 2,4,6-Trimethylpyrylium (TMPy)
This protocol is adapted from a method for the derivatization of amino acids.[5][8]
Materials:
-
This compound standard or sample
-
2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy) solution (4.3 mM in 70% methanol (B129727) alkalified with triethylamine)
-
Methanol
-
Triethylamine
-
Formic acid
-
Microcentrifuge tubes (0.2 mL, sealed)
Procedure:
-
Prepare a solution of your this compound sample or standard.
-
In a sealed 0.2 mL microcentrifuge tube, mix 2.5 µL of the sample/standard solution with 7.5 µL of the TMPy derivatization reagent.
-
Heat the mixture at 60 °C for 10 minutes.
-
After heating, add 0.5 µL of formic acid to the mixture.
-
Store the derivatized sample in a tightly sealed container at 4 °C until LC-MS/MS analysis.
Protocol 2: Sample Preparation of Plasma for this compound Analysis
This protocol is a general procedure for the extraction of small polar molecules from plasma, adapted from validated methods for similar analytes.[12][13]
Materials:
-
Human plasma sample
-
Internal standard solution (e.g., deuterated this compound)
-
Acetonitrile (B52724), ice-cold
-
Microcentrifuge tubes
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids | MDPI [mdpi.com]
- 6. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 4-Amino Hexanoic Acid Derivatization
Welcome to the technical support center for the derivatization of 4-amino hexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
A1: Pre-column derivatization is the most common approach for analyzing this compound by HPLC.[1][2][3] This involves reacting the amino acid with a labeling agent to enhance its detectability. Commonly used derivatizing reagents include:
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, fluorescent derivatives detectable by both UV and fluorescence detectors.[4][5]
-
Dansyl Chloride (Dns-Cl): A fluorescent labeling reagent that reacts with primary and secondary amino groups to form highly fluorescent sulfonamide adducts, enabling sensitive detection.[4][6]
-
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A reagent that rapidly reacts with primary and secondary amines to yield highly stable and fluorescent adducts.[4][7]
-
o-Phthalaldehyde (OPA): A popular reagent for the derivatization of primary amines, which reacts in the presence of a thiol to form a highly fluorescent isoindole derivative.[4][8] Note that OPA does not react with secondary amines.[1][4]
Q2: My derivatization reaction is incomplete. What are the potential causes?
A2: Incomplete derivatization is a common issue that can arise from several factors:
-
Incorrect pH: The pH of the reaction mixture is critical. For most amine derivatization reactions, a basic pH (typically 8.5-10.5) is required to ensure the amino group is deprotonated and thus nucleophilic.[7][9][10] An incorrect pH can lead to a significant decrease in reaction efficiency.[10]
-
Insufficient Reagent: A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion.[7] For example, a 4-6x molar excess of AQC reagent is recommended for complete derivatization.[7][10]
-
Low Reaction Temperature: While many derivatization reactions proceed at room temperature, some may require gentle heating to achieve a sufficient reaction rate, especially with sterically hindered amines.[11]
-
Inadequate Reaction Time: The reaction may not have had enough time to go to completion. It is advisable to analyze the reaction mixture at different time points to determine the optimal reaction time.[11]
-
Reagent Degradation: Derivatizing reagents can be sensitive to moisture and light.[4] Ensure that reagents are stored properly and are not expired. For instance, reconstituted AccQ-Tag reagent has a limited shelf life.[12]
-
Sample Matrix Interference: Components in your sample matrix may compete with this compound for the derivatizing agent.[11]
Q3: I'm observing multiple or broad peaks for my derivatized this compound. What could be the issue?
A3: The presence of multiple or broad peaks can indicate several problems:
-
Incomplete Reaction: As mentioned above, an incomplete reaction will result in both the derivatized and underivatized analyte being present.[11]
-
Side Reactions: The derivatizing reagent may react with other functional groups in your analyte or sample matrix, leading to the formation of byproducts.[11] For example, the hydrolysis of FMOC-Cl can create a fluorescent byproduct (FMOC-OH) that may interfere with the analysis.[4]
-
Poor Peak Shape (Tailing): This can be caused by secondary interactions between the derivatized analyte and the stationary phase of the HPLC column, often due to residual silanol (B1196071) groups.[11] Using an end-capped column or adjusting the mobile phase pH can help mitigate this.
-
Excess Derivatizing Reagent: A large excess of the derivatizing reagent or its hydrolysis product can interfere with the chromatography.[11]
Troubleshooting Guides
Issue 1: Low or No Derivatization Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Verify the pH of the reaction buffer. Adjust to the optimal range for the chosen reagent (e.g., pH 8.2-10.1 for AQC, pH 9-10.5 for Dansyl Chloride).[6][10] | Increased yield of the derivatized product. |
| Insufficient Reagent | Increase the molar ratio of the derivatizing reagent to this compound. A 10:1 ratio of FMOC-Cl to total amino acids has been shown to be effective.[13] | The reaction should proceed to completion, maximizing the product peak. |
| Reagent Degradation | Use fresh, properly stored derivatizing reagent. Prepare reagent solutions immediately before use if they are prone to hydrolysis.[12][13] | Consistent and reproducible derivatization efficiency. |
| Low Temperature | If the reaction is slow at room temperature, try gently heating the reaction mixture (e.g., 40-50°C).[11] Monitor for potential degradation. | Increased reaction rate and higher product yield. |
| Short Reaction Time | Increase the reaction time. Perform a time-course experiment to determine the optimal duration for maximum product formation.[11] | Complete conversion of the starting material to the derivatized product. |
Issue 2: Poor Chromatographic Performance (Peak Tailing, Broad Peaks)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions | Use an HPLC column with end-capping. Lower the mobile phase pH to suppress the ionization of residual silanol groups.[11] | Sharper, more symmetrical peaks. |
| Excess Reagent Interference | Quench the reaction to consume excess derivatizing reagent. If interference persists, consider a liquid-liquid extraction or solid-phase extraction (SPE) clean-up step after derivatization.[11] | A cleaner chromatogram with reduced interference from reagent-related peaks. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition and gradient to ensure good separation of the derivatized analyte from byproducts and matrix components. | Improved peak resolution and shape. |
Experimental Protocols
Protocol 1: Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)
This protocol is a general guideline and may require optimization for specific applications.
Reagents and Materials:
-
This compound solution
-
Borate (B1201080) buffer (0.4 M, pH 9.2)[13]
-
FMOC-Cl solution (e.g., 10 mM in acetonitrile)[14]
-
Quenching solution (e.g., 75 mM tyramine)[13]
-
HPLC-grade acetonitrile (B52724) and water
Procedure:
-
In a reaction vial, mix 150 µL of borate buffer (pH 9.2) and 100 µL of the this compound standard or sample solution.[13]
-
Add 300 µL of the FMOC-Cl solution. The molar ratio of FMOC-Cl to the amino acid should be approximately 10:1.[13]
-
Vortex the mixture and allow it to react for 1 minute at room temperature.[13]
-
Add a quenching reagent like tyramine (B21549) to react with the excess FMOC-Cl.
-
The sample is now ready for injection into the HPLC system.
Protocol 2: Derivatization with Dansyl Chloride (Dns-Cl)
This protocol is a general guideline and may require optimization.
Reagents and Materials:
-
This compound solution
-
Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)[15]
-
Dansyl Chloride solution (50 mM in acetonitrile)[15]
-
Quenching solution (e.g., 10% v/v ammonium (B1175870) hydroxide)[15]
-
HPLC-grade acetonitrile and water
Procedure:
-
Immediately before use, mix the Dansyl Chloride solution and the sodium carbonate/bicarbonate buffer in a 1:1 ratio.[15]
-
In a reaction vial, add 50 µL of the mixed derivatization reagent to 25 µL of the this compound standard or sample extract.[15]
-
Mix well and incubate at 25°C for 60 minutes with shaking, or in the dark for 30 minutes.[15]
-
Add 10 µL of the quenching solution to stop the reaction.
-
The sample is now ready for analysis by HPLC.
Data Presentation
Table 1: Comparison of Common Derivatization Reagents for this compound
| Reagent | Detection Method | Reaction pH | Reaction Time | Stability of Derivative | Key Considerations |
| FMOC-Cl | UV, Fluorescence[4] | 9.2 - 11.4[5][13] | 1-40 min[5][13] | Stable for up to 13 days at 4°C[4] | Hydrolysis product can interfere.[4] |
| Dansyl-Cl | UV, Fluorescence[4] | 9.0 - 10.5[6] | 30-60 min[4][16] | Stable | Slow reaction kinetics; can generate multiple derivatives.[4] |
| AQC | UV, Fluorescence[4] | 8.2 - 10.1[10] | Rapid[4] | Stable for days[7] | Hydrolysis byproducts may interfere with separation.[4] |
| OPA | Fluorescence[4] | ~9.0[1] | Rapid[4] | Relatively low stability[4] | Does not react with secondary amines.[4] |
Visualizations
References
- 1. actascientific.com [actascientific.com]
- 2. actascientific.com [actascientific.com]
- 3. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. sdiarticle4.com [sdiarticle4.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. benchchem.com [benchchem.com]
- 12. support.waters.com [support.waters.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. sciforum.net [sciforum.net]
- 15. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Purity of Synthesized 4-Amino Hexanoic Acid by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy data for confirming the purity of synthesized 4-amino hexanoic acid. Due to the limited availability of experimental NMR spectra for this compound in public databases, this guide utilizes predicted NMR data for the target molecule and key potential impurities alongside experimental data for a closely related compound, 6-aminohexanoic acid. This approach offers a robust framework for researchers to assess the purity of their synthesized samples.
Data Presentation: Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and potential impurities that may arise during its synthesis, such as unreacted starting materials. For comparative purposes, experimental data for 6-aminohexanoic acid is also included.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Compound | H1 (t) | H2 (quint) | H3 (quint) | H4 (p) | H5 (sext) | H6 (t) |
| This compound (Predicted) | 0.92 | 1.55 | 1.70 | 3.00 | 1.55 | 2.35 |
| 4-Oxohexanoic Acid (Experimental) | 1.06 | - | 2.77 | 2.56 | - | - |
| 4-Nitrohexanoic Acid (Predicted) | 1.00 | 1.75 | 2.10 | 4.70 | 2.10 | 2.50 |
| 6-Aminohexanoic Acid (Experimental) | - | 1.48 | 1.64 | 1.48 | 2.91 | 2.28 |
Note: Predicted values are generated using computational models and may vary slightly from experimental results. Multiplicity is indicated as t (triplet), p (pentet), and sext (sextet).
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Compound | C1 | C2 | C3 | C4 | C5 | C6 |
| This compound (Predicted) | 13.9 | 29.5 | 35.0 | 50.0 | 31.0 | 180.0 |
| 4-Oxohexanoic Acid (Experimental) | 7.8 | 35.9 | 36.9 | 209.8 | 29.3 | 177.8 |
| 4-Nitrohexanoic Acid (Predicted) | 13.5 | 25.0 | 32.0 | 85.0 | 28.0 | 178.0 |
| 6-Aminohexanoic Acid (Experimental) | - | 24.6 | 31.2 | 26.4 | 39.8 | 179.5 |
Note: Predicted values are generated using computational models and may vary slightly from experimental results.
Experimental Protocols
A common synthetic route to this compound involves the reduction of a nitro or keto precursor. The following is a generalized experimental protocol for confirming the purity of the final product using NMR spectroscopy.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of a known internal standard with a distinct NMR signal (e.g., TMS or TSP) for accurate chemical shift referencing.
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate all signals to determine the relative ratios of protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
-
Data Analysis:
-
Compare the chemical shifts, multiplicities, and integrations of the acquired spectra with the predicted data for this compound and the data for potential impurities provided in the tables above.
-
The absence of signals corresponding to starting materials or byproducts is a strong indicator of high purity.
-
The presence of unexpected signals may indicate the presence of impurities, which can be quantified by comparing their integration values to that of the product.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and purity confirmation of this compound.
Caption: Workflow for Synthesis and Purity Confirmation.
This guide provides a foundational approach for researchers to confidently assess the purity of synthesized this compound using NMR spectroscopy, even in the absence of extensive experimental reference data. By comparing experimental results with predicted values and data from related compounds, a high degree of confidence in product purity can be achieved.
Navigating the Analytical Landscape: A Comparative Guide to the Validation of Methods for 4-Aminohexanoic Acid
For researchers, scientists, and professionals in drug development, the robust and accurate quantification of molecules like 4-aminohexanoic acid is paramount. This guide provides a comparative overview of validated analytical methodologies applicable to 4-aminohexanoic acid, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for 4-aminohexanoic acid are not abundantly available in public literature, this guide draws upon established and validated methods for its structural isomer, gamma-aminobutyric acid (GABA), and other short-chain amino acids, providing a strong and relevant basis for methodological comparison.
Methodological Showdown: HPLC vs. LC-MS/MS
The choice of an analytical method hinges on a balance of sensitivity, specificity, throughput, and available instrumentation. Here, we compare the two primary chromatographic techniques for the analysis of small, polar molecules like 4-aminohexanoic acid.
High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence Detection: A workhorse in many analytical laboratories, HPLC is a reliable technique for the quantification of amino acids. Due to the lack of a strong chromophore or fluorophore in 4-aminohexanoic acid, a derivatization step is necessary to enable detection by UV-Vis or fluorescence detectors. This chemical modification introduces a light-absorbing or light-emitting tag onto the molecule.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity, often eliminating the need for derivatization. By coupling the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry, LC-MS/MS can provide unambiguous identification and quantification of the target analyte, even in complex biological matrices. Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable separation mode for polar compounds like 4-aminohexanoic acid, allowing for direct analysis.
Performance Data at a Glance: A Comparative Analysis
The following tables summarize the performance of various validated analytical methods for GABA, a structural isomer of 4-aminohexanoic acid. This data provides a strong indication of the expected performance for analogous methods applied to 4-aminohexanoic acid.
Table 1: Comparison of Validated HPLC Methods with Derivatization for GABA Analysis
| Parameter | Method 1: o-Phthalaldehyde (B127526) (OPA) Derivatization[1] | Method 2: Dansyl Chloride Derivatization[2] | Method 3: 2,4-Dinitrofluorobenzene (DNFB) Derivatization[3] |
| Linearity Range | 0.2 - 0.9 µg/mL | Not Specified | 0.2 - 5.0 mg/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.9996 | 0.9954 |
| Limit of Detection (LOD) | 0.004 µg/mL | 0.35 µg/mL | 0.03 µg |
| Limit of Quantification (LOQ) | 0.02 µg/mL | 1.15 µg/mL | 0.2 µg |
| Accuracy (% Recovery) | ~100% | 102.6 - 104.9% | 99.46 - 100.38% |
| Precision (%RSD) | < 6% | 2.73% (inter-day) | 0.061% |
Table 2: Performance of a Validated HILIC-LC-MS/MS Method for Direct Amino Acid Analysis
| Parameter | HILIC-LC-MS/MS for Underivatized Amino Acids[4][5] |
| Linearity Range | Analyte Dependent |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | Analyte Dependent (fmol to pmol range) |
| Limit of Quantification (LOQ) | Analyte Dependent (fmol to pmol range) |
| Accuracy (% Recovery) | Generally 85-115% |
| Precision (%RSD) | < 15% |
Visualizing the Validation Workflow
A systematic approach is crucial for the successful validation of any analytical method. The following diagram illustrates the key stages involved in this process.
Caption: A flowchart illustrating the typical workflow for the development, validation, and application of an analytical method.
Detailed Experimental Protocols
The following are representative protocols for the analytical methods discussed. These should be adapted and re-validated for the specific analysis of 4-aminohexanoic acid.
Protocol 1: HPLC with Pre-column OPA Derivatization (Adapted from[1])
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing 4-aminohexanoic acid in ultrapure water.
-
For biological samples, a protein precipitation step using an acid (e.g., trichloroacetic acid) or organic solvent (e.g., acetonitrile) followed by centrifugation is required.
2. Derivatization Procedure:
-
To 500 µL of the sample solution, add 100 µL of 25 mg/mL o-phthalaldehyde (OPA) in methanol, 375 µL of borate (B1201080) buffer (pH 9.9), and 25 µL of 3-mercaptopropionic acid (MPA).
-
Vortex the resulting solution to ensure thorough mixing. The derivatization reaction proceeds rapidly at room temperature.
3. HPLC-UV/Fluorescence Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer (e.g., 25 mM, pH 7.2).
-
Mobile Phase B: Acetonitrile (B52724)/Methanol/Water mixture (e.g., 45:45:10, v/v/v).
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the derivatized analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 330 nm or Fluorescence detector with excitation at 340 nm and emission at 450 nm.
Protocol 2: HILIC-LC-MS/MS for Direct Analysis (Adapted from[4][5])
1. Sample Preparation:
-
For biological fluids (e.g., plasma, serum), perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:sample).
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant and dilute with an appropriate solvent (e.g., 90% acetonitrile in water with 0.1% formic acid) before injection.
2. HILIC-LC-MS/MS Conditions:
-
Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient starting with a high percentage of Mobile Phase B (e.g., 95%) and decreasing to elute the polar analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for 4-aminohexanoic acid and a suitable internal standard.
Conclusion
The validation of an analytical method for 4-aminohexanoic acid can be approached with confidence by adapting established protocols for similar molecules. HPLC with derivatization offers a robust and accessible method, while HILIC-LC-MS/MS provides superior sensitivity and specificity, particularly for complex sample matrices. The choice of method will ultimately depend on the specific requirements of the research or development project. Regardless of the chosen technique, a thorough validation process is essential to ensure the generation of reliable and accurate data.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Amino Hexanoic Acid and Its Structural Analogs: A Guide for Researchers
A comprehensive review of the structure, synthesis, and biological activity of 4-amino hexanoic acid and its analogs, providing researchers and drug development professionals with a comparative guide to their potential as therapeutic agents.
This guide offers a detailed comparative analysis of this compound and its key structural analogs, including gabapentin (B195806), pregabalin (B1679071), and other derivatives. By examining their structure-activity relationships, binding affinities, and effects in preclinical models, this document aims to provide a valuable resource for scientists engaged in the discovery and development of novel therapeutics targeting neurological and pain-related disorders.
Structural Comparison of this compound and Its Analogs
The structural backbone of this compound, a simple ω-amino acid, has served as a foundational scaffold for the development of a range of neurologically active compounds. Variations in alkyl substitution and cyclization have yielded potent modulators of neuronal function. Below is a comparison of the chemical structures of this compound and its prominent analogs.
| Compound Name | Structure | Key Structural Features |
| This compound | Chemical structure of 4-aminohexanoic acid | Linear C6 aliphatic chain with an amino group at the C4 position. |
| Gabapentin | Chemical structure of Gabapentin | Cyclohexane ring fused to the amino acid backbone. |
| Pregabalin | Chemical structure of Pregabalin | Isobutyl group at the C3 position of the GABA backbone. |
| 4-Aminocyclohexanecarboxylic Acid | Chemical structure of 4-aminocyclohexanecarboxylic acid | Cyclohexane ring with amino and carboxyl groups in a 1,4-substitution pattern. |
| 3-Methyl-4-aminohexanoic Acid | Chemical structure of 3-methyl-4-aminohexanoic acid | Methyl group at the C3 position of the this compound backbone. |
| 4-Amino-5-methylhexanoic Acid | Chemical structure of 4-amino-5-methylhexanoic acid | Methyl group at the C5 position of the this compound backbone. |
Mechanism of Action: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels
The primary mechanism of action for many analogs of this compound, most notably gabapentin and pregabalin, involves their high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2] This interaction is crucial for their therapeutic effects. Binding to the α2δ-1 subunit is thought to modulate calcium influx, which in turn reduces the release of excitatory neurotransmitters such as glutamate.[2] This dampening of neuronal excitability is believed to be the cornerstone of their analgesic, anticonvulsant, and anxiolytic properties.[1] It is important to note that despite their structural similarity to GABA, these compounds do not bind directly to GABA receptors.[1]
Mechanism of action of this compound analogs.
Comparative Biological Activity
The biological activity of this compound and its analogs is primarily assessed through their binding affinity to the α2δ subunit of VGCCs and their in vivo efficacy in animal models of epilepsy and neuropathic pain.
In Vitro Binding Affinity to the α2δ Subunit
The affinity of these compounds for the α2δ-1 subunit is a key determinant of their potency. This is typically measured using a radioligand binding assay with [3H]gabapentin. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to displace 50% of the radioligand, with lower values indicating higher binding affinity.
| Compound | IC50 (nM) for [3H]gabapentin binding | Reference |
| Gabapentin | 80 | [1] |
| (S)-3-Isobutyl GABA (Pregabalin) | 40 | [3] |
| (R)-3-Isobutyl GABA | 370 | [3] |
| L-Leucine | 80 | [3] |
| D-Leucine | 10,000 | [3] |
In Vivo Anticonvulsant Activity
The maximal electroshock (MES) seizure model in rodents is a standard preclinical test to evaluate the anticonvulsant potential of new chemical entities. The effective dose (ED50) is the dose required to protect 50% of the animals from a maximal seizure.
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate | Mouse (i.p.) | 26.2 | [4] |
| Phenytoin | Mouse (i.p.) | 6.48 | [4] |
| 3-Methyl-pentan-2-yl-(4-sulfamoylphenyl)carbamate | Mouse | 31 | [5] |
| 3-Methylpentyl, (4-sulfamoylphenyl)carbamate | Mouse | 14 | [5] |
Comprehensive comparative in vivo data for this compound and its direct analogs in standardized models is limited.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound and its analogs.
[3H]Gabapentin Radioligand Binding Assay
This assay measures the binding affinity of test compounds to the α2δ subunit of VGCCs.
Materials:
-
[3H]Gabapentin (radioligand)
-
Unlabeled gabapentin (for determining non-specific binding)
-
Membrane preparation from rat cerebral cortex or cells expressing the α2δ-1 subunit
-
Assay Buffer: 10 mM HEPES, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, [3H]gabapentin (at a concentration near its Kd, e.g., 38 nM), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled gabapentin (e.g., 10 µM).
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value.
Experimental workflow for the [3H]gabapentin binding assay.
Maximal Electroshock (MES) Seizure Test
This in vivo assay is used to screen for anticonvulsant activity.
Materials:
-
Male mice or rats
-
Corneal electrodes
-
Electrical stimulator
-
Test compounds and vehicle control
Procedure:
-
Animal Dosing: Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal or oral).
-
Acclimation: Allow a set period for drug absorption (e.g., 30-60 minutes).
-
Stimulation: Apply a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) through corneal electrodes to induce a maximal seizure.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED50 value using probit analysis.
Synthesis of this compound and Its Analogs
The synthetic routes to this compound and its analogs are varied and often involve multi-step processes. Below are examples of synthetic approaches for key compounds.
Synthesis of 4-Aminocyclohexanecarboxylic Acid
A common method for the synthesis of 4-aminocyclohexanecarboxylic acid involves the catalytic hydrogenation of p-aminobenzoic acid.[2][6]
Reaction: p-Aminobenzoic acid is hydrogenated in the presence of a ruthenium on carbon (Ru/C) catalyst in an aqueous sodium hydroxide (B78521) solution under hydrogen pressure.[2][6] This process typically yields a mixture of cis and trans isomers, which can then be separated.
Synthesis of (S)-(+)-3-(Aminomethyl)-5-methylhexanoic Acid (Pregabalin)
One synthetic route to the enantiomerically pure (S)-pregabalin involves a resolution of a racemic intermediate.
Procedure:
-
Racemic 3-(isopropoxycarbonylamino-methyl)-5-methyl-hexanoic acid is reacted with (S)-(-)-phenylethylamine in a water/isopropanol mixture.
-
The mixture is heated and then cooled to allow for the crystallization of the diastereomeric salt of the (S)-enantiomer.
-
The solid is filtered, washed, and dried.
-
The resolved salt is then hydrolyzed, typically with a strong acid like hydrochloric acid, to yield (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid.[7]
Synthesis of 4-Amino-5-hexenoic Acid (Vigabatrin)
An improved process for the synthesis of the anticonvulsant vigabatrin (B1682217) starts from succinimide (B58015).
Procedure:
-
Succinimide is reduced with a hydride donor, such as sodium borohydride, in an alcoholic solvent in the presence of a protic acid to form a 5-alkoxy-2-pyrrolidone intermediate.
-
This intermediate is then subjected to further chemical transformations to introduce the vinyl group and hydrolyze the lactam to afford 4-amino-5-hexenoic acid.[6]
Conclusion
This compound and its structural analogs represent a significant class of compounds with therapeutic potential in a range of neurological disorders. Their primary mechanism of action through the α2δ-1 subunit of voltage-gated calcium channels provides a clear target for drug design and optimization. While gabapentin and pregabalin are well-established drugs, further exploration of the chemical space around the this compound scaffold holds promise for the development of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. This guide provides a foundational resource for researchers to compare existing analogs and to inform the design of novel compounds in this important therapeutic area.
References
- 1. Characterisation of [3H]gabapentin binding to a novel site in rat brain: homogenate binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Profile of anticonvulsant activity and minimal toxicity of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate and some prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Comparative Evaluation of the Anticonvulsant Profile, Carbonic-Anhydrate Inhibition and Teratogenicity of Novel Carbamate Derivatives of Branched Aliphatic Carboxylic Acids with 4-Aminobenzensulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP2537827A1 - Process for preparing 4-amino-5-hexenoic acid from succinimide - Google Patents [patents.google.com]
- 7. US20090143615A1 - Process for the Preparation of (S)(+)-3-(Aminomethyl)-5-Methylhexanoic Acid - Google Patents [patents.google.com]
A Comparative Guide to GABA-Transaminase Inhibitors: Vigabatrin vs. 4-Aminohexanoic Acid
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of vigabatrin (B1682217) (also known as 4-amino-hex-5-enoic acid) and 4-aminohexanoic acid as inhibitors of GABA-transaminase (GABA-T). While extensive data exists for the clinically approved drug vigabatrin, information regarding the GABA-T inhibitory activity of 4-aminohexanoic acid is not currently available in the scientific literature.
This guide will present a comprehensive overview of vigabatrin's mechanism of action, its inhibitory potency, and its effects in vivo. In contrast, for 4-aminohexanoic acid, we will provide its basic chemical properties and note the absence of data on its interaction with GABA-T. This comparison highlights a significant knowledge gap and underscores the well-established profile of vigabatrin as a potent and selective inhibitor.
Mechanism of Action and In Vitro Potency
Vigabatrin is a rationally designed, mechanism-based irreversible inhibitor of GABA-T.[1] Its chemical structure, 4-amino-hex-5-enoic acid, is an analogue of the natural substrate, GABA.[2] Vigabatrin acts as a "suicide substrate"; the GABA-T enzyme recognizes it and begins the catalytic process, but this process leads to the formation of a reactive intermediate that covalently binds to the enzyme's active site, causing irreversible inactivation.[1] This targeted inactivation is highly specific to GABA-T.[3]
In contrast, there is a lack of published experimental data to confirm whether 4-aminohexanoic acid acts as an inhibitor of GABA-T. While it is structurally related to GABA, its efficacy and mechanism of interaction with the enzyme have not been characterized. One report lists 4-aminohexanoic acid as a potential impurity of vigabatrin and provides a predicted acute toxicity (LD50) in rats, but no data on its enzymatic inhibition.[4]
Comparative Data Summary
The following table summarizes the available data for vigabatrin and the limited information for 4-aminohexanoic acid.
| Parameter | Vigabatrin (4-amino-hex-5-enoic acid) | 4-Aminohexanoic Acid |
| Synonyms | γ-vinyl-GABA, GVG | - |
| Molecular Formula | C6H11NO2 | C6H13NO2 |
| Molecular Weight | 129.16 g/mol | 131.17 g/mol [5] |
| Mechanism of Action | Irreversible, mechanism-based inhibitor of GABA-T[1] | Not established |
| Reported IC50 | Not explicitly found in the provided search results. | No data available |
| Reported Ki | Not explicitly found in the provided search results. | No data available |
| In Vivo Efficacy | Increases brain GABA levels and has proven anticonvulsant activity in animal models and humans.[2][6] | No data available on anticonvulsant activity. |
| Clinical Use | FDA-approved antiepileptic drug for refractory complex partial seizures and infantile spasms.[1] | Not used clinically for GABA-T inhibition. |
| Toxicity | Associated with a risk of irreversible peripheral vision loss.[4] | Predicted acute toxicity (LD50) in rats is 1.4915 mol/kg.[4] |
In Vivo Efficacy and Clinical Relevance
Vigabatrin's inhibition of GABA-T leads to a significant increase in the concentration of the inhibitory neurotransmitter GABA in the brain.[2] This elevation of GABA levels is the basis for its anticonvulsant effects.[7] Numerous clinical trials have demonstrated the efficacy of vigabatrin in reducing seizure frequency in patients with epilepsy, particularly those with refractory complex partial seizures.[8] It is also a primary treatment for infantile spasms.
There is no available information on the in vivo effects of 4-aminohexanoic acid on brain GABA levels or its potential anticonvulsant activity.
Experimental Protocols
In Vitro GABA-Transaminase (GABA-T) Inhibition Assay
A common method to determine the inhibitory potential of a compound against GABA-T is a coupled-enzyme spectrophotometric assay. This assay indirectly measures the activity of GABA-T by quantifying the production of one of its reaction products.
Principle:
GABA-T catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH) in the presence of NADP+, leading to the formation of NADPH. The rate of NADPH formation can be monitored by measuring the increase in absorbance at 340 nm, which is directly proportional to the GABA-T activity. An inhibitor of GABA-T will reduce the rate of NADPH production.
Materials:
-
Purified GABA-T enzyme
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+ (cofactor for SSADH)
-
Test compound (e.g., vigabatrin or 4-aminohexanoic acid) dissolved in an appropriate solvent
-
Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, α-ketoglutarate, NADP+, and SSADH at their final desired concentrations.
-
Inhibitor Addition: To the wells of a 96-well plate, add various concentrations of the test compound. Include a vehicle control (solvent only).
-
Enzyme Addition and Pre-incubation: Add the purified GABA-T enzyme to each well. For irreversible inhibitors like vigabatrin, a pre-incubation period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) is necessary to allow for the time-dependent inactivation of the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the master mix containing the substrates to all wells.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance over time) for each concentration of the inhibitor.
-
Normalize the velocities to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Signaling Pathways and Experimental Workflows
References
- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gamma-Vinyl GABA (4-amino-hex-5-enoic acid), a new selective irreversible inhibitor of GABA-T: effects on brain GABA metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-amino-hex-5-enoic acid, a selective catalytic inhibitor of 4-aminobutyric-acid aminotransferase in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-Aminohexanoic acid | C6H13NO2 | CID 138490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Protection by 4-amino-hex-5-enoic acid (gamma-vinyl GABA) and hypobaric hypoxia against kainic acid neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Immunoassay Cross-Reactivity: A Guide for 4-Amino Hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Principles of Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies may also bind to other structurally similar molecules, a phenomenon known as cross-reactivity.[1][2] This can lead to inaccurate quantification of the target analyte and result in false-positive or false-negative results.[1][2] Therefore, characterizing the cross-reactivity of an immunoassay with potentially interfering substances is a critical aspect of assay validation, particularly in drug development and clinical diagnostics.[3][4]
The degree of cross-reactivity is typically expressed as a percentage, which is calculated by comparing the concentration of the cross-reacting substance that causes a 50% inhibition of signal (IC50) to the IC50 of the target analyte.
Illustrative Cross-Reactivity Data for a Hypothetical 4-Amino Hexanoic Acid Immunoassay
The following table presents hypothetical data from a competitive ELISA designed to quantify this compound. This data illustrates how the cross-reactivity of an antibody with structurally related compounds would be summarized.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | NH₂(CH₂)₃CH(NH₂)COOH | 10 | 100% |
| 6-Amino Hexanoic Acid | NH₂(CH₂)₅COOH | 500 | 2% |
| 5-Amino Pentanoic Acid | NH₂(CH₂)₄COOH | 1000 | 1% |
| L-Lysine | NH₂(CH₂)₄CH(NH₂)COOH | 250 | 4% |
| Gabapentin | C₉H₁₇NO₂ | >10,000 | <0.1% |
| L-Leucine | (CH₃)₂CHCH₂CH(NH₂)COOH | >10,000 | <0.1% |
Note: The data presented in this table is for illustrative purposes only and does not represent results from an actual study.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a typical competitive enzyme-linked immunosorbent assay (ELISA) for determining the cross-reactivity of an antibody intended for the quantification of this compound.
Materials:
-
Microtiter plates coated with a conjugate of this compound (e.g., this compound-BSA).
-
Anti-4-amino hexanoic acid primary antibody.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
-
This compound standard.
-
Potential cross-reacting compounds.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Plate reader.
Procedure:
-
Plate Preparation: A 96-well microtiter plate is coated with a this compound-protein conjugate. The plate is then washed and blocked to prevent non-specific binding.
-
Standard and Sample Preparation: Prepare a serial dilution of the this compound standard. Similarly, prepare serial dilutions of each potential cross-reacting compound.
-
Competitive Reaction: Add the standards or potential cross-reactants to the wells, followed by the addition of a fixed concentration of the anti-4-amino hexanoic acid primary antibody. The plate is then incubated to allow the free analyte and the coated analyte to compete for binding to the primary antibody.
-
Washing: The plate is washed to remove unbound antibodies and other reagents.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that binds to the primary antibody is added to each well and incubated.
-
Final Wash: The plate is washed again to remove any unbound secondary antibody.
-
Signal Development: A substrate solution is added to the wells. The enzyme on the secondary antibody catalyzes a reaction that produces a measurable signal (e.g., a color change).
-
Reaction Termination: The reaction is stopped by adding a stop solution.
-
Data Acquisition: The absorbance in each well is measured using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the signal intensity against the concentration of the this compound standard. The IC50 values for the standard and each potential cross-reactant are determined from their respective dose-response curves. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Visualizing Immunoassay Workflows and Principles
To further clarify the experimental process and the logic behind cross-reactivity assessment, the following diagrams are provided.
Caption: Workflow of a Competitive ELISA for Cross-Reactivity Testing.
Caption: Logic for Calculating Percent Cross-Reactivity from IC50 Values.
References
- 1. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of 4-Amino Hexanoic Acid and Its Analogs in Disease Models
In the landscape of drug discovery and development, the exploration of small molecules with therapeutic promise is a cornerstone of innovation. This guide provides a comparative analysis of 4-amino hexanoic acid and structurally or functionally related compounds, offering insights into their therapeutic efficacy supported by experimental data. Aimed at researchers, scientists, and drug development professionals, this document summarizes key findings, details experimental methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of these molecules.
Comparative Analysis of Therapeutic Efficacy
While information on the direct therapeutic application of this compound in established disease models is not extensively documented in publicly available research, its structural similarity to other well-characterized compounds provides a basis for comparative analysis. Notably, its isomers and related gamma-aminobutyric acid (GABA) analogs, such as 6-aminohexanoic acid (aminocaproic acid), gabapentin (B195806), and pregabalin (B1679071), have established therapeutic uses.
6-Aminohexanoic Acid (Aminocaproic Acid): An Antifibrinolytic Agent
6-Aminohexanoic acid, a lysine (B10760008) analog, is a well-established antifibrinolytic agent.[1][2][3] It is clinically used to control bleeding by inhibiting the breakdown of blood clots.[1][4][5] Its primary mechanism of action involves blocking the lysine-binding sites on plasminogen and plasmin, which are crucial for the dissolution of fibrin (B1330869) clots.[1][3] This action helps to stabilize clots and is particularly useful in conditions characterized by excessive bleeding, such as during and after cardiac surgery, in certain hematological disorders, and in cases of placental abruption.[4][5][6]
Gabapentin and Pregabalin: Modulators of Neuronal Excitability
Gabapentin and pregabalin are structural analogs of the neurotransmitter GABA and are widely used in the treatment of epilepsy, neuropathic pain, and anxiety disorders.[7][8][9][10] Despite their structural similarity to GABA, they do not act directly on GABA receptors.[8][11][12] Instead, their primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[7][9][11][13][14][15] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[7][9][11][13] This modulation of neuronal excitability is believed to be responsible for their anticonvulsant, analgesic, and anxiolytic effects.[7][11] Pregabalin has a higher binding affinity for the α2δ-1 subunit compared to gabapentin.[14]
The following table summarizes the key characteristics of these related compounds.
| Compound | Primary Mechanism of Action | Key Therapeutic Uses |
| 6-Aminohexanoic Acid | Inhibition of plasminogen activation and plasmin activity | Control of bleeding, treatment of hyperfibrinolysis[1][4][5][6] |
| Gabapentin | Binding to the α2δ-1 subunit of voltage-gated calcium channels, reducing neurotransmitter release | Epilepsy, neuropathic pain, anxiety disorders[8][12][13][16] |
| Pregabalin | High-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels, reducing neurotransmitter release | Epilepsy, neuropathic pain, fibromyalgia, generalized anxiety disorder[7][9][10][11][14] |
Experimental Protocols and Methodologies
The therapeutic efficacy of these compounds has been validated through a variety of preclinical and clinical experimental models.
Preclinical Models for Antifibrinolytic Activity (6-Aminohexanoic Acid):
-
In vitro fibrinolysis assays: These assays typically involve the formation of a fibrin clot in vitro, followed by the addition of plasminogen and a plasminogen activator. The rate of clot lysis is measured in the presence and absence of the test compound (e.g., 6-aminohexanoic acid) to determine its antifibrinolytic activity.
-
Animal models of bleeding: Various animal models are used to assess in vivo hemostatic efficacy. For example, a tail-bleeding assay in rodents can be used to measure bleeding time and blood loss following tail transection. The effect of the compound on these parameters is then evaluated.
Preclinical Models for Neuropathic Pain and Epilepsy (Gabapentin and Pregabalin):
-
Animal models of neuropathic pain: Common models include the chronic constriction injury (CCI) of the sciatic nerve or spinal nerve ligation in rodents. These models induce behavioral signs of neuropathic pain, such as allodynia (pain in response to a non-painful stimulus) and hyperalgesia (exaggerated response to a painful stimulus). The efficacy of gabapentin or pregabalin is assessed by their ability to reverse these pain-related behaviors.
-
Animal models of epilepsy: Seizures can be induced in animals through various methods, including electrical stimulation (e.g., maximal electroshock test) or chemical convulsants (e.g., pentylenetetrazol). The anticonvulsant activity of the compounds is determined by their ability to prevent or reduce the severity and frequency of seizures in these models.
Visualization of Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Mechanism of action of Gabapentin and Pregabalin at the presynaptic terminal.
Caption: A typical experimental workflow for evaluating the efficacy of a compound in a neuropathic pain model.
Caption: The inhibitory effect of 6-aminohexanoic acid on the fibrinolytic pathway.
References
- 1. What is Aminocaproic Acid used for? [synapse.patsnap.com]
- 2. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aminocaproic acid Uses, Side Effects & Warnings [drugs.com]
- 5. Aminocaproic Acid: MedlinePlus Drug Information [medlineplus.gov]
- 6. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 11. Pregabalin - Wikipedia [en.wikipedia.org]
- 12. associationofanaesthetists-publications.onlinelibrary.wiley.com [associationofanaesthetists-publications.onlinelibrary.wiley.com]
- 13. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 14. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]
- 15. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of the Antinociceptive Action of Gabapentin [jstage.jst.go.jp]
Comparative Analysis of 4-Aminohexanoic Acid Binding Affinity to Various Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinity of 4-aminohexanoic acid to various biological targets. The information is compiled from available scientific literature and is intended to be a resource for researchers in pharmacology and drug development.
Summary of Binding Affinity Data
The primary target identified for 4-aminohexanoic acid is the enzyme 4-aminobutyrate aminotransferase (ABAT), a key component in the metabolic pathway of the neurotransmitter GABA. Limited information is available regarding its direct binding to neurotransmitter receptors.
| Target | Ligand | Binding Affinity (Ki) | Receptor/Enzyme Type | Notes |
| 4-Aminobutyrate Aminotransferase (ABAT) | 4-Aminohexanoic Acid | 1.2 ± 0.3 μM[1] | Enzyme | Acts as a competitive inhibitor. |
| GABAA Receptor Subtypes (α4β3δ, α5β2γ2, α6β2γ2) | (S)-4-Aminopentanoic Acid | Weak agonist/antagonist activity | Ligand-gated ion channel | Data is for a structural analog, not 4-aminohexanoic acid. Activity is qualitative.[1] |
| GABAB Receptor (B1/B2) | (S)-4-Aminopentanoic Acid | Weak agonist activity | G protein-coupled receptor | Data is for a structural analog, not 4-aminohexanoic acid. Activity is qualitative.[1] |
| GABAA Receptor Subtype (α5β2γ2) | (R)-4-Aminopentanoic Acid | Weak agonist activity | Ligand-gated ion channel | Data is for a structural analog, not 4-aminohexanoic acid. Activity is qualitative.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for GABAA Receptors (General Protocol)
This protocol describes a standard method for determining the binding affinity of a compound to GABAA receptors using a radiolabeled ligand.
1. Membrane Preparation:
-
Whole brains from rodents are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA and other interfering substances.
-
The final pellet is resuspended in a known volume of assay buffer, and the protein concentration is determined using a standard protein assay (e.g., BCA or Bradford assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Assay buffer.
-
A known concentration of a radioligand specific for the GABAA receptor (e.g., [³H]muscimol or [³H]gabazine).
-
Varying concentrations of the unlabeled test compound (4-aminohexanoic acid).
-
A high concentration of a known GABAA receptor ligand (e.g., unlabeled GABA) to determine non-specific binding.
-
The prepared membrane suspension.
-
-
The plate is incubated at a controlled temperature (e.g., 4°C or room temperature) for a specific duration to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration of the assay mixture through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC_50_ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The K_i_ (inhibition constant) can be calculated from the IC_50_ value using the Cheng-Prusoff equation.
4-Aminobutyrate Aminotransferase (ABAT) Inhibition Assay
This enzymatic assay is used to determine the inhibitory potential of a compound against ABAT.
1. Enzyme and Substrate Preparation:
-
Purified or recombinant ABAT is used as the enzyme source.
-
The substrates for the reaction, GABA and α-ketoglutarate, are prepared in a suitable buffer (e.g., potassium pyrophosphate buffer, pH 8.6).
2. Inhibition Assay:
-
The assay is typically performed in a 96-well plate.
-
The reaction mixture contains the enzyme, substrates, and varying concentrations of the inhibitor (4-aminohexanoic acid).
-
The reaction is initiated by the addition of one of the substrates.
-
The activity of the enzyme is monitored by measuring the formation of one of the products, glutamate (B1630785) or succinic semialdehyde. This can be done using a coupled enzyme assay where the product of the ABAT reaction is a substrate for a second enzyme that produces a detectable signal (e.g., NADPH formation measured by absorbance at 340 nm).
3. Data Analysis:
-
The rate of the enzymatic reaction is measured in the presence of different concentrations of the inhibitor.
-
The data are plotted as reaction velocity versus inhibitor concentration.
-
The IC_50_ value is determined from the dose-response curve.
-
For competitive inhibitors, the K_i_ value can be determined using the Michaelis-Menten equation and plotting the data using methods such as the Lineweaver-Burk or Dixon plots.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of the GABAergic signaling pathway.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a GABA aminotransferase (ABAT) inhibition assay.
References
Assessing the Off-Target Effects of 4-Aminohexanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the off-target effects of 4-aminohexanoic acid, a small molecule with known inhibitory activity against 4-aminobutyrate aminotransferase (ABAT). Due to the limited publicly available data on the specific off-target profile of 4-aminohexanoic acid, this guide leverages a predictive approach based on its known on-target activity and structural similarity to other compounds. We compare its profile with two related molecules, 6-aminohexanoic acid (aminocaproic acid) and tranexamic acid, for which more extensive clinical and experimental data are available.
Comparative Analysis of On-Target and Potential Off-Target Activities
The following table summarizes the known on-target and potential off-target activities of 4-aminohexanoic acid and its comparators. The off-target effects for 4-aminohexanoic acid are largely predicted based on the known side effects of other GABA aminotransferase inhibitors.
| Molecule | Primary On-Target Activity | Known/Potential Off-Target Effects & Clinical Manifestations | Quantitative Data (Ki / IC50) |
| 4-Aminohexanoic Acid | Inhibitor of 4-aminobutyrate aminotransferase (ABAT)[1] | Predicted: Neurological (sedation, depression, memory loss, ataxia), visual disturbances[1][2] | On-Target (ABAT): Ki = 1.2 ± 0.3 μM[1] |
| 6-Aminohexanoic Acid (Aminocaproic Acid) | Inhibitor of plasminogen activation[3] | Thrombosis, myopathy, renal dysfunction, gastrointestinal distress, ejaculation disorders[4] | Off-Target (uPA): IC50 = 25.25 ± 1.50 mM[5] |
| Tranexamic Acid | Inhibitor of plasminogen activation[6] | Thromboembolic events, seizures, visual disturbances, gastrointestinal issues, potential interactions with hormonal contraceptives[7][8][9] | On-Target (Plasminogen): High affinity (Kd = 1.1 µmol/L), Low affinity (Kd = 750 µmol/L)[10]. Off-Target (uPA): Ki = 2.01 ± 0.09 mM; IC50 = 3.63 ± 0.16 mM[5][11] |
Experimental Protocols for Off-Target Profiling
A comprehensive assessment of off-target effects involves a multi-pronged approach, combining computational and experimental methods.
1. In Silico Off-Target Prediction:
-
Methodology: Utilizes computational algorithms to screen the chemical structure of a compound against databases of known protein binding sites. Methods include ligand-based approaches (comparing to molecules with known targets) and structure-based approaches (docking the compound into protein structures)[12][13].
-
Application: Provides an initial, broad prediction of potential off-targets, which can then be validated experimentally. This is particularly useful for novel compounds like 4-aminohexanoic acid where experimental data is scarce.
2. In Vitro Safety Screening Panels:
-
Methodology: High-throughput screening of the compound against a panel of known safety-relevant targets, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters. These are typically offered as commercial services (e.g., Eurofins SafetyScreen, Reaction Biology InVEST) and involve a variety of assay formats, including radioligand binding assays and functional assays[14].
-
Application: Provides quantitative data on the interaction of the compound with a wide range of potential off-targets, helping to identify potential liabilities early in development.
3. Chemical Proteomics:
-
Methodology: Employs chemical probes derived from the compound of interest to identify its protein binding partners in a complex biological sample (e.g., cell lysate or whole cells). Key techniques include:
-
Activity-Based Protein Profiling (ABPP): Uses reactive probes to covalently label the active sites of specific enzyme families.
-
Compound-Centric Chemical Proteomics (CCCP): Immobilizes the compound on a solid support to "fish" for interacting proteins from a proteome.
-
-
Application: Offers an unbiased, proteome-wide view of on- and off-target engagement, helping to uncover novel interactions and mechanisms of action or toxicity[15].
4. Proteome Integral Solubility Alteration (PISA) / Thermal Shift Assays:
-
Methodology: This method assesses the interaction of a compound with proteins by measuring changes in their thermal stability. When a compound binds to a protein, it often increases the protein's melting temperature. This can be monitored on a proteome-wide scale using mass spectrometry[3][16].
-
Application: Provides an unbiased approach to identify direct protein targets of a compound in a cellular context without the need for chemical modification of the compound.
Visualizing Pathways and Workflows
Signaling Pathway: GABA Metabolism and Potential Off-Target Interaction
The diagram below illustrates the on-target action of 4-aminohexanoic acid on GABA metabolism and a hypothesized off-target interaction with GABA-A receptors, a common theme for GABA-related compounds.
Caption: On-target inhibition of ABAT by 4-aminohexanoic acid and a potential off-target interaction with GABA-A receptors.
Experimental Workflow: Proteome-Wide Off-Target Identification
The following diagram outlines a typical workflow for identifying off-target proteins of a small molecule using a chemical proteomics approach.
Caption: A generalized workflow for identifying off-target proteins using chemical proteomics.
Logical Relationship: Framework for Off-Target Assessment
This diagram illustrates the logical flow from initial screening to the final assessment of off-target effects.
Caption: A logical framework for the comprehensive assessment of off-target effects.
References
- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxic effects of GABA-transaminase inhibitors in the treatment of epilepsy: ocular perfusion and visual performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]
- 4. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tranexamic Acid: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. drugs.com [drugs.com]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DailyMed - TRANEXAMIC ACID injection, solution [dailymed.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hexanoic acid, 6-[(4-iodobenzoyl)amino]- | 247140-55-2 | Benchchem [benchchem.com]
- 15. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Dose-Response Profile of 4-Amino Hexanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of the dose-response curve for 4-amino hexanoic acid. Due to the limited availability of published experimental data for this specific compound, this document outlines a comprehensive experimental protocol and presents a comparative analysis with well-characterized gamma-aminobutyric acid (GABA) analogues. The methodologies and comparative data herein are based on established protocols for similar compounds acting on GABA receptors.
Comparative Analysis of GABA Analogues
To establish a benchmark for validating this compound, it is essential to compare its potential efficacy and potency against known GABA receptor modulators. The following table summarizes key dose-response parameters for established GABA analogues, which would serve as positive controls and comparators in the proposed experimental workflow.
| Compound | Receptor Subtype | EC50 / IC50 (µM) | Hill Slope | Maximum Response (% of GABA) | Reference |
| GABA | GABA-A (α1β2γ2s) | 20.8 ± 1.2 | 1.06 | 100% | [1] |
| Muscimol (Agonist) | GABA-A (ρ1) | 1.4 | - | 79% | [2] |
| Isoguvacine (Agonist) | GABA-A (α1β2γ2S) | - | - | - | [3] |
| Bicuculline (Antagonist) | GABA-A (α1β3γ2) | - (IC50) | - | - | [4] |
| This compound | Hypothesized GABA-A | To be determined | To be determined | To be determined |
Data for Isoguvacine and Bicuculline require specific experimental values to be cited from literature for a complete comparison.
Experimental Protocol: Dose-Response Curve Validation
This protocol details the methodology for determining the dose-response relationship of this compound, leveraging techniques established for other GABAergic compounds.
Objective: To determine the potency (EC50 or IC50) and efficacy of this compound at a specific GABA receptor subtype (e.g., GABA-A α1β2γ2s) and to compare it with known agonists and antagonists.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293T) cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells will be transiently transfected with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2s) using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
A reporter plasmid, such as one encoding Green Fluorescent Protein (GFP), can be co-transfected to identify successfully transfected cells.
2. Electrophysiology (Two-Electrode Voltage Clamp):
-
Xenopus laevis oocytes can be used as an alternative expression system, with cRNAs for the receptor subunits being microinjected.
-
For HEK293T cells, whole-cell patch-clamp recordings will be performed 24-48 hours post-transfection.
-
The intracellular pipette solution will contain (in mM): 140 KCl, 10 EGTA, 10 HEPES, 2 MgCl2, adjusted to pH 7.3 with KOH.
-
The extracellular solution will contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
Cells will be voltage-clamped at -60 mV.
3. Compound Preparation and Application:
-
A stock solution of this compound will be prepared in the extracellular solution.
-
A range of concentrations will be prepared by serial dilution.
-
The compound will be applied to the cells using a rapid perfusion system.
4. Data Acquisition and Analysis:
-
The peak current response at each concentration will be measured.
-
Data will be normalized to the maximum response elicited by a saturating concentration of GABA.
-
The normalized data will be plotted against the logarithm of the compound concentration.
-
The dose-response curve will be fitted to a four-parameter logistic equation (Hill equation) to determine the EC50 (for agonists) or IC50 (for antagonists) and the Hill slope.
-
For antagonist validation, a fixed concentration of GABA (e.g., its EC50) will be co-applied with varying concentrations of this compound.[4]
Visualizing the Workflow and Signaling Pathway
To clearly illustrate the experimental and theoretical frameworks, the following diagrams are provided.
Caption: Experimental workflow for dose-response curve validation.
Caption: Hypothesized signaling pathway for this compound.
References
Comparative Efficacy of 6-Aminohexanoic Acid: A Guide to Statistical Validation and Experimental Protocols
For researchers, scientists, and professionals in drug development, the rigorous statistical validation of experimental results is paramount. This guide provides a comprehensive comparison of 6-aminohexanoic acid (also known as epsilon-aminocaproic acid, EACA), a synthetic lysine (B10760008) analog, with its primary alternative, tranexamic acid (TXA).[1] Both are utilized for their antifibrinolytic properties, primarily in clinical settings to reduce bleeding.[2] This document outlines the key experimental data, detailed protocols for assessing antifibrinolytic activity, and the underlying signaling pathways.
Quantitative Comparison of 6-Aminohexanoic Acid and Alternatives
The antifibrinolytic efficacy of 6-aminohexanoic acid and tranexamic acid has been the subject of numerous clinical studies, particularly in surgical settings. The following table summarizes key quantitative data from comparative trials. Statistical significance, typically denoted by a p-value of less than 0.05, indicates that the observed differences are unlikely to be due to chance.
| Outcome Measure | 6-Aminohexanoic Acid (EACA) Group | Tranexamic Acid (TXA) Group | Statistical Significance (p-value) | Study Population |
| Total Blood Loss (24h post-op, mL) | 942 ± 371 | 1162 ± 480 | p = 0.077 (not significant) | Coronary Bypass Surgery[3] |
| Total Blood Loss (24h post-op, mL) | 443.24 ± 149.93 | 429.17 ± 147.67 | p > 0.05 (not significant) | Posterior Lumbar Interbody Fusion[4] |
| Total Packed Red Blood Cells Transfused (units) | 4.92 ± 3.29 | 3.44 ± 2.10 | p = 0.064 (not significant) | Coronary Bypass Surgery[3] |
| Total Red Blood Cell Loss | 21.34 ± 24.86 | 20.30 ± 25.80 | p > 0.05 (not significant) | Posterior Lumbar Interbody Fusion[4] |
| Incidence of Significant Renal Injury | 40% | 16% | p = 0.04 (significant) | Thoracic Aortic Surgery[5] |
| Incidence of Seizure | 3.3% | 10% | p > 0.05 (not significant) | Thoracic Aortic Surgery[5] |
Signaling Pathway: Fibrinolysis and its Inhibition
The primary mechanism of action for 6-aminohexanoic acid and tranexamic acid is the inhibition of fibrinolysis, the enzymatic breakdown of fibrin (B1330869) in blood clots.[2] This process is initiated by the conversion of plasminogen to plasmin by tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).[6][7] Plasmin then degrades the fibrin mesh, leading to clot dissolution.[8] 6-aminohexanoic acid and tranexamic acid act as competitive inhibitors by binding to the lysine-binding sites on plasminogen, thereby preventing its binding to fibrin and its subsequent activation to plasmin.[1][2]
Fibrinolysis signaling pathway and points of inhibition.
Experimental Protocols
Accurate assessment of antifibrinolytic activity is crucial for comparative studies. The following are detailed methodologies for key experiments cited in the evaluation of 6-aminohexanoic acid and its alternatives.
Euglobulin Clot Lysis Time (ECLT)
The ECLT assay measures the overall fibrinolytic activity in plasma.
Principle: The euglobulin fraction of plasma, containing key fibrinolytic proteins (fibrinogen, plasminogen, t-PA), is precipitated. After recalcification to form a clot, the time taken for the clot to lyse is measured. A longer lysis time indicates reduced fibrinolytic activity.
Protocol:
-
Sample Preparation: Collect whole blood in a citrated tube. Centrifuge at 2000 x g for 15 minutes to obtain platelet-poor plasma.
-
Euglobulin Precipitation: Dilute 0.5 mL of plasma with 9.5 mL of chilled deionized water in a glass tube.
-
Acidify the diluted plasma to pH 5.9 by adding 0.1% acetic acid.
-
Incubate the tube at 4°C for 30 minutes to allow for euglobulin precipitation.
-
Centrifuge at 2000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the precipitate in 0.5 mL of borate (B1201080) buffer.
-
Clot Formation: Add 0.5 mL of 0.025 M calcium chloride to the resuspended euglobulins to initiate clotting.
-
Measurement: Incubate the clotted sample at 37°C and record the time until complete clot lysis.
Thromboelastography (TEG)
TEG provides a real-time, graphical representation of the entire coagulation process, including fibrinolysis.
Principle: A pin suspended in a cup of whole blood detects changes in viscoelasticity as the blood clots and lyses. The resulting tracing provides several parameters, including the rate of clot lysis.
Protocol:
-
Sample Preparation: Collect whole blood in a citrated tube.
-
Assay Setup: Pipette 340 µL of the whole blood sample into a TEG cup. Add 20 µL of 0.2 M calcium chloride to initiate coagulation. For assessing hyperfibrinolysis, tissue plasminogen activator (t-PA) can be added.
-
Data Acquisition: Place the cup into the TEG analyzer, which maintains the sample at 37°C and oscillates the cup. The instrument records the torque transmitted to the pin as the clot forms and lyses.
-
Parameter Analysis: Key parameters for fibrinolysis include:
-
LY30: The percentage of clot lysis 30 minutes after the maximum amplitude (MA) is reached. A lower LY30 value indicates greater inhibition of fibrinolysis.
-
Clot Lysis Time (CLT): The time from MA to complete clot lysis.
-
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for the statistical validation of a novel antifibrinolytic agent against a standard like 6-aminohexanoic acid.
Workflow for statistical validation of antifibrinolytic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of Tranexamic Acid and Aminocaproic Acid in Coronary Bypass Surgery | Semantic Scholar [semanticscholar.org]
- 4. Efficacy and safety of epsilon-aminohexanoic acid and tranexamic acid during posterior interbody fusion surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of epsilon aminocaproic acid and tranexamic Acid in thoracic aortic surgery: clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Fibrinolytic System and Its Measurement: History, Current Uses and Future Directions for Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eclinpath.com [eclinpath.com]
A Comparative Analysis of Delivery Methods for 4-Aminohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential delivery methods for 4-aminohexanoic acid, a molecule of interest for various therapeutic applications. Due to the limited availability of direct research on dedicated delivery systems for 4-aminohexanoic acid, this comparison includes data on its isomer, 6-aminohexanoic acid (also known as aminocaproic acid), to infer potential strategies and performance metrics. This guide aims to equip researchers with the necessary information to select and develop effective delivery strategies for this compound.
Overview of 4-Aminohexanoic Acid and its Therapeutic Potential
4-Aminohexanoic acid is a derivative of the amino acid lysine (B10760008) and has shown potential in several therapeutic areas. Its mechanism of action involves the inhibition of enzymes that bind to lysine residues, such as plasmin, which is responsible for the breakdown of fibrin (B1330869) clots.[1] This activity suggests its utility in managing bleeding disorders.[1] Furthermore, it has been investigated for its role in enhancing the stability of peptides against proteolytic degradation.[2]
Conventional Delivery and Pharmacokinetics
Conventional administration of small molecule drugs like 4-aminohexanoic acid is typically via oral or intravenous routes. Understanding the inherent pharmacokinetic profile is crucial for designing advanced delivery systems.
Table 1: Pharmacokinetic Parameters of 4-Aminohexanoic Acid and 6-Aminohexanoic Acid
| Parameter | 4-Aminohexanoic Acid (in rats) | 6-Aminohexanoic Acid (in humans) | Source |
| Oral Bioavailability | 34% | ~100% | [2][3][4] |
| Plasma Half-life | 2.1 hours | ~2 hours | [2][3] |
| Protein Binding | <15% | Not specified | [2] |
| Primary Route of Elimination | Urinary excretion (89% unchanged) | Renal excretion (65% unchanged) | [2][3][4] |
| Peak Plasma Concentration (Oral) | Not specified | 164 ± 28 mcg/mL (after 5g dose) | [3][4] |
| Time to Peak Plasma (Oral) | Not specified | 1.2 ± 0.45 hours | [4] |
Note: Data for 4-aminohexanoic acid is from preclinical studies in rats and may not be directly comparable to human data for 6-aminohexanoic acid.
Advanced Drug Delivery Systems: A Comparative Outlook
Advanced drug delivery systems can offer significant advantages over conventional administration, including improved bioavailability, targeted delivery, and controlled release. While specific data for 4-aminohexanoic acid is scarce, research on 6-aminohexanoic acid and other small molecules provides a basis for comparison.
3.1. Nanoparticle-Based Delivery
Nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery.[5]
-
Magnetic Nanoparticles: Studies have explored the use of magnetite nanoparticles coated with 6-aminohexanoic acid and pectin (B1162225) for the delivery of hydrophobic drugs like curcumin.[6][7] This platform demonstrates good stability in biological media.[7]
-
Ceria Nanoparticles: Ceria nanoparticles fabricated with 6-aminohexanoic acid have shown strong antioxidative and anti-inflammatory effects, suggesting a potential dual-action delivery system.[8]
Table 2: Performance of Nanoparticle Systems Utilizing 6-Aminohexanoic Acid
| Nanoparticle System | Drug | Particle Size | Polydispersity Index (PDI) | Key Findings | Source |
| Pectin-6-aminohexanoic acid-magnetite | Curcumin (model drug) | 159 nm | 0.34 | Biphasic release pattern (initial burst followed by slow release); stable in serum-containing media. | [7] |
| 6-aminohexanoic acid-ceria | - | 3 nm | Not specified | Enhanced antioxidative properties; reduced multiple organ injuries and inflammation in animal models. | [8] |
3.2. Liposomal Delivery
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[9] They are known for their biocompatibility and ability to be surface-modified for targeted delivery.[9][10] While no direct studies on liposomal delivery of 4-aminohexanoic acid were identified, this remains a promising avenue due to the molecule's aqueous solubility.
3.3. Hydrogel-Based Delivery
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are suitable for entrapping and releasing drugs in a controlled manner.[11] Amino acid-based hydrogels have been developed for drug delivery and tissue engineering, offering biocompatibility and biodegradability.[11]
3.4. Transdermal and Topical Delivery
Ester derivatives of 6-aminohexanoic acid have been investigated as skin permeation enhancers, facilitating the transdermal delivery of other drugs.[12][13] This suggests that prodrug strategies involving esterification of 4-aminohexanoic acid could be a viable approach for topical or transdermal applications. For instance, a cerium-containing N-acetyl-6-aminohexanoic acid formulation has demonstrated wound-healing properties in diabetic animals when applied as a topical spray.[14]
Experimental Protocols
4.1. Synthesis of Pectin-6-Aminohexanoic Acid-Magnetite Nanoparticles
This protocol describes the synthesis of magnetic nanocomposites for drug delivery, as reported in studies on 6-aminohexanoic acid.
-
Co-precipitation of Magnetite Nanoparticles: Ferric chloride and ferrous chloride are dissolved in deionized water. The solution is heated, and a precipitating agent (e.g., ammonium (B1175870) hydroxide) is added dropwise under constant stirring to form magnetite (Fe3O4) nanoparticles.
-
Coating with 6-Aminohexanoic Acid and Pectin: The synthesized magnetite nanoparticles are dispersed in a solution containing 6-aminohexanoic acid and pectin. The mixture is sonicated to ensure uniform coating.
-
Purification: The coated nanoparticles are separated from the solution using a magnet and washed multiple times with deionized water to remove any unreacted precursors.
-
Drug Loading: A model drug, such as curcumin, is dissolved in an organic solvent and added to the nanoparticle dispersion. The mixture is stirred to allow for the encapsulation of the drug.
-
Characterization: The size, polydispersity index, and zeta potential of the nanoparticles are determined using dynamic light scattering (DLS). The drug loading and release kinetics are quantified using techniques like UV-vis spectroscopy.
4.2. In Vitro Skin Permeation Study
This protocol is used to evaluate the efficacy of permeation enhancers, such as 6-aminohexanoic acid esters.
-
Skin Preparation: Human or animal skin is excised and mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Formulation Application: The formulation containing the model drug (e.g., theophylline) and the potential permeation enhancer is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment, which contains a suitable buffer solution. The volume of the withdrawn sample is replaced with fresh buffer.
-
Quantification: The concentration of the model drug in the collected samples is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux and enhancement ratio (the ratio of flux with and without the enhancer) are calculated.[13]
Visualizing Pathways and Workflows
Diagram 1: General Experimental Workflow for Nanoparticle-Based Drug Delivery
Caption: Workflow for developing and evaluating nanoparticle drug delivery systems.
Diagram 2: Targeted Drug Delivery via Nanoparticles
Caption: Mechanisms of passive and active targeting by nanoparticle carriers.
Conclusion and Future Directions
While direct comparative studies on 4-aminohexanoic acid delivery are lacking, the available data on its pharmacokinetic profile and the extensive research on its isomer, 6-aminohexanoic acid, provide a solid foundation for developing advanced delivery systems. Nanoparticle-based carriers, liposomes, and hydrogels present promising platforms to enhance the therapeutic efficacy of 4-aminohexanoic acid by improving its bioavailability and enabling controlled release. Future research should focus on formulating 4-aminohexanoic acid into these advanced delivery systems and conducting rigorous preclinical and clinical evaluations to establish their performance and therapeutic benefits. Prodrug approaches, particularly for topical and transdermal applications, also warrant further investigation.
References
- 1. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Aminohexanoic acid (5415-99-6) for sale [vulcanchem.com]
- 3. DailyMed - AMINOCAPROIC ACID injection, solution [dailymed.nlm.nih.gov]
- 4. DailyMed - AMINOCAPROIC ACID solution [dailymed.nlm.nih.gov]
- 5. Amino Acid Functionalized Inorganic Nanoparticles as Cutting-Edge Therapeutic and Diagnostic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of pectin-6-aminohexanoic acid-magnetite nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceria Nanoparticles Fabricated with 6-Aminohexanoic Acid that Overcome Systemic Inflammatory Response Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposomes modified with P-aminophenyl-α-D-mannopyranoside: a carrier for targeting cerebral functional regions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fully amino acid-based hydrogel as potential scaffold for cell culturing and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cerium-Containing N-Acetyl-6-Aminohexanoic Acid Formulation Accelerates Wound Reparation in Diabetic Animals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Aminohexanoic Acid: A Procedural Guide
For researchers and professionals in the scientific community, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 4-aminohexanoic acid (also known as 6-aminocaproic acid), ensuring compliance and minimizing risk.
Immediate Safety and Disposal Protocols
The primary directive for the disposal of 4-aminohexanoic acid is to adhere strictly to national and local regulations. Waste materials should not be mixed with other chemical waste and should remain in their original containers whenever possible.
Step-by-Step Disposal Procedure:
-
Consult Regulations: Before initiating disposal, consult with your institution's environmental health and safety (EHS) department and review all applicable federal, state, and local waste disposal regulations.
-
Container Management:
-
For residual amounts of the chemical, leave it in its original, properly labeled container.
-
Uncleaned or empty containers should be treated as if they still hold the product and disposed of accordingly.
-
-
Waste Collection:
-
Collect the waste material in a suitable, labeled container for disposal.
-
Avoid generating dust during handling and cleanup.[1]
-
-
Approved Disposal Facility: Arrange for the disposal of the contents and the container at an approved waste disposal plant.[2][3]
-
Spill Management:
-
In the event of a spill, cover drains to prevent the material from entering the sewage system.[4]
-
Collect, bind, and pump off spills for proper disposal. Clean the affected area thoroughly.
-
-
Avoid Contamination: Do not allow the product to enter drains or contaminate surface or groundwater.[4][5] It is classified as slightly hazardous to water (Water hazard class 1).[4]
Hazard Profile and Quantitative Data
While specific quantitative limits for disposal are not defined in the provided safety data sheets, understanding the material's hazard profile is essential for safe handling. The following table summarizes key toxicity and physical-chemical data.
| Parameter | Value | Species | Method/Source |
| Acute Oral Toxicity (LD50) | 3,400 mg/kg | Rat | Not specified |
| Partition Coefficient (log Pow) | -3.32 (at 20°C) | Not applicable | OECD Test Guideline 107 |
| Melting Point | 207 - 209 °C (decomposes) | Not applicable | Not specified |
This data is provided for informational purposes to aid in risk assessment during handling and disposal.
Experimental Protocols
The safety data sheets for 4-aminohexanoic acid do not cite specific experimental protocols for disposal. The disposal procedures are dictated by regulatory frameworks rather than laboratory-based experimental results. The provided data, such as the partition coefficient, is determined using standardized methods like the OECD Test Guideline 107 to assess the environmental fate and potential for bioaccumulation of the substance. Bioaccumulation is not expected for 4-aminohexanoic acid.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-aminohexanoic acid in a laboratory setting.
Caption: Disposal decision workflow for 4-aminohexanoic acid.
References
Essential Safety and Operational Guide for Handling 4-Aminohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 4-Aminohexanoic acid, ensuring laboratory safety and procedural accuracy.
4-Aminohexanoic acid is a chemical compound that requires careful handling to mitigate potential health risks. This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of experimental work. Adherence to these guidelines is crucial for maintaining a safe and efficient research environment.
Hazard Identification and Personal Protective Equipment
While 4-Aminohexanoic acid is not classified as a hazardous substance, it is prudent to handle it with care, as with all laboratory chemicals.[1] Some sources indicate that it may cause skin, eye, and respiratory irritation.[2] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling 4-Aminohexanoic Acid
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields | Provides a barrier against accidental splashes of solutions or airborne powder.[2] |
| Face shield (in addition to goggles) | Recommended when handling large quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Protects skin from direct contact with the solid or its solutions.[3] Gloves should be inspected before use and changed regularly. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[2] |
| Closed-toe shoes | Prevents injuries from spills and dropped objects. | |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when handling the powder outside of a chemical fume hood or when engineering controls are insufficient to minimize dust inhalation.[3] |
Operational Plan: A Step-by-Step Guide to Handling
This section outlines a standard operating procedure for the safe handling of solid 4-Aminohexanoic acid, from initial preparation to the creation of a solution.
Pre-Handling Preparations
-
Consult Safety Data Sheet (SDS): Always review the most current SDS for 4-Aminohexanoic acid before beginning any work.
-
Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Cover the work surface with absorbent bench paper.
-
Assemble Equipment: Gather all necessary equipment, including spatulas, weigh boats, beakers, graduated cylinders, and volumetric flasks.
-
Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower and eyewash station.
Experimental Protocol: Preparation of a Standard Solution
This protocol details the steps for accurately preparing a solution of 4-Aminohexanoic acid.
-
Donning PPE: Put on a lab coat, safety goggles, and nitrile gloves. If not working in a fume hood, a respirator is required.
-
Weighing the Solid:
-
Place a clean, dry weigh boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of 4-Aminohexanoic acid powder to the weigh boat using a clean spatula.
-
Record the exact mass of the solid.
-
-
Dissolving the Solid:
-
Transfer the weighed solid into a beaker of an appropriate size.
-
Add a portion of the desired solvent (e.g., deionized water) to the beaker, typically about half of the final volume.
-
Stir the mixture with a magnetic stir bar or glass rod until the solid is completely dissolved. Gentle heating may be applied if necessary, but check the compound's stability information first.
-
-
Transfer and Dilution:
-
Once dissolved, quantitatively transfer the solution to a volumetric flask of the desired final volume.
-
Rinse the beaker several times with small portions of the solvent and add the rinsings to the volumetric flask to ensure all the compound is transferred.
-
Carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling: Clearly label the flask with the name of the compound, its concentration, the solvent used, the date of preparation, and your initials.
Caption: A flowchart illustrating the key steps for the safe handling of 4-Aminohexanoic acid.
Disposal Plan
Proper waste management is critical to ensure laboratory and environmental safety.
-
Solid Waste: Unused or expired solid 4-Aminohexanoic acid, as well as contaminated items such as weigh boats, gloves, and paper towels, should be collected in a designated and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Aqueous solutions of 4-Aminohexanoic acid should be collected in a designated aqueous hazardous waste container.[4] Do not dispose of these solutions down the drain unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
Container Disposal: Empty containers that held 4-Aminohexanoic acid should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.[5] After rinsing, the container can be disposed of according to institutional guidelines.[5]
-
Decontamination: After handling is complete, decontaminate the work area and any reusable equipment with a suitable solvent.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Table 2: First Aid and Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][8] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[9] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention. |
| Spill | For a small spill of solid material, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's EHS department. |
References
- 1. anaspec.com [anaspec.com]
- 2. uah.edu [uah.edu]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 8. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
